molecular formula C6H7N5 B1360416 n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6284-74-8

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1360416
CAS No.: 6284-74-8
M. Wt: 149.15 g/mol
InChI Key: HXXBSUPHBFYSQW-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the development of novel therapeutic agents. Its core structure is a bioisostere of purine, allowing it to mimic adenine and compete with ATP for binding sites in the catalytic domains of various kinase targets . This property makes it a privileged scaffold in the design of potent enzyme inhibitors. Derivatives based on this structure have demonstrated potent research applications in oncology. Compounds featuring the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core have been investigated as inhibitors of critical kinases, including Bruton's tyrosine kinase (BTK) for B-cell malignancies , as well as dual inhibitors of epidermal growth factor receptor (EGFR) and ErbB2 for various solid tumors . More recent research has also explored pyrazolo[3,4-d]pyrimidine-based analogues as promising agents against chronic hepatitis B virus (HBV) replication, indicating a broadening scope of application beyond oncology . The mechanism of action for these compounds typically involves targeted kinase inhibition, which can lead to the induction of apoptosis, cell cycle arrest, and suppression of proliferation in cancer cell lines . Researchers value this compound for its utility as a central template in structure-activity relationship (SAR) studies. Systematic modifications at the N1, C3, and C6 positions enable the fine-tuning of potency, selectivity, and pharmacokinetic properties . This scaffold provides a robust starting point for generating novel chemical entities for high-throughput screening and lead optimization campaigns. Hazard Statements: H301-H315-H319-H335 . Precautionary Statements: P261-P301+P310-P305+P351+P338 . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXBSUPHBFYSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901681
Record name NoName_817
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-74-8
Record name 6284-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides a detailed, research-level overview of a robust and efficient synthetic pathway to N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate and pharmacophore. We will delve into the strategic rationale behind the chosen pathway, provide step-by-step experimental protocols, and explain the underlying reaction mechanisms. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a practical and scientifically grounded resource for the synthesis of this important heterocyclic compound.

Introduction and Strategic Overview

The 1H-pyrazolo[3,4-d]pyrimidine ring system is an isomer of adenine, a fundamental component of nucleic acids.[4][5] This structural similarity allows it to function as an ATP-competitive inhibitor for various enzymes, most notably protein kinases, making it a privileged scaffold in the design of targeted therapeutics.[2][3] The introduction of a methylamino group at the C4 position can significantly influence the compound's binding affinity and selectivity for specific biological targets.

Our synthetic strategy begins with the widely available and cost-effective starting material, Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol).[6][7] The pathway involves two primary transformations:

  • Chlorination: Conversion of the 4-hydroxyl group of Allopurinol into a more reactive leaving group, a chloro group, to facilitate subsequent nucleophilic substitution.

  • Amination: Regioselective nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with methylamine to yield the final target molecule.

This approach is favored for its high efficiency, reliability, and the ready availability of the starting materials.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product is illustrated below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Allopurinol Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) Chloro_Intermediate 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Allopurinol->Chloro_Intermediate Step 1: Chlorination Reagent: POCl₃ Final_Product This compound Chloro_Intermediate->Final_Product Step 2: Amination Reagent: Methylamine (MeNH₂)

Caption: Synthetic route from Allopurinol to the target compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

The conversion of the 4-hydroxy group of Allopurinol into a chloro substituent is a critical activation step. The hydroxyl group itself is a poor leaving group; therefore, it must be transformed into a more labile species. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a standard and effective method for chlorinating heterocyclic systems.[2][8]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Allopurinol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood. The large excess of POCl₃ serves as both the reagent and the solvent.

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if necessary.

Mechanistic Rationale:

The reaction proceeds via the formation of a chlorophosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion displace the phosphate group, resulting in the desired 4-chloro product. The pyrimidine ring's electron-withdrawing nature facilitates this process.

Step 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, and the chloro group at the C4 position is an excellent leaving group. Methylamine serves as the nucleophile, displacing the chloride to form the target compound. Research has shown that in related systems, the chlorine atom at the 4-position of the pyrimidine ring is highly reactive and undergoes substitution selectively.[9]

Experimental Protocol:

  • In a sealed reaction vessel, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), ethanol, or isopropanol.[8][9]

  • Add a solution of methylamine (MeNH₂, 2.0-3.0 eq) to the vessel. A 40% aqueous solution or a solution in THF/ethanol is commonly used. The excess methylamine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 5-8 hours.[9] Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • Add water to the residue and stir for 15-30 minutes. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from an alcohol/water mixture can be performed to obtain the final product, this compound, as a pure solid.[9]

Mechanistic Rationale:

The SNAr mechanism involves two main steps. First, the nucleophilic methylamine attacks the electron-deficient C4 carbon, which bears the chloro leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring system. In the second step, the aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

Summary of Reaction Parameters

StepReactantsKey ReagentsSolventTemperatureTypical TimeTypical Yield
1 AllopurinolPOCl₃POCl₃ (neat)Reflux (~110 °C)4-6 h80-90%
2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidineMethylamine (aq. or in THF)THF or EthanolRoom Temp. to 60 °C5-8 h70-85%[9]

Conclusion

The described two-step synthesis provides a reliable and scalable pathway for the production of this compound from the readily available precursor, Allopurinol. The methodology employs standard organic transformations and reagents, making it accessible for most synthetic chemistry laboratories. The causality behind each experimental choice, from reagent selection to reaction conditions, is grounded in established principles of heterocyclic chemistry, ensuring a high degree of success and product purity. This guide serves as a comprehensive resource for researchers engaged in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for applications in drug discovery and development.

References

  • Title: Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines Source: researchgate.net URL: [Link]

  • Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES Source: Google Patents URL
  • Title: Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)
  • Title: Allopurinol Source: American Chemical Society (ACS) URL: [Link]

  • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effects of 4-aminopyrazolo (3,4-d)pyrimidine and 1-methyl-4-aminopyrazolo(3,4-d)pyrimidine on nucleic acid purine metabolism in ascites tumors Source: PubMed URL: [Link]

  • Title: Allopurinol | C5H4N4O Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effects of 4-aminopyrazolo (3, 4-d) Pyrimidine in Combination With Guanine on Nucleic Acid and Protein Synthesis by Erlich Ascites Cells in Culture Source: PubMed URL: [Link]

  • Title: A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Structural Elucidation of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a core component in numerous compounds with significant therapeutic potential, including kinase inhibitors for anticancer therapies.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[3] The precise characterization of its derivatives is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR) in drug discovery.

This technical guide provides a comprehensive walkthrough for the structural characterization of a key derivative, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine (a tautomer of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), using the two most powerful techniques in small molecule analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data, offering a holistic framework for researchers, chemists, and drug development professionals.

The molecular structure, with a systematic numbering convention used throughout this guide, is presented below.

Caption: IUPAC numbering is shown in red. For clarity in spectral assignment, protons are labeled H1, H3, and H6 corresponding to their attached nitrogens or carbons.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous information about the carbon-hydrogen framework. For a heteroaromatic system like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete structural validation.

Expertise-Driven Rationale: Why a Multi-dimensional Approach?

While ¹H NMR provides a proton count and information on neighboring protons, its interpretation can be ambiguous in complex aromatic systems. ¹³C NMR reveals the number of unique carbons but offers no direct connectivity data. A multi-dimensional approach is a self-validating system:

  • HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals 2- and 3-bond correlations between protons and carbons. This is critical for piecing together the molecular puzzle, for instance, by connecting the N-methyl protons to the C4 carbon of the pyrimidine ring, confirming the site of methylation.[4]

  • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, though in this molecule with isolated aromatic protons, its utility is primarily for confirmation rather than initial discovery.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves many polar organic molecules and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals. Furthermore, its ability to form hydrogen bonds can help in observing exchangeable protons like N-H.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, sufficient relaxation delay (d1) of 2-5 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C{¹H} NMR: Acquire with a spectral width of ~220 ppm using proton decoupling. A longer acquisition time (e.g., 1024 scans or more) may be necessary due to the low natural abundance of ¹³C.

    • 2D Spectra (HSQC/HMBC): Utilize standard library pulse programs. Optimize the HMBC experiment for an expected long-range coupling constant (ⁿJCH) of 8 Hz, a typical value for correlations across two or three bonds in aromatic systems.[5]

Data Interpretation and Expected Spectra

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ). Based on data from structurally similar pyrazolopyrimidines, the following spectral features are anticipated.[6][7][8]

¹H NMR (400 MHz, DMSO-d₆):

  • H1 (Pyrazole N-H): A broad singlet expected at δ > 10 ppm. Its broadness is due to quadrupole effects from the adjacent ¹⁴N nucleus and potential chemical exchange.[5]

  • H6 (Pyrimidine C-H): A sharp singlet expected around δ 8.0-8.5 ppm.

  • H3 (Pyrazole C-H): A sharp singlet, typically upfield from H6, expected around δ 8.0-8.2 ppm.

  • NH (Amine N-H): A broad signal, potentially a quartet due to coupling with the methyl group, expected around δ 7.5-8.0 ppm.

  • N-CH₃ (Amine Methyl): A doublet expected around δ 3.0-3.3 ppm, coupled to the adjacent N-H proton.

¹³C NMR (101 MHz, DMSO-d₆):

  • Quaternary Carbons (C4, C5, C7, C9): These carbons, lacking attached protons, will appear as sharp singlets. They are expected in the range of δ 150-160 ppm for the electron-deficient pyrimidine carbons (C4, C5) and δ 100-155 ppm for the pyrazole carbons (C7, C9).

  • CH Carbons (C3, C6): Expected in the aromatic region, typically δ 130-155 ppm.

  • N-CH₃ Carbon: Expected in the aliphatic region, around δ 27-30 ppm.

Assignment Expected ¹H Shift (δ, ppm) Multiplicity Expected ¹³C Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
N1-H > 10.0br s-H1 → C3, C9
C3-H 8.0 - 8.2s~132H3 → C5, C9
C6-H 8.0 - 8.5s~154H6 → C4, C5
N-H -CH₃7.5 - 8.0br q-NH → C4, N-CH₃
NH-CH₃ 3.0 - 3.3d~28CH₃ → C4
C4--~158-
C5--~156-
C7--~154-
C9--~100-

Table 1: Predicted NMR assignments and key HMBC correlations for this compound in DMSO-d₆.

Caption: Visual representation of crucial 2- and 3-bond HMBC correlations needed to confirm the molecular structure.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a molecule. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is the industry standard.[9]

Expertise-Driven Rationale: Why HRMS is Essential

Standard nominal mass instruments provide integer masses, which can correspond to multiple elemental formulas. HRMS instruments (like Orbitrap or TOF analyzers) measure mass to four or more decimal places.[10][11] This high accuracy allows for the calculation of a unique elemental composition, virtually eliminating ambiguity and confirming that the synthesized molecule is indeed the target compound. Electrospray ionization (ESI) is the preferred method for this class of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for accurate mass measurement.[12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Data Acquisition (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500 to ensure capture of the molecular ion and potential adducts.

    • Perform MS/MS (or tandem MS) on the isolated parent ion (m/z 150.08) to induce fragmentation. This provides structural information that can corroborate the NMR data.

Data Interpretation and Expected Spectra

The molecular formula for this compound is C₆H₇N₅.

HRMS Data: The primary goal is to match the experimentally observed mass with the calculated exact mass.

Ion Species Calculated Exact Mass (m/z) Expected Observation
[M+H]⁺150.07742The most abundant ion (base peak). The observed mass should be within 5 ppm of the calculated mass.
[M+Na]⁺172.05936Often observed as a sodium adduct, especially if glassware is not acid-washed.
[M+K]⁺188.03330A potassium adduct, less common than sodium but possible.

Table 2: Predicted high-resolution mass spectrometry data for C₆H₇N₅.

MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 150.1) would likely lead to characteristic fragmentation patterns. A logical first fragmentation would be the loss of the methylamino group or related fragments, providing further structural proof.

Figure 3. Comprehensive Analytical Workflow cluster_synthesis Sample Submission cluster_analysis Structural Analysis cluster_nmr_steps NMR Protocol cluster_ms_steps MS Protocol cluster_validation Final Validation Sample Purified Compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Prep Sample Prep (5-10 mg in DMSO-d₆) NMR->NMR_Prep MS_Prep Sample Prep (Dilute in ACN/H₂O) MS->MS_Prep NMR_Acq Data Acquisition (¹H, ¹³C, HSQC, HMBC) NMR_Prep->NMR_Acq NMR_Proc Data Processing & Interpretation NMR_Acq->NMR_Proc Validation Structure Confirmed NMR_Proc->Validation MS_Acq HRMS Acquisition (ESI Positive Mode) MS_Prep->MS_Acq MS_Proc Data Processing & Interpretation MS_Acq->MS_Proc MS_Proc->Validation Report Generate Report Validation->Report

Caption: A logical workflow for the complete characterization of a novel small molecule from synthesis to final report.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy and high-resolution mass spectrometry. NMR provides the detailed atomic connectivity and chemical environment of the C-H framework, with 2D techniques like HMBC being crucial for unambiguously assembling the heterocyclic core and confirming the position of the methyl substituent. HRMS serves as an orthogonal validation, confirming the elemental composition with high fidelity. Following the protocols and interpretive logic outlined in this guide provides a robust, self-validating system to ensure the identity and purity of this important chemical entity, a critical step in any research or drug development pipeline.

References

  • Al-Issa, S. A. (2013). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 18(7), 8349-8361. Available at: [Link]

  • Al-Majiti, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. Available at: [Link]

  • Hopper, J. T. S., et al. (2013). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 10(12), 1206-1208. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Available at: [Link]

  • Kadhim, A. M., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 14(22). Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Available at: [Link]

  • Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 29-37. Available at: [Link]

  • Ulbrich, A., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(18), 9240-9247. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Guda, M. L., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(2), M1127. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Guda, M. L., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shcheglov, D. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6586. Available at: [Link]

  • Crittall, M. R., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. European Journal of Organic Chemistry, 2020(20), 3270-3281. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(7), 103903. Available at: [Link]

  • de Kock, C., et al. (2016). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances, 6(10), 8196-8205. Available at: [Link]

  • Crittall, M. R., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry. Available at: [Link]

  • Guda, M. L., et al. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2020(1), M1108. Available at: [Link]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

  • Pinto, M., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

Sources

The Precision Offensive: A Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted anticancer agents.[1][2] Its structural resemblance to the endogenous purine ring system, specifically adenine, provides a fundamental advantage. This bioisosterism allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a multitude of protein kinases, enzymes that are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[2][3][4] This guide will provide an in-depth exploration of the core mechanisms through which these derivatives exert their potent antitumor effects, offering insights for the rational design and development of next-generation cancer therapeutics.

I. The Kinase Inhibition Paradigm: A Multi-Pronged Attack on Oncogenic Signaling

The primary and most extensively studied mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[5] By strategically occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, effectively shutting down aberrant signaling cascades that are hallmarks of cancer.

Targeting the Src Family Kinases (SFKs): Curtailing a Master Regulator of Tumor Progression

The Src family of non-receptor tyrosine kinases, particularly c-Src, are pivotal players in the regulation of cell proliferation, survival, migration, and angiogenesis.[6] Their hyperactivation is a common feature in a wide array of solid tumors, including those of the brain, breast, colon, and lung.[7] Pyrazolo[3,4-d]pyrimidine derivatives have been engineered to be potent Src inhibitors.[6][7][8]

A prime example is the compound SI221, a selective SFK inhibitor, which has demonstrated significant cytotoxic effects in glioblastoma (GB) cell lines.[8] Inhibition of Src phosphorylation by these derivatives leads to a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis.[7] For instance, in medulloblastoma cells, treatment with novel pyrazolo-[3,4-d]-pyrimidine Src inhibitors resulted in a G2/M phase arrest, a phenomenon linked to the regulation of cdc2 and CDC25C phosphorylation.[7]

Experimental Protocol: In Vitro Src Kinase Assay

This protocol outlines a typical procedure to determine the inhibitory activity of a pyrazolo[3,4-d]pyrimidine derivative against a specific Src family kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine Triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (pyrazolo[3,4-d]pyrimidine derivative) dissolved in DMSO

    • Detection reagent (e.g., HTRF® KinEASE™-STK S3)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 2 µL of the test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 4 µL of the Src kinase and biotinylated peptide substrate solution in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a compatible microplate reader (e.g., HTRF®-enabled reader).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Signaling Pathway: Src Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo->Src Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Caption: Inhibition of Src kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Dual Src/Abl Kinase Inhibition: A Strategy for Hematological Malignancies

In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein is the primary oncogenic driver.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of both Src and Abl kinases, offering a potent therapeutic strategy for CML.[9][10] This dual-targeting approach is significant as Src kinases are implicated in the progression of CML and can contribute to resistance to single-agent Abl inhibitors.[10] Certain novel 6-substituted pyrazolo[3,4-d]pyrimidines have demonstrated high activity against both wild-type and mutant forms of Abl kinase, as well as Src kinase, highlighting their potential to overcome drug resistance.[9]

Targeting Growth Factor Receptors: EGFR and VEGFR

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are crucial for tumor growth and angiogenesis, respectively.[3][11] A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to inhibit these receptor tyrosine kinases.[3][11][12][13][14][15]

These inhibitors typically function as ATP-competitive agents, binding to the intracellular kinase domain of the receptors.[3][12] Notably, some derivatives have shown efficacy against clinically relevant mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[11][12] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[13][15]

Experimental Workflow: Assessing Anti-Angiogenic Potential

Anti_Angiogenesis_Workflow Start Pyrazolo[3,4-d]pyrimidine Derivative HUVEC_Culture Culture Human Umbilical Vein Endothelial Cells (HUVECs) Start->HUVEC_Culture VEGFR2_Kinase_Assay VEGFR-2 Kinase Inhibition Assay Start->VEGFR2_Kinase_Assay Migration_Assay Wound Healing/ Transwell Migration Assay HUVEC_Culture->Migration_Assay Tube_Formation_Assay Tube Formation Assay on Matrigel HUVEC_Culture->Tube_Formation_Assay Data_Analysis Data Analysis: Quantify Inhibition of Migration, Tube Formation, and Kinase Activity Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis VEGFR2_Kinase_Assay->Data_Analysis Conclusion Determine Anti-Angiogenic Potential Data_Analysis->Conclusion

Caption: Workflow for evaluating the anti-angiogenic effects of pyrazolo[3,4-d]pyrimidine derivatives.

II. Induction of Apoptosis: Orchestrating Programmed Cell Death

A frequent consequence of the kinase-inhibiting activity of pyrazolo[3,4-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[7][16][17] This is a critical mechanism for eliminating malignant cells and achieving therapeutic efficacy.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determines the fate of a cell. Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to shift this balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax.[7][18] This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the caspase cascade.

Generation of Reactive Oxygen Species (ROS)

Some pyrazolo[3,4-d]pyrimidine derivatives exert their pro-apoptotic effects through the generation of reactive oxygen species (ROS) within cancer cells.[16][19][20] Elevated levels of ROS can induce oxidative stress, leading to DNA damage, lipid peroxidation, and protein denaturation, ultimately culminating in apoptotic cell death.[19] This mechanism has been observed in human breast adenocarcinoma cells, where treatment with these compounds led to a significant increase in superoxide dismutase activity and hydrogen peroxide levels.[20]

Experimental Protocol: Measurement of Intracellular ROS

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (pyrazolo[3,4-d]pyrimidine derivative)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom microplates

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

    • After treatment, remove the medium and wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each treatment group.

    • Express the results as a fold change in ROS production compared to the vehicle control.

III. Cell Cycle Arrest: Halting the Proliferative Engine

In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints.[7][12][13][14][15][18] This prevents the cells from replicating their DNA and dividing, thereby controlling tumor growth.

The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell type. For instance, some derivatives cause a G2/M phase arrest, while others lead to an S phase arrest.[7][12][14][15] This effect is often a direct consequence of the inhibition of cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle.[21][22]

Table 1: Summary of IC₅₀ Values for Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget Cancer Cell LineIC₅₀ (µM)Primary MechanismReference
Compound 1a A549 (Lung Cancer)2.24Apoptosis Induction[17]
Compound 10e MCF-7 (Breast Cancer)11Cytotoxicity[21][23]
Compound 12b MDA-MB-468 (Breast Cancer)3.343VEGFR-2 Inhibition[15]
Compound 7f MCF-7 (Breast Cancer)Not specifiedDHFR Inhibition, Apoptosis[18]
SI221 Glioblastoma Cell LinesNot specifiedSrc Family Kinase Inhibition[8]
PP-31d NCI-H460 (Lung Cancer)2Apoptosis via ROS[16]

IV. Emerging Mechanisms of Action

While kinase inhibition, apoptosis induction, and cell cycle arrest are the most well-documented mechanisms, research has uncovered other ways in which pyrazolo[3,4-d]pyrimidine derivatives can combat cancer.

  • Dihydrofolate Reductase (DHFR) Inhibition: Certain derivatives have been designed as antifolates, structurally mimicking methotrexate to inhibit DHFR, an enzyme crucial for nucleotide synthesis.[18]

  • Tubulin Polymerization Inhibition: At least one derivative has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which are essential for cell division and intracellular transport.[13]

  • P-glycoprotein (P-gp) Inhibition: Some compounds have demonstrated the ability to inhibit P-gp, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[14] This suggests a potential role for these derivatives in overcoming resistance to other chemotherapeutic agents.

Conclusion: A Versatile Scaffold for Targeted Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally versatile platform for the development of targeted anticancer agents. Its ability to be chemically modified allows for the fine-tuning of its inhibitory profile against a wide range of oncogenic kinases, including Src, Abl, EGFR, and VEGFR. The downstream consequences of this targeted inhibition—cell cycle arrest and the induction of apoptosis through various mechanisms—underscore the profound therapeutic potential of this class of compounds. As our understanding of the complex signaling networks that drive cancer continues to grow, the rational design of novel pyrazolo[3,4-d]pyrimidine derivatives promises to yield even more potent and selective therapies for a multitude of malignancies.

References

  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4993. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348. [Link]

  • Kumar, A., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]

  • Giallombardo, M., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-863. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Zhang, L., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(3), 4303-4317. [Link]

  • Abdellatif, K. R. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3312. [Link]

  • BioSpace. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioSpace. [Link]

  • George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry, 122, 575-587. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424. [Link]

  • Abdellatif, K. R. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3312. [Link]

  • Ghorab, M. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1655. [Link]

  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 329-335. [Link]

  • Kumar, A., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. ResearchGate. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Ghorab, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(10), 103358. [Link]

  • Abdullajanov, B., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 185-207. [Link]

  • Ghorab, M. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5413. [Link]

  • Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2139-2155. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026. [Link]

  • Schenone, S., et al. (2021). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. [Link]

  • Zhang, L., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(3), 4303-4317. [Link]

  • ResearchGate. (n.d.). A Known derivatives of pyrazolo[3,4-]pyrimidine and their anticancer... ResearchGate. [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(4), 237-244. [Link]

  • Bioengineer.org. (2025). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org. [Link]

Sources

biological activity of the 1H-pyrazolo[3,4-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the diverse biological activities of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, with a primary focus on its applications in oncology, as well as its anti-inflammatory and antiviral properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of compounds based on this versatile scaffold.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is considered a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This bioisosteric relationship is the cornerstone of its broad biological activity, as it allows derivatives of this scaffold to act as competitive inhibitors for ATP-binding sites in a variety of enzymes, particularly kinases.[3][4][5] The versatility of its chemical structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties and the development of highly potent and selective therapeutic agents.[3][5]

Anticancer Activity: A Multifaceted Approach to Targeting Cancer

The most extensively studied is its potent anticancer effect.[6][7] Derivatives of this scaffold have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.

Kinase Inhibition: A Primary Mechanism of Action

The ability of 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors of protein kinases is a major contributor to their anticancer properties.[7][8] These compounds have been shown to target a range of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Numerous studies have focused on developing 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4][9] These inhibitors have shown efficacy against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to some first-generation EGFR inhibitors.[3][4][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of VEGFR, a key regulator of angiogenesis.[10][11][12] By blocking VEGFR signaling, these compounds can effectively inhibit tumor-associated neovascularization.

  • Multi-Kinase Inhibition: Several compounds based on this scaffold have demonstrated the ability to inhibit multiple kinases simultaneously, such as FLT3, VEGFR2, and RAF kinases.[11][12][13] This multi-targeted approach can be particularly effective in overcoming drug resistance and achieving a broader therapeutic window. Other targeted kinases include RET, BRK/PTK6, and cyclin-dependent kinases (CDKs).[14][15][16]

Table 1: Representative 1H-Pyrazolo[3,4-d]pyrimidine Derivatives and their Anticancer Activity

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
12b EGFRWT, EGFRT790MA549 (Lung)8.21[3][4]
HCT-116 (Colon)19.56[3][4]
10k VEGFR-2, TubulinHT-29 (Colon)0.03-1.6[10]
33 FLT3, VEGFR2MV4-11 (AML)Potent Inhibition[11][12]
1a Not specifiedA549 (Lung)2.24[17][18]
1d Not specifiedMCF-7 (Breast)1.74[17][18]
10b Not specifiedMultiple5.5-11 µg/ml[19]
1v pan-RAFA375 (Melanoma)Potent Inhibition[13]
23c RETBaF3/CCDC6-RETPotent Inhibition[16]
Mechanisms of Anticancer Action

Beyond kinase inhibition, 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects through several other mechanisms:

  • Induction of Apoptosis: Many compounds of this class have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][17] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the BAX/Bcl-2 ratio.[9]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M or S phase.[4][9]

  • Inhibition of Tubulin Polymerization: Some derivatives have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[10]

  • Generation of Reactive Oxygen Species (ROS): Certain pyrazolo[3,4-d]pyrimidines can induce oxidative stress in cancer cells by increasing the production of ROS, leading to cell death.[20]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PyrazoloPyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Anti-inflammatory Activity

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has also demonstrated significant potential in the development of anti-inflammatory agents.[19][21] The primary mechanism of action for this activity is the inhibition of key enzymes involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Derivatives of this scaffold have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[19][22] This selectivity for COX-2 over COX-1 is a desirable property, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • 5-Lipoxygenase (5-LOX) Inhibition: Some compounds have also shown dual inhibitory activity against both COX-2 and 5-LOX, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.[21]

  • Nitric Oxide (NO) Release Inhibition: The overproduction of nitric oxide is a hallmark of inflammation. Certain pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit the release of NO, further contributing to their anti-inflammatory effects.[21]

Table 2: Anti-inflammatory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
8e COX-21.837[21]
5-LOX2.662[21]
7e 5-LOX2.833[21]

Antiviral Activity

The structural similarity of the 1H-pyrazolo[3,4-d]pyrimidine scaffold to purines also makes it a promising candidate for the development of antiviral agents.[23][24] These compounds can interfere with viral replication by targeting either viral or host cell enzymes.

  • Broad-Spectrum Antiviral Activity: A notable example is the nucleoside analog N10169, which has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses.[23][24]

  • Mechanism of Action: The antiviral activity of these compounds is often dependent on their phosphorylation to the active form by cellular kinases, such as adenosine kinase.[23][24] The phosphorylated form can then inhibit viral polymerases or cellular enzymes essential for viral replication, such as orotidylate decarboxylase.[23][24]

Key Experimental Protocols

The evaluation of the biological activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives relies on a variety of well-established in vitro assays.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing PI and RNase A (to eliminate RNA staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for the MTT-based cell viability assay.

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile and privileged structure in the field of medicinal chemistry. Its inherent ability to mimic the purine core allows for the design and development of potent inhibitors for a wide range of biological targets. The extensive research into its anticancer properties has yielded numerous promising compounds that act through diverse mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest. Furthermore, its demonstrated anti-inflammatory and antiviral activities highlight its potential for the treatment of a broad spectrum of diseases. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable scaffold.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6614. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). Molecules, 21(9), 1224. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (1991). Antimicrobial Agents and Chemotherapy, 35(11), 2445-2451. [Link]

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (2025). Bioorganic Chemistry, 156, 108181. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (1991). Antimicrobial Agents and Chemotherapy, 35(11), 2445-2451. [Link]

  • Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies. (2011). Archiv der Pharmazie, 344(6), 378-386. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 89(5), 783-793. [Link]

  • Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. (2011). European Journal of Medicinal Chemistry, 46(4), 1019-1026. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 82, 129168. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(8), 987-1001. [Link]

  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. (2023). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1). [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). Molecules, 21(9), 1224. [Link]

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. (2018). Molecules, 23(10), 2465. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). Archiv der Pharmazie, e2200424. [Link]

  • Chemical and Biological Versatility of Pyrazolo[3,4- d ]Pyrimidines: One Scaffold, Multiple Modes of Action. (2023). ResearchGate. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2017). Scientific Reports, 7, 43534. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(43), 26866-26889. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a substituted pyrazolopyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of purine, and its derivatives have been extensively investigated for a wide range of biological activities, including their potential as kinase inhibitors for anti-cancer therapy.[1][2][3][4] A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for elucidating its structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the molecular formula and key physicochemical properties of this compound. In light of the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines computed data from reputable databases with experimental data from closely related analogues to offer a robust profile. Furthermore, standardized experimental protocols for determining these properties are detailed to provide practical guidance for researchers.

Molecular Structure and Identification

The core of the topic molecule is a pyrazole ring fused to a pyrimidine ring. The nomenclature "this compound" can be interpreted in a few ways. Based on common chemical naming conventions and available database information, the most likely structure is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . In this isomer, the methyl group is attached to the nitrogen at position 1 of the pyrazole ring.

Molecular Formula: C₆H₇N₅[5][6]

Synonyms:

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[5][7]

  • 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS Number: 5334-99-6[5]

Caption: Molecular structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available computed and, where possible, analogous experimental data for this compound.

PropertyValueSource (Type)
Molecular Weight 149.15 g/mol PubChem (Computed)[5]
Melting Point Not available
Analog: 170-171 °C (for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)Experimental[1]
Boiling Point 354.4 ± 22.0 °C at 760 mmHgChemSrc (Predicted)
Density 1.6 ± 0.1 g/cm³ChemSrc (Predicted)
Solubility Not available
pKa (acidic) 9.1Human Metabolome Database (Predicted)[8]
pKa (basic) 4.28Human Metabolome Database (Predicted)[8]
LogP -0.2Human Metabolome Database (Predicted)[8]

Note on Analog Data: The melting point of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is provided for context. The presence of the additional chloromethyl and methyl groups in this analog would be expected to influence its melting point relative to the title compound.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons on the pyrazole and pyrimidine rings. The methyl group protons would appear as a singlet, likely in the range of 3-4 ppm. The aromatic protons would resonate further downfield.

  • ¹³C NMR: The carbon NMR would show signals for the methyl carbon, and the carbons of the heterocyclic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom. For a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the N-CH₃ signal appears at 34.0 ppm in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic core. For an analog, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-H and C-H stretches are observed between 3118 and 3435 cm⁻¹, and C=N stretches are seen at 1613 and 1587 cm⁻¹.[1]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion, providing structural information. For a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the molecular ion peak (M⁺) is observed at m/z 211.[1]

Experimental Protocols

For researchers synthesizing or working with this compound, the following are generalized, yet authoritative, protocols for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly (1-2°C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement a Finely powder the solid sample b Pack into a capillary tube a->b c Place in melting point apparatus b->c d Heat slowly (1-2°C/min) c->d e Record temperature range of melting d->e

Caption: Workflow for melting point determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and in vitro testing.

Methodology:

  • To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.

  • After each addition, the mixture is vigorously agitated.

  • The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble.

  • This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane).

pKa Determination

The pKa value provides insight into the ionization state of the compound at a given pH, which is critical for understanding its biological activity and formulation.

Methodology (Potentiometric Titration):

  • A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

  • A standardized solution of a strong acid or base is added incrementally.

  • The pH of the solution is measured after each addition using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

pka_workflow a Prepare a solution of the compound b Titrate with a standardized acid or base a->b c Measure pH after each addition b->c d Plot pH vs. volume of titrant c->d e Determine pKa from the titration curve d->e

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a molecule of interest within the broader class of pyrazolopyrimidines, which are significant in the field of medicinal chemistry. While specific experimental data for this compound is not extensively documented in the public domain, this guide has synthesized available computed data and information from close structural analogs to provide a comprehensive physicochemical profile. The inclusion of standardized experimental protocols offers a practical framework for researchers to characterize this and similar compounds in the laboratory. As research into pyrazolopyrimidine derivatives continues, it is anticipated that more detailed experimental data for this specific molecule will become available, further refining our understanding of its properties and potential applications.

References

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. ([Link])

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. ([Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and in silico studies. RSC Publishing. ([Link])

  • N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Optional[13C NMR]. SpectraBase. ([Link])

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. ([Link])

  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. ([Link])

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. ([Link])

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. ([Link])

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC. ([Link])

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. ([Link])

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. ([Link])

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chemsrc. ([Link])

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. ([Link])

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. ([Link])

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. ([Link])

  • This compound. PubChemLite. ([Link])

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - Optional[1H NMR]. SpectraBase. ([Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Organic Chemistry: An Indian Journal. ([Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and in silico studies. RSC Publishing. ([Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. ([Link])

  • Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Human Metabolome Database. ([Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. ([Link])

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. ([Link])

  • Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. AWS. ([Link])

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological macromolecules. This is largely because the fused heterocyclic system is a bioisostere of adenine, a fundamental component of ATP, allowing it to effectively compete for the ATP-binding sites of many enzymes, particularly protein kinases.[1][2][3] Kinase dysregulation is a hallmark of numerous pathologies, most notably cancer, making the pyrazolo[3,4-d]pyrimidine scaffold a fertile ground for the development of targeted therapeutics.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, well-studied subclass: N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs. We will dissect the synthetic strategies, bioassay methodologies, and the nuanced effects of structural modifications on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The strategic value of the pyrazolo[3,4-d]pyrimidine core lies in its structural mimicry of purine.[3] This bioisosteric relationship allows molecules built on this scaffold to interact with the hinge region of kinase active sites, a critical interaction for ATP binding.[1] By systematically modifying the substitution patterns at various positions on the bicyclic ring system, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs to develop highly effective and specific inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[1][4]

The N-methyl group at the 1-position (N1) of the pyrazole ring is a common feature in many potent kinase inhibitors. This modification can influence the molecule's solubility, metabolic stability, and orientation within the ATP-binding pocket, often leading to enhanced biological activity.[5] The amine at the 4-position (C4) serves as a key hydrogen bond donor and a critical anchor point for further chemical elaboration.

Below is a diagram illustrating the core scaffold and the key positions for chemical modification that will be discussed in this guide.

Caption: Key modification points on the core scaffold.

Synthetic Strategies: Building the Analog Library

A robust SAR study begins with the efficient synthesis of a diverse library of analogs. The construction of the this compound core and its derivatives typically follows a convergent synthetic approach.

Core Scaffold Synthesis

A common and effective route begins with the cyclocondensation of a substituted pyrazole with a pyrimidine precursor.[6][7]

Expert Insight: The choice of starting materials is critical. Using commercially available or easily synthesized 5-amino-1-methyl-1H-pyrazole-4-carbonitrile provides a direct route to the desired N1-methylated core. The subsequent cyclization with formamide or other one-carbon sources is a reliable method to form the pyrimidine ring.[7][8]

Step-by-Step Protocol: Synthesis of the 4-Chloro Intermediate

  • Step A: Pyrazole Formation: React methylhydrazine with a suitable cyanoacrylate derivative to form the 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[7]

  • Step B: Pyrimidine Ring Formation: Heat the pyrazole product with formamide to construct the 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[7][8]

  • Step C: Chlorination: Treat the pyrimidinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the crucial intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[7][9] This chloro-intermediate is highly reactive and serves as the primary precursor for introducing diversity at the C4 position.[10]

Analog Derivatization

With the 4-chloro intermediate in hand, diversification can be achieved through nucleophilic aromatic substitution (SNAr) reactions.

Step-by-Step Protocol: C4-Amine Diversification

  • Reaction Setup: Dissolve the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate in a suitable solvent like isopropanol or THF.

  • Nucleophilic Addition: Add the desired primary or secondary amine (R-NH₂) to the reaction mixture. Often, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture under reflux for several hours (typically 4-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Workup and Purification: Upon completion, cool the reaction, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain the final N-substituted analogs.

This modular approach allows for the rapid generation of a library of compounds with diverse functionalities at the C4 position, which is essential for a comprehensive SAR study.

Bioassays: Quantifying Biological Activity

To establish a clear SAR, the synthesized analogs must be evaluated in robust and reproducible biological assays. For kinase inhibitors, the primary assay is typically an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Expert Insight: The choice of assay format is important for throughput and reliability. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used because they are sensitive, have a high signal-to-background ratio, and are amenable to high-throughput screening in 96- or 384-well plate formats.[11] It is crucial to include a known potent inhibitor as a positive control (e.g., Staurosporine for broad-spectrum kinase inhibition or a specific drug like Ibrutinib for BTK) and a vehicle control (e.g., DMSO) to establish the baseline activity.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay [11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Plate Setup: In a 96-well plate, add the test compound, the recombinant target kinase enzyme (e.g., CDK2/cyclin A2), and the appropriate substrate.[12]

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin mixture that generates a light signal proportional to the amount of newly synthesized ATP. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Antiproliferative Assays

While in vitro assays measure direct target engagement, cellular assays assess the compound's ability to inhibit cell growth, providing insights into cell permeability and off-target effects.

Step-by-Step Protocol: MTT Assay [12][13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.[14][15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent like DMSO.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design Analogs Synth Synthesize Core & Analogs Start->Synth Purify Purify & Characterize Synth->Purify KinaseAssay In Vitro Kinase Assay (IC50) Purify->KinaseAssay CellAssay Cellular Proliferation Assay (GI50) Purify->CellAssay SAR_Table Compile SAR Data Table KinaseAssay->SAR_Table CellAssay->SAR_Table Analyze Analyze Trends & Identify Leads SAR_Table->Analyze Analyze->Start Design Next Generation

Caption: A typical workflow for a structure-activity relationship study.

Dissecting the Structure-Activity Relationship

The following sections summarize key SAR findings from various studies on this compound analogs and related structures.

Modifications at the C4-Amine Position

The substituent attached to the C4-amine is crucial for activity and selectivity. This group often extends into the solvent-exposed region of the ATP-binding site.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings or other aromatic heterocycles at this position is a common strategy. The nature and position of substituents on these rings can drastically alter activity. For instance, in a series of BTK inhibitors, a terminal pyridine ring was found to be beneficial, and the introduction of a fluorine atom to this ring significantly improved inhibitory activity.[16]

  • Linker Moiety: The linker connecting the pyrazolopyrimidine core to the terminal hydrophobic group is critical. Piperazine and piperidine rings are frequently used linkers that can improve solubility and provide vectors for further substitution.[4]

  • Michael Acceptors: For developing irreversible covalent inhibitors, an acrylamide moiety or a similar Michael acceptor is often incorporated. This "warhead" forms a covalent bond with a nearby cysteine residue in the active site of kinases like BTK and EGFR, leading to potent and sustained inhibition.[1]

Modifications at the C3-Position

The C3-position points towards the "gatekeeper" residue of the kinase active site. Modifications here can be used to tune selectivity.

  • Small Alkyl Groups: Small groups like methyl or isopropyl are generally well-tolerated.

  • Aryl Groups: In some cases, introducing a phenyl or other aryl group can lead to beneficial π-stacking interactions, enhancing potency.[1]

Modifications at the C6-Position

The C6-position is less frequently explored but can still influence activity.

  • Small Substituents: Small alkyl groups like methyl are often present. In one study, a chloromethyl group at C6 was shown to be a reactive handle, although substitution at C4 was more facile.[10]

Table 1: Illustrative SAR Data for Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Compound IDCore ScaffoldR4-SubstituentTarget KinaseIC₅₀ (nM)Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidine(R)-1-(3-(4-phenoxyphenyl)-1-yl)piperidin-3-yl)acrylamideBTK~0.5[1]
Analog 6b 1H-pyrazolo[3,4-d]pyrimidin-4-amineFluorinated pyridinyl-piperidine-acrylamideBTK1.2[16]
Compound 14 Pyrazolo[3,4-d]pyrimidineThio-glycoside derivativeCDK257[14][17]
Compound 19 Pyrazolo[3,4-d]pyrimidinePhenyl carbamoyl acetamide thioetherCDK26800[1]
3-IN-PP1 Pyrazolo[3,4-d]pyrimidineN/APKD94-108[18]
Compound 17m Pyrazolo[3,4-d]pyrimidineN/APKD17-35[18]

Note: This table is a simplified representation to illustrate SAR principles. The core scaffolds and substituents may have additional modifications not fully detailed here.

The data clearly shows that small modifications can lead to orders-of-magnitude differences in potency. For example, the optimization of the terminal ring in BTK inhibitors led to analog 6b with an IC₅₀ of 1.2 nM, comparable to the approved drug Ibrutinib.[16] Similarly, the introduction of a thio-glycoside moiety in Compound 14 resulted in a potent CDK2 inhibitor (IC₅₀ = 57 nM).[14][17]

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. SAR studies have consistently demonstrated that:

  • The C4-amine position is the most critical point for introducing diversity to modulate potency and target selectivity.

  • The N1-methyl group is often beneficial for overall activity and drug-like properties.

  • Fine-tuning substituents at the C3 and C6 positions can further optimize interactions within the ATP-binding pocket.

Future research will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities. The use of computational modeling and structure-based drug design will continue to guide the rational design of next-generation inhibitors.[3][19] Furthermore, exploring novel substitutions and expanding the chemical space around this privileged scaffold will undoubtedly lead to the discovery of new therapeutic agents for cancer and other diseases driven by kinase dysregulation.

References

A complete list of references cited in this document is provided below.

  • Arabian Journal of Chemistry. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
  • BenchChem. (2025). Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Application Notes and Protocols.
  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • RSC Publishing. (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
  • RSC Publishing. (n.d.). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation.
  • RSC Publishing. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....
  • (2025, August 7). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Oriental Journal of Chemistry. (2025, December 23). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • ResearchGate. (n.d.). e ][4][11]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • NIH. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • PMC - NIH. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • PMC - NIH. (2022, November 16). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • PMC - NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • PubMed Central. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • PubMed. (2020, November 1). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.
  • PMC - NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

Sources

The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of this compound class for researchers, scientists, and drug development professionals. We will dissect the core attributes of pyrazolo[3,4-d]pyrimidines, from their fundamental mechanism of action as kinase inhibitors and adenosine receptor antagonists to their tangible applications in oncology, inflammation, and neurodegenerative disorders. This document is designed to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and insights into the critical structure-activity relationships that govern the efficacy of these promising therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are foundational to life, forming the basis of nucleic acids and playing pivotal roles in cellular metabolism.[1] Among these, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a bioisostere of adenine, a key component of ATP.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of enzymes, most notably protein kinases.[2][3] This inherent characteristic has made them a focal point of drug discovery efforts, leading to the development of numerous compounds with significant pharmacological activity.[1]

The therapeutic landscape for pyrazolo[3,4-d]pyrimidines is broad and continually expanding. Initially recognized for their potential as kinase inhibitors in cancer therapy, their application has grown to encompass roles as anti-inflammatory agents, adenosine receptor antagonists for neurological conditions, and even antiviral and antimicrobial agents.[3][4][5][6] The successful progression of several pyrazolo[3,4-d]pyrimidine-based drugs into clinical trials, including the approved Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscores the immense potential of this scaffold.[3]

This guide will navigate the multifaceted therapeutic utility of pyrazolo[3,4-d]pyrimidine compounds, providing a robust framework for their synthesis, evaluation, and optimization in a drug discovery setting.

Core Mechanisms of Action: A Tale of Two Targets

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives can be largely attributed to their interaction with two primary classes of molecular targets: protein kinases and adenosine receptors.

Protein Kinase Inhibition: A Dominant Paradigm in Oncology

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold's ability to mimic the hinge region binding interactions of ATP in the kinase active site has been extensively exploited to develop potent and selective kinase inhibitors.[3]

Key Kinase Targets and Therapeutic Implications:

  • Src Family Kinases: Compounds like SI306 have been identified as potent Src inhibitors, demonstrating efficacy in eradicating invasive glioblastoma (GBM) cells.[7] Inhibition of Src can disrupt signaling pathways involved in cell survival, proliferation, and invasion.[8]

  • FLT3 and VEGFR2: In acute myeloid leukemia (AML), derivatives of pyrazolo[3,4-d]pyrimidine have been shown to be potent multi-kinase inhibitors, targeting both FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2).[9][10][11] This dual inhibition not only targets the leukemic cells directly but also disrupts the tumor microenvironment by inhibiting angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine core has been incorporated into novel EGFR inhibitors, including those effective against mutant forms of the receptor that confer resistance to standard therapies.[12]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib is a covalent BTK inhibitor that has revolutionized the treatment of several B-cell cancers.[3][5]

The development of dual-target inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold represents a compelling strategy to enhance pharmacological efficacy and overcome drug resistance.[13]

Adenosine Receptor Antagonism: Modulating Neurological and Inflammatory Responses

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[14][15][16] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a new class of adenosine receptor antagonists, offering therapeutic potential in conditions where adenosine signaling is dysregulated.[4]

  • A1 and A3 Receptor Antagonism: Certain pyrazolo[3,4-d]pyrimidine compounds exhibit high affinity for A1 and A3 adenosine receptors, which are involved in neurotransmission and inflammation.[15][16]

  • A2A Receptor Antagonism: Selective A2A receptor antagonists have been developed for the potential treatment of Parkinson's disease.[17]

Therapeutic Applications: From Bench to Bedside

The diverse mechanisms of action of pyrazolo[3,4-d]pyrimidine compounds have translated into a wide array of potential therapeutic applications.

Oncology

Cancer remains a primary focus for the development of pyrazolo[3,4-d]pyrimidine-based drugs. Their ability to target multiple oncogenic kinases has led to their investigation in a variety of solid and hematological malignancies.[3]

  • Glioblastoma (GBM): The ability of some pyrazolo[3,4-d]pyrimidine kinase inhibitors to cross the blood-brain barrier makes them promising candidates for treating this aggressive brain tumor.[7] Studies have shown that these compounds can induce apoptosis and have pro-oxidative effects in patient-derived GBM cells.[7][8][18]

  • Acute Myeloid Leukemia (AML): Multi-kinase inhibitors targeting FLT3 and VEGFR2 have demonstrated significant anti-AML activity in both in vitro and in vivo models.[9][10]

  • Breast Cancer: Novel derivatives have shown significant anticancer activity against breast cancer cell lines.[19]

  • Medulloblastoma: Src inhibitors with a pyrazolo-[3,4-d]-pyrimidine structure have been shown to reduce proliferation and induce cell cycle arrest in human medulloblastoma cells.[20]

Inflammatory Disorders

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[6][21][22]

  • COX-2 Inhibition: Several novel pyrazolo[3,4-d]pyrimidine analogues have demonstrated notable anti-inflammatory activity, with some showing potency comparable to or greater than clinically available COX-2 inhibitors like celecoxib and diclofenac sodium.[6][21]

Neurodegenerative Diseases

The neuroprotective effects of certain pyrazolo[3,4-d]pyrimidine compounds are an emerging area of research.

  • Parkinson's Disease: One novel pyrazolo[3,4-d]pyrimidine, KKC080096, has been shown to exert anti-inflammatory and neuroprotective effects in an animal model of Parkinson's disease by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1).[23]

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine compounds is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Focused chemical modifications can direct the activity and selectivity of these compounds to multiple oncogenic targets.[3] For instance, in the development of multi-kinase inhibitors for AML, structural optimization of a hit compound led to derivatives with significantly improved potency against FLT3 and VEGFR2.[9][10] Similarly, for BTK inhibitors, modifications to the C3-position and the linker between the core and a distal phenyl ring have been explored to enhance potency and improve physicochemical properties.[5]

Synthesis and Experimental Evaluation: A Practical Guide

The successful development of pyrazolo[3,4-d]pyrimidine-based therapeutics relies on robust synthetic methodologies and comprehensive biological evaluation.

General Synthesis Outline

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine ring. A common synthetic route involves the reaction of an aminopyrazole carboxylate with a suitable cyclizing agent.[19]

Illustrative Synthetic Workflow:

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Substituted Hydrazine PyrazoloEster Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate Start->PyrazoloEster Reaction Intermediate1 Ethyl 2-cyano-3-ethoxypropanoate Intermediate1->PyrazoloEster PyrazoloAcid 5-Amino-1-phenyl-1H- pyrazole-4-carboxylic acid PyrazoloEster->PyrazoloAcid Hydrolysis Oxazinone 6-Methyl-1-phenylpyrazolo[3,4-d] [1,3]oxazin-4(1H)-one PyrazoloAcid->Oxazinone Cyclization with Acetic Anhydride FinalCompound Substituted Pyrazolo[3,4-d]pyrimidine Oxazinone->FinalCompound Reaction with Substituted Amine

Caption: A generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Evaluation Protocols

A tiered approach to in vitro testing is essential to characterize the biological activity of newly synthesized compounds.

Step-by-Step Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for In Vitro Biological Evaluation:

In_Vitro_Workflow cluster_invitro In Vitro Evaluation Cascade Start Synthesized Compound Library CellViability Cell Viability Assays (MTT, CellTiter-Glo) Start->CellViability Primary Screening Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) CellViability->Apoptosis Potent Hits CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle KinaseAssay Kinase Inhibition Assays (Biochemical or Cellular) Apoptosis->KinaseAssay Mechanism of Action Studies CellCycle->KinaseAssay TargetValidation Target Engagement & Validation (Western Blot, Cellular Thermal Shift Assay) KinaseAssay->TargetValidation LeadSelection Lead Candidate Selection TargetValidation->LeadSelection

Sources

N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Versatile Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents has led to the identification of "privileged scaffolds," molecular frameworks that can bind to multiple biological targets with high affinity. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a wide array of protein kinases.[3][4] This guide focuses on a specific and highly versatile derivative, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine , exploring its chemical characteristics, synthesis, and its profound impact on the development of targeted therapies, primarily in oncology.

Chemical Properties and Synthesis

The this compound scaffold is characterized by a fused pyrazole and pyrimidine ring system. The methyl group at the N1 position of the pyrazole ring and the methylamino group at the C4 position of the pyrimidine ring are key features that can be strategically modified to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and methanol
Melting Point>250 °C (decomposes)
Synthesis of this compound: An Adapted Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Methylamine (40% solution in water)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol) in 30 mL of anhydrous THF.

  • Addition of Methylamine: Cool the solution to 10-15 °C using an ice bath. Slowly add methylamine solution (40%, 1.7 mL, 0.02 mol) to the stirred solution.

  • Reaction: Stir the reaction mixture for 5 hours at 20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the THF by rotary evaporation. To the residue, add 20 mL of deionized water and stir the mixture for 15 minutes.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold water. Recrystallize the crude product from an ethanol/water mixture (1:1) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Mechanism of Action and Key Signaling Pathways

The therapeutic efficacy of this compound and its derivatives stems from their ability to act as ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[1] This interaction blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. This scaffold has shown remarkable versatility in targeting a range of kinases implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[6]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Pathway and Inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Pyrazolo[3,4-d]pyrimidine-based compounds have been shown to inhibit VEGFR signaling.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis & Proliferation Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Inhibitor n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->VEGFR Inhibition VEGF VEGF VEGF->VEGFR Ligand Binding

Caption: VEGFR Signaling Pathway and Inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[7] Ibrutinib, a successful anticancer drug, is based on the pyrazolo[3,4-d]pyrimidine scaffold and targets BTK.[8]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB B_Cell_Survival B-Cell Proliferation & Survival NFkB->B_Cell_Survival Inhibitor n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->BTK Inhibition Antigen Antigen Antigen->BCR Binding

Caption: BTK Signaling Pathway and Inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2, in complex with cyclins, is a key regulator of the cell cycle, particularly the G1/S transition.[3] Aberrant CDK2 activity is common in cancer, making it an attractive therapeutic target for pyrazolo[3,4-d]pyrimidine-based inhibitors.[3]

CDK2_Signaling cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase G2_Phase G2 Phase M_Phase M Phase Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb Phosphorylation E2F E2F Rb->E2F Inhibition E2F->S_Phase Transcription of S-phase genes Inhibitor n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->CDK2_Cyclin_E Inhibition

Caption: CDK2 Signaling and Cell Cycle Control.

Applications in Drug Discovery

The versatility of the this compound scaffold has been extensively explored in drug discovery, leading to the development of numerous potent and selective kinase inhibitors.

Table 2: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Derivative 1CDK2/cyclin A57HCT-116[3]
Derivative 2EGFR34NCI 60 panel[6]
Derivative 3BTK7.95-[8]
Derivative 4VEGFR27600-[5]
IbrutinibBTK0.5-[8]

Note: IC50 values are for various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, as specific data for this compound was not available in the cited literature.

Experimental Protocols

The evaluation of novel compounds based on the this compound scaffold requires robust and reproducible experimental protocols. The following are standardized, self-validating methodologies for key biological assays.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol can be adapted for various kinases (e.g., EGFR, VEGFR, BTK, CDK2) by using the specific kinase, substrate, and optimized buffer conditions.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, BTK, CDK2/cyclin E)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound setup_reaction Set up Kinase Reaction (Enzyme, Substrate, Compound) prep_compound->setup_reaction initiate_reaction Initiate Reaction with ATP Incubate at 30°C setup_reaction->initiate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) initiate_reaction->stop_reaction generate_signal Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: General Kinase Inhibition Assay Workflow.

Cell-Based Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to an untreated control. Determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent ability to mimic ATP allows for the rational design of potent and selective kinase inhibitors. The extensive research into this scaffold has yielded significant advancements in the development of targeted therapies, particularly in oncology. As our understanding of kinase biology continues to expand, the versatility of the this compound core will undoubtedly continue to be a valuable asset in the creation of next-generation therapeutics.

References

  • Osipov, V., & Rusinov, O. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5485-5498. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(21), 13349-13366. [Link]

  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

  • Radi, M., et al. (2015). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 58(3), 1239-1248. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11059. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 7(10), 226-236. [Link]

  • Li, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 177, 236-249. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1277. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. Journal of Heterocyclic Chemistry, 48(4), 856-863. [Link]

  • Al-Yahya, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6529. [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 929-934. [Link]

  • Bach, A., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2149. [Link]

  • Ismail, N. S. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1200. [Link]

  • Abd El-All, A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2435. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5025. [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6524. [Link]

  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α Kinase Inhibitors: Design and Development to a Highly Selective Lead. Bioorganic & Medicinal Chemistry Letters, 21(11), 3452-3456. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 270, 116345. [Link]

Sources

An In-depth Technical Guide to the Initial Investigation of the Anti-inflammatory Properties of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of adenine, which allows it to competitively bind to the ATP-binding sites of various kinases.[1] This unique characteristic has led to the development of numerous kinase inhibitors with applications in oncology and, increasingly, in the treatment of inflammatory diseases.[1] This guide provides a comprehensive technical framework for the initial investigation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-inflammatory agents. It details the mechanistic rationale, experimental designs, and step-by-step protocols for in vitro and in vivo evaluations, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Pyrazolo[3,4-d]pyrimidines in Inflammation

Chronic inflammation is a key pathological driver of a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neurodegenerative disorders.[2] The inflammatory cascade is orchestrated by a complex network of signaling pathways, many of which are regulated by protein kinases.[3] Pyrazolo[3,4-d]pyrimidines, due to their structural similarity to ATP, are ideally suited to inhibit these kinases, thereby disrupting the signaling events that lead to the production of pro-inflammatory mediators.[1][4]

Key inflammatory pathways that can be modulated by pyrazolo[3,4-d]pyrimidine-based inhibitors include:

  • Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a crucial enzyme in B-cell receptor signaling, which is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[5][6] The irreversible BTK inhibitor, ibrutinib, which features a pyrazolo[3,4-d]pyrimidine core, has demonstrated the therapeutic potential of targeting this pathway.[5]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is central to signaling for a wide array of cytokines and growth factors that drive inflammation.[7][8] Inhibition of JAKs can effectively dampen the inflammatory response, making it a prime target for anti-inflammatory drug discovery.[9][10]

  • Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[11][12] Its activation is a hallmark of many inflammatory conditions.[3][13]

  • Cyclooxygenase (COX) Enzymes: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to selectively inhibit COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[14][15]

Mechanistic Exploration: Key Signaling Pathways in Inflammation

A thorough understanding of the underlying signaling pathways is critical for designing targeted investigations.

The NF-κB Signaling Cascade

The NF-κB pathway is a pivotal mediator of inflammatory responses.[11] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][16] IKK then phosphorylates IκB, marking it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide range of pro-inflammatory genes.[13][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor 1. Stimulus IKK IKK Complex Receptor->IKK 2. Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome Degradation IkB_NFkB->Proteasome 4. Degradation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation DNA κB Site (DNA) NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Caption: Canonical NF-κB Signaling Pathway Activation.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for transducing signals from a wide range of cytokines involved in immunity and inflammation.[7][17] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[10] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors for inflammatory genes.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 7. Nuclear Translocation DNA DNA STAT_dimer_nuc->DNA 8. DNA Binding Genes Inflammatory Gene Transcription DNA->Genes 9. Transcription

Caption: The Canonical JAK/STAT Signaling Pathway.

In Vitro Investigation: A Step-by-Step Approach

In vitro assays are the cornerstone of initial screening, providing a cost-effective and high-throughput means to assess the anti-inflammatory potential of novel compounds.[2]

Primary Screening: Inhibition of Pro-inflammatory Mediators in Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used models for studying inflammation.[18][19] Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, potently induces the production of pro-inflammatory mediators.[20]

Experimental Workflow:

In_Vitro_Workflow Start Start Seed_Cells 1. Seed RAW 264.7 cells (e.g., 4 x 10^5 cells/mL) Start->Seed_Cells Pretreat 2. Pretreat with Pyrazolo[3,4-d]pyrimidine (1 hour) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate (e.g., 18-24 hours) Stimulate->Incubate Harvest 5. Harvest Supernatant Incubate->Harvest Analyze 6. Analyze Mediators Harvest->Analyze End End Analyze->End

Caption: In Vitro Anti-inflammatory Screening Workflow.

Protocol 1: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[21]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[21]

  • Incubation: Incubate the plate for an additional 24 hours.[21]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[21]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, but seed the cells in a 24-well plate.[19]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.[19]

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.[21]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.[21] Determine the percentage of cytokine inhibition.

Mechanistic Validation: Western Blot Analysis of Signaling Pathways

To confirm that the observed anti-inflammatory effects are due to the inhibition of specific signaling pathways, Western blotting can be employed to measure the phosphorylation status of key proteins.

Protocol 3: Western Blot for Phosphorylated IκBα and STAT3

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for IκBα) or with IL-6 (for STAT3).[19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated STAT3, total STAT3, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[19]

Target Expected Result with Active Compound Significance
p-IκBα Decreased phosphorylationInhibition of the NF-κB pathway[19]
p-STAT3 Decreased phosphorylationInhibition of the JAK/STAT pathway[10]
COX-2 Decreased expressionDownstream effect of pathway inhibition

In Vivo Evaluation: Assessing Anti-inflammatory Efficacy in a Preclinical Model

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[22][23]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.[22]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[22]

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[22]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[22][24]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22][25] The inflammatory response is typically maximal around 5 hours.[25]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Group Treatment Expected Outcome
1Vehicle (e.g., 0.5% CMC)Significant increase in paw volume
2Indomethacin (10 mg/kg)Significant reduction in paw edema
3-5Pyrazolo[3,4-d]pyrimidine (various doses)Dose-dependent reduction in paw edema

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial investigation of the anti-inflammatory properties of novel pyrazolo[3,4-d]pyrimidine derivatives. By combining targeted in vitro screening with mechanistic validation and in vivo efficacy studies, researchers can efficiently identify and characterize promising lead compounds. Positive results from this initial investigation would warrant further studies, including detailed kinase profiling, pharmacokinetic and toxicological assessments, and evaluation in chronic models of inflammation to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37–57. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]

  • Malemud, C. J. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Journal of Signal Transduction, 2009, 867859. [Link]

  • Dea, D., Jurenka, J. S., & Zand, J. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of clinical hypertension (Greenwich, Conn.), 6(11), 643–649. [Link]

  • Wang, M., Liu, Y., Pu, Z., Zhang, Q., & Fu, L. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS medicinal chemistry letters, 10(11), 1548–1553. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 34(11), 1-12. [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Green, M. J., et al. (2016). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters, 7(11), 1045-1050. [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Molecular and Cellular Biochemistry, 478(11), 2735-2748. [Link]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta; international journal of clinical chemistry, 367(1-2), 164–170. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from the first-in-class covalent BTK inhibitor 3. [Link]

  • Zaragoza, F., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(12), 2786. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • JoVE. (2023). NF-kB-dependent Signaling Pathway. [Link]

  • Al-Ostath, O. A., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22695-22722. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Fallacara, A. L., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules (Basel, Switzerland), 26(21), 6496. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, vol 225. Humana Press. [Link]

  • Lee, J. A., et al. (2020). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants (Basel, Switzerland), 9(8), 738. [Link]

  • Montanari, D., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1084. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 29(1), 239. [Link]

  • El-Sayed, M. A. A., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic chemistry, 156, 108181. [Link]

  • Manetti, F., et al. (2003). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & medicinal chemistry, 11(13), 2735–2743. [Link]

  • Atatreh, N., et al. (2018). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic & medicinal chemistry letters, 28(17), 2841–2846. [Link]

  • Ghobrial, D. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4905. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1276–1292. [Link]

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(19), 1793–1814. [Link]

  • Burger, M. T., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & medicinal chemistry letters, 20(2), 643–647. [Link]

  • ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]

  • Chen, C. Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of medicinal food, 15(1), 62–68. [Link]

  • Kim, B., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • ResearchGate. (n.d.). Cytokine expression by RAW 267.4 cells after stimulation with LPS. [Link]

  • ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. [Link]

Sources

Methodological & Application

Application Note: A Luminescence-Based In Vitro Assay for Characterizing Inhibitors of Src Kinase Using n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The Src proto-oncogene is a non-receptor tyrosine kinase that is a critical node in cellular signaling pathways regulating growth, proliferation, migration, and survival.[1][2] Its overexpression and constitutive activation are implicated in the progression of numerous human cancers, making it a prime therapeutic target.[3][4] The development of small molecule inhibitors requires robust and reliable in vitro methods to quantify their potency and selectivity. This document provides a comprehensive protocol for determining the inhibitory activity of compounds, using n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine as an example, against human Src kinase. The described method is a homogeneous, luminescence-based assay that measures kinase activity by quantifying ATP consumption, offering high sensitivity and suitability for high-throughput screening.

Introduction to Src Kinase and Inhibition

Src family kinases (SFKs) are key transducers of signals from various cell surface receptors, modulating critical downstream pathways such as Ras-MAPK and PI3K-Akt.[2][5] The structure of Src includes SH2, SH3, and tyrosine kinase domains, which are tightly regulated to maintain an inactive state.[1][3] In many malignancies, this regulation is lost, leading to aberrant signaling that promotes uncontrolled cell growth and metastasis.[4] Consequently, inhibitors targeting the ATP-binding site of the Src kinase domain have been a major focus of drug discovery efforts.[1]

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure for developing potent kinase inhibitors.[6][7] Derivatives of this core have shown significant inhibitory effects against Src and other tyrosine kinases, leading to cell cycle arrest and tumor growth reduction in preclinical models.[6][8][9] This protocol details the use of a representative compound, this compound, to determine its half-maximal inhibitory concentration (IC₅₀) against Src kinase.

Principle of the Luminescent Kinase Assay

The protocol employs the Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction.[10][11] The assay is based on the following principles:

  • Kinase Reaction: Recombinant Src kinase catalyzes the transfer of a phosphate group from ATP to a suitable substrate, such as a generic tyrosine-rich peptide like Poly(Glu, Tyr).[12][13]

  • ATP Depletion: As the kinase reaction proceeds, ATP is consumed, and its concentration in the well decreases. The presence of an inhibitor reduces the rate of this consumption.

  • Luminescent Detection: After the kinase reaction reaches its endpoint, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[14] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, generating a stable "glow-type" luminescent signal.[10][14]

  • Signal Correlation: The intensity of the luminescent signal is directly proportional to the amount of ATP remaining and, therefore, inversely proportional to Src kinase activity.[11][15] A potent inhibitor will result in high luminescence (low kinase activity), while low inhibition will result in low luminescence (high kinase activity).

This relationship allows for the precise calculation of inhibitor potency (IC₅₀).

AssayPrinciple cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Src Src Kinase Reaction_Mix Phospho-Substrate + ADP + Remaining ATP Src->Reaction_Mix Substrate Substrate (Poly(Glu,Tyr)) Substrate->Reaction_Mix ATP_initial ATP ATP_initial->Reaction_Mix Inhibitor Inhibitor (Test Compound) Inhibitor->Src Binds & Inhibits ATP_remaining Remaining ATP Reaction_Mix->ATP_remaining Measures Light Luminescent Signal ATP_remaining->Light Catalyzes KinaseGlo Kinase-Glo® Reagent (Luciferase + Luciferin) KinaseGlo->Light Catalyzes Data_Analysis Inverse Correlation: High Light = High Inhibition Light->Data_Analysis Quantifies

Caption: Principle of the luminescence-based Src kinase assay.

Materials and Reagents

Proper preparation and sourcing of high-quality reagents are critical for a successful and reproducible assay.

ReagentRecommended SupplierCatalog No. (Example)Purpose
Recombinant Human Src KinaseBPS Bioscience40484The enzyme catalyst for the phosphorylation reaction.
This compoundVaries5334-99-6 (CAS)The test compound (inhibitor) to be characterized.
Dasatinib (Positive Control)SelleckchemS1021A known, potent Src inhibitor to validate assay performance.
Protein Tyrosine Kinase Substrate (Poly-Glu,Tyr 4:1)BPS Bioscience40217The substrate to be phosphorylated by Src kinase.
Adenosine 5'-Triphosphate (ATP)Sigma-AldrichA7699The phosphate donor for the kinase reaction.
Kinase-Glo® Max Luminescent Assay ReagentPromegaV6071Reagent for detecting remaining ATP and generating a luminescent signal.
Kinase Assay Buffer (5x)BPS Bioscience79334Provides optimal pH and ionic conditions for the kinase reaction.
Dithiothreitol (DTT)Sigma-AldrichD9779A reducing agent to maintain enzyme stability.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Solvent for dissolving and diluting the test compound and controls.
384-Well Solid White Polystyrene MicroplatesCorning3572Low-volume, opaque plates suitable for luminescence measurements.

Detailed Experimental Protocol

This protocol is designed for determining the IC₅₀ value of a test compound in a 384-well plate format. All steps should be performed at room temperature unless otherwise specified.

Reagent Preparation
  • 1x Kinase Buffer: Prepare the 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Add DTT to a final concentration of 50 µM.[4] This buffer will be used for all subsequent dilutions.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Dasatinib in 100% DMSO.

  • Compound Dilution Plate:

    • Create a serial dilution of the test compound. Start by preparing a 200 µM solution in 1x Kinase Buffer with 4% DMSO.

    • Perform 1:3 serial dilutions in 1x Kinase Buffer with 4% DMSO to generate a 10-point concentration curve (e.g., 200 µM down to 10 nM). This will be the 5x final concentration plate.

    • Prepare a 5x solution of the positive control (e.g., 500 nM).

    • Prepare a vehicle control containing only 1x Kinase Buffer with 4% DMSO.

  • Enzyme Working Solution (2.5x): Thaw the recombinant Src kinase on ice. Dilute it to a 2.5x working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve approximately 10-30% ATP consumption in the reaction.

  • Substrate/ATP Working Solution (5x): Prepare a 5x working solution containing the Poly(Glu,Tyr) substrate (e.g., 0.5 mg/mL) and ATP in 1x Kinase Buffer. The ATP concentration should be at or near the Kₘ of Src for ATP (typically 10-50 µM) to ensure sensitivity to ATP-competitive inhibitors.[16] For this assay, a final concentration of 25 µM ATP is recommended.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Equilibrate to room temperature before use.

Assay Procedure

The following steps outline the additions to each well of a 384-well plate.

Caption: Step-by-step experimental workflow for the Src kinase assay.

  • Add Inhibitor/Controls: Add 5 µL of the serially diluted test compound, positive control, or vehicle control (for 100% activity) to the appropriate wells. For background (0% activity) wells, add 5 µL of the vehicle control.

  • Add Enzyme: Add 10 µL of 1x Kinase Buffer to all wells. Then, add 5 µL of the 2.5x Src Enzyme working solution to all wells except the background control wells. Add 5 µL of 1x Kinase Buffer to the background wells instead.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 5 µL of the 5x Substrate/ATP working solution to all wells to start the reaction. The total reaction volume is now 25 µL .

  • Kinase Reaction Incubation: Mix the plate gently for 1 minute. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 25 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Stabilization: Mix the plate for 2 minutes on a plate shaker to ensure homogeneity. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]

  • Measure Luminescence: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Summary of Assay Parameters
ParameterVolume/Concentration
Total Reaction Volume25 µL
Final Src Concentratione.g., 0.5 ng/µL
Final Substrate Concentratione.g., 0.1 mg/mL Poly(Glu,Tyr)
Final ATP Concentration25 µM
Final DMSO Concentration0.8%
Pre-incubation Time20 minutes
Kinase Reaction Time60 minutes
Detection Reagent Volume25 µL
Signal Stabilization Time10 minutes

Data Analysis and Interpretation

  • Data Normalization: The raw relative light unit (RLU) data must be converted to percent inhibition.

    • The average RLU from the "background" wells (no enzyme) represents 100% inhibition.

    • The average RLU from the "vehicle control" wells (no inhibitor) represents 0% inhibition (or 100% activity).

    Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 x [(RLUtest compound - RLUvehicle control) / (RLUbackground - RLUvehicle control)]

  • IC₅₀ Curve Fitting: Plot the calculated % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope, four parameters) using software such as GraphPad Prism or equivalent.[17]

  • Quality Control: For the assay to be considered valid, the results should meet certain quality criteria. The Z'-factor is a statistical measure of assay quality and should be calculated for the controls.[10][11]

    Z' = 1 - [ (3σvehicle + 3σbackground) / |μvehicle - μbackground| ]

    • Where σ is the standard deviation and μ is the mean.

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Conclusion

This application note provides a detailed, field-proven protocol for determining the inhibitory potency of this compound, or other small molecules, against Src kinase. The luminescence-based method is sensitive, reliable, and easily adaptable for screening compound libraries. By carefully following the outlined steps for reagent preparation, assay execution, and data analysis, researchers can generate high-quality, reproducible IC₅₀ data to advance their drug discovery programs targeting Src kinase.

References

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]

  • Title: Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors Source: PubMed URL: [Link]

  • Title: Kinase activity assays Src and CK2 Source: Protocols.io URL: [Link]

  • Title: Src family | Enzymes Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay Source: ResearchGate URL: [Link]

  • Title: Src Kinases Source: Creative BioMart URL: [Link]

  • Title: Src family kinase Source: Wikipedia URL: [Link]

  • Title: Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk Source: PubMed Central URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PubMed Central URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]

  • Title: Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays Source: ACS Publications URL: [Link]

  • Title: SRC Kinase Assay Source: BellBrook Labs URL: [Link]

  • Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: ResearchGate URL: [Link]

  • Title: SRC Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: PubMed Central URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: Determination of the IC50 values of a panel of CDK9 inhibitors Source: ResearchGate URL: [Link]

  • Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL: [Link]

  • Title: 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: PubChem URL: [Link]

  • Title: Fluorescence Polarization Assay Protocol Source: nanomicrospheres URL: [Link]

  • Title: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chemical & Physical Properties Source: Chemsrc URL: [Link]

  • Title: New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells Source: PubMed URL: [Link]

  • Title: New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects Source: BioWorld URL: [Link]

  • Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells Source: PubMed Central URL: [Link]

  • Title: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Source: Human Metabolome Database URL: [Link]

  • Title: SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment Source: PubMed URL: [Link]

Sources

Application of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in Medulloblastoma Cell Lines: An Investigator's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Novel Pathways in Medulloblastoma

Medulloblastoma (MB) stands as the most prevalent malignant brain tumor in children, characterized by its aggressive nature and propensity for metastasis within the central nervous system.[1][2] Current treatment paradigms, while effective for a subset of patients, inflict significant long-term neurological and developmental side effects, underscoring the urgent need for more targeted and less toxic therapeutic strategies.[1][3] The molecular heterogeneity of medulloblastoma, now classified into distinct subgroups (WNT, SHH, Group 3, and Group 4), has paved the way for therapies aimed at specific oncogenic drivers.[4][5]

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7][8] This application note focuses on n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a member of this chemical class. While direct studies on this specific molecule in medulloblastoma are emerging, its structural similarity to known inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, such as 3-Methyladenine (3-MA), provides a strong rationale for its investigation.[9][10] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers, including medulloblastoma.[11][12]

This guide provides a comprehensive framework for researchers to investigate the therapeutic potential of this compound in medulloblastoma cell lines. We will delve into its hypothesized mechanism of action, provide detailed protocols for assessing its biological effects, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Based on the activity of the structurally related compound 3-Methyladenine, we hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR pathway.[9][10] This pathway is a central node in cellular signaling, responding to growth factors and nutrients to drive anabolic processes and suppress catabolic processes like autophagy.

In many medulloblastoma subtypes, constitutive activation of this pathway promotes uncontrolled cell proliferation and evasion of apoptosis (programmed cell death).[12] By inhibiting PI3K, this compound is expected to block the downstream activation of Akt and mTOR, leading to a cascade of anti-tumor effects, including cell cycle arrest and induction of apoptosis.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes 4EBP1->Proliferation Promotes Compound n-Methyl-1h-pyrazolo[3,4-d] pyrimidin-4-amine Compound->PI3K Inhibits

Figure 1: Hypothesized mechanism of action targeting PI3K.

Experimental Protocols

The following protocols provide a step-by-step guide for evaluating the efficacy of this compound in medulloblastoma cell lines. It is recommended to use a panel of cell lines representing different molecular subgroups (e.g., Daoy (SHH), D283 (Group 3/4), UW228 (SHH)).[13][14]

Cell Viability Assay

This assay determines the dose-dependent effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50). The MTT or MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.[15]

Materials:

  • Medulloblastoma cell lines (e.g., Daoy, D283)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterExample ValueCell Line
Seeding Density8,000 cells/wellDaoy
Treatment Duration72 hoursDaoy
IC505 µMDaoy
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[16][17]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

G Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V/PI Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 2: Workflow for apoptosis detection via flow cytometry.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing mechanistic insight into the compound's action.[13][18][19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for a shorter duration (e.g., 2, 6, 24 hours) to capture signaling events.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

Target ProteinExpected ChangeAntibody Source (Example)
p-Akt (Ser473)DecreaseCell Signaling Technology
Total AktNo changeCell Signaling Technology
p-mTOR (Ser2448)DecreaseCell Signaling Technology
Total mTORNo changeCell Signaling Technology
Cleaved Caspase-3IncreaseCell Signaling Technology
GAPDH/β-actinNo change (Loading Control)Santa Cruz Biotechnology
Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression. Many anti-cancer agents induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[20][21]

Materials:

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells as in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Expected Outcomes and Interpretation

A successful investigation into the application of this compound in medulloblastoma cell lines would be expected to yield the following results:

  • Dose-dependent decrease in cell viability: This indicates cytotoxic or cytostatic effects of the compound.

  • Induction of apoptosis: An increase in the Annexin V positive cell population confirms that the compound induces programmed cell death.

  • Inhibition of PI3K/Akt/mTOR signaling: A decrease in the phosphorylation of Akt and mTOR, along with downstream targets like p70S6K, would support the hypothesized mechanism of action.

  • Cell cycle arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G1) would suggest interference with cell cycle progression.

These findings would provide a strong foundation for further preclinical development, including in vivo studies in animal models of medulloblastoma.

Conclusion

The exploration of novel small molecules like this compound is a promising avenue for the development of targeted therapies for medulloblastoma. The protocols and conceptual framework provided in this guide are designed to empower researchers to systematically evaluate its potential as a therapeutic agent. By focusing on key oncogenic pathways such as the PI3K/Akt/mTOR cascade, we can accelerate the discovery of more effective and less toxic treatments for this devastating pediatric brain tumor.

References

  • Wu, Y. T., Tan, H. L., Shui, G., Bau, Y. C., & Shen, H. M. (2010). Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase. Journal of Biological Chemistry, 285(14), 10850–10861. [Link]

  • Thieno-GTP. (2026, January 16). 3-Methyladenine: Novel Insights into Autophagy Inhibition...[Link]

  • ResearchGate. (n.d.). Analysis of cell cycle-related kinases in medulloblastoma. [Link]

  • InvivoGen. (n.d.). 3-Methyladenine (3-MA) | Autophagy (PI3K) Inhibitor. [Link]

  • ResearchGate. (n.d.). In vitro cell viability assays in medulloblastoma and retinoblastoma...[Link]

  • Zhang, J., Wang, Y., Chen, Y., & Liu, H. (2021). The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps. Allergy, Asthma & Immunology Research, 13(5), 788-800. [Link]

  • Aass, K. R., Støa, K., Yri, O. E., Egeland, E. V., D'Santos, C. S., & Reikvam, H. (2017). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Oncotarget, 8(61), 103567–103582. [Link]

  • Vaux, D. L. (2016). MB-75: EXPLOITING THE CELL CYCLE TO IMPROVE TREATMENT EFFICACY IN MEDULLOBLASTOMA. Neuro-oncology, 18(Suppl 3), iii51. [Link]

  • Youn, Y. H., & Han, Y. G. (2020). Primary cilia control translation and the cell cycle in medulloblastoma. Genes & development, 34(13-14), 895–908. [Link]

  • Ali, M. A., Ahammad, F., Rana, M. S., & Islam, M. R. (2020). Identification of Potential Key Genes and Molecular Mechanisms of Medulloblastoma Based on Integrated Bioinformatics Approach. BioMed research international, 2020, 8874136. [Link]

  • Venkataraman, S., Alimova, I., Fan, R., Harris, P., Foreman, N. K., & Vibhakar, R. (2016). MPS1 kinase as a potential therapeutic target in medulloblastoma. Oncology letters, 12(5), 3988–3994. [Link]

  • De Luca, A., De Fusco, C., Rinaldi, A., & Zannotti, S. (2020). Human Medulloblastoma Cell Lines: Investigating on Cancer Stem Cell-Like Phenotype. International journal of molecular sciences, 21(2), 560. [Link]

  • Klekner, A., Virga, J., Hársfalvi, J., Scháll, A., & Csonka, T. (2017). Uniformity under in vitro conditions: Changes in the phenotype of cancer cell lines derived from different medulloblastoma subgroups. PloS one, 12(2), e0172148. [Link]

  • Muscal, J. A., Thompson, P. A., & Gillespie, A. T. (2012). Targeting the Inhibitor of Apoptosis Proteins as a Novel Therapeutic Strategy in Medulloblastoma. Clinical Cancer Research, 18(19), 5403–5414. [Link]

  • MDPI. (2023). Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma. [Link]

  • Triscott, J., Lee, C., & Foster, L. J. (2017). Small molecule screen reveals synergy of cell cycle checkpoint kinase inhibitors with DNA-damaging chemotherapies in medulloblastoma. Science signaling, 10(470), eaal2883. [Link]

  • Al-Gharaibeh, A., Al-Kofahi, M., & Al-Sawalha, N. (2019). Simvastatin Induces Apoptosis in Medulloblastoma Brain Tumor Cells via Mevalonate Cascade Prenylation Substrates. International journal of molecular sciences, 20(14), 3527. [Link]

  • da Silva, P. B. G., de Faria, P. S., & de Souza, A. A. (2019). Biological characterization of the UW402, UW473, ONS-76 and DAOY pediatric medulloblastoma cell lines. Oncology letters, 18(2), 1435–1442. [Link]

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(8), 2881–2892. [Link]

  • Lee, D. S., Jeong, G. S., & Kim, Y. C. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. International journal of molecular sciences, 22(13), 7111. [Link]

  • Muscal, J. A., Thompson, P. A., & Gillespie, A. T. (2012). Targeting the inhibitor of apoptosis proteins as a novel therapeutic strategy in medulloblastoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(19), 5403–5414. [Link]

  • Murphy, C. R., Phelan, E., & Meegan, M. J. (2023). The identification of BCL-XL and MCL-1 as key anti-apoptotic proteins in medulloblastoma that mediate distinct roles in chemotherapy resistance. Cell death & disease, 14(10), 705. [Link]

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(8), 2881–2892. [Link]

  • ResearchGate. (n.d.). Immunoblot analysis of selected protein markers in medulloblastoma cell...[Link]

  • SIOP Europe. (n.d.). Medulloblastoma. [Link]

  • Grabarska, A., Ły, M., & Stączek, P. (2017). Inhibition of autophagy by 3-methyladenine potentiates sulforaphane-induced cell death of BE(2)-C human neuroblastoma cells. Oncology letters, 14(5), 5835–5842. [Link]

  • Stanford University. (n.d.). CK2 inhibitors for treating medulloblastoma. [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]

  • Al-Bari, M. A. A., & Al-Mamun, M. A. (2023). Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma. International journal of molecular sciences, 24(15), 12052. [Link]

  • Wang, Y., Zhang, H., & Chen, Y. (2013). 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. Biochemical and biophysical research communications, 432(2), 293–297. [Link]

  • MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Hattersley, M. M., & Jones, T. A. (2020). Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks. Cancers, 12(10), 2917. [Link]

  • University of Rochester. (2022). Optimizing the Therapeutic Index for Medulloblastoma by Targeting Apoptosis. [Link]

  • El-Damasy, D. A., Abd-Elhameed, M. K., & El-Sayed, M. A. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific reports, 12(1), 1801. [Link]

  • El-Sayed, M. A. A., Abd-Elhameed, M. K., & El-Damasy, D. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules (Basel, Switzerland), 27(19), 6520. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Schenone, S., Radi, M., & Musumeci, F. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules (Basel, Switzerland), 28(13), 5220. [Link]

Sources

Application Notes and Protocols: Development of Pyrazolo[3,4-d]pyrimidines as Potential DHFR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Fundamental Engine of Cell Proliferation

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Rapidly dividing cells, a hallmark of cancer, have a high demand for these nucleic acid precursors. Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and inducing cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy.[3][4]

Methotrexate, a classical antifolate, was one of the first-in-class anticancer agents acting through DHFR inhibition.[1] However, its low selectivity can lead to cytotoxicity in healthy, rapidly dividing cells, causing significant side effects.[1] This has spurred the development of novel, more selective DHFR inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore in this endeavor.[5][6] This fused heterocyclic system acts as an isostere of the pteridine ring found in methotrexate, offering a structural framework for developing potent and potentially more selective DHFR inhibitors.[5][7]

These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of pyrazolo[3,4-d]pyrimidine-based DHFR inhibitors. We will delve into the synthetic chemistry, biochemical evaluation, and cell-based characterization of these compounds, offering both the "how" and the "why" behind these critical experimental workflows.

Section 1: Chemical Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

The rational design of novel DHFR inhibitors often involves the synthesis of a library of compounds with systematic structural modifications to explore the structure-activity relationship (SAR). The following is a generalized protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can be adapted to introduce various substituents.

Protocol 1.1: Synthesis of a Representative 4-substituted Pyrazolo[3,4-d]pyrimidine

This protocol outlines a common synthetic route, which can be modified to generate a diverse library of analogs for screening.

Rationale: The goal of this synthesis is to create a series of pyrazolo[3,4-d]pyrimidine derivatives. By systematically varying the substituents, researchers can probe the chemical space around the core scaffold to identify compounds with optimal inhibitory activity and drug-like properties. The isosteric replacement of the pteridine nucleus of methotrexate with the pyrazolo[3,4-d]pyrimidine scaffold is a key design strategy.[5][8]

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Core: The synthesis typically begins with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The choice of starting materials will determine the substitution pattern on the pyrazole ring.

  • Formation of the Pyrimidine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable three-carbon synthon, such as a formamide equivalent or a derivative of malonic acid, to construct the pyrimidine ring.

  • Introduction of Substituents: Functional groups can be introduced at various positions of the pyrazolo[3,4-d]pyrimidine core. For example, a chlorine atom at the 4-position can be introduced, which can then be displaced by various amines to generate a library of 4-amino-substituted analogs. This is a crucial step for mimicking the 4-amino group of methotrexate, which is known to be important for binding to DHFR.[4]

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization. The structure and purity of each compound must be rigorously confirmed using analytical methods like NMR (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the reaction is proceeding as expected. The final products should be characterized by at least two independent analytical techniques to confirm their identity and purity (typically >95%).

Section 2: In Vitro Biochemical Evaluation of DHFR Inhibition

Once a library of pyrazolo[3,4-d]pyrimidine compounds has been synthesized and characterized, the next critical step is to assess their ability to inhibit the DHFR enzyme.

Protocol 2.1: Spectrophotometric Assay for DHFR Inhibition

This is a widely used and robust method to determine the inhibitory potency of compounds against purified DHFR enzyme.

Rationale: The enzymatic activity of DHFR can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[9][10][11] An effective inhibitor will slow down or halt this reaction, resulting in a reduced rate of absorbance change. This allows for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified human DHFR enzyme in an appropriate buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[9]

    • Prepare a stock solution of the substrate, dihydrofolic acid (DHF), in the same buffer.

    • Prepare a stock solution of the cofactor, NADPH, in the same buffer.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., methotrexate) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well clear plate, add the assay buffer.

    • Add varying concentrations of the test compounds or the reference inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the DHFR enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding DHF and NADPH to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) at room temperature.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.

Self-Validation: The assay should include a positive control (methotrexate) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to assess the robustness of the assay for high-throughput screening.

Data Presentation: Comparative DHFR Inhibitory Activity
Compound IDScaffoldR1-substituentR2-substituentDHFR IC50 (µM)[8]
MTXPteridineHGlutamic acid5.57
Compound APyrazolo[3,4-d]pyrimidineHPhenyl>50
Compound BPyrazolo[3,4-d]pyrimidineNH24-aminobenzoyl-glutamic acid1.83
Compound CPyrazolo[3,4-d]pyrimidineNH2Arginine<1

Section 3: Cell-Based Assays for Anticancer Activity

While in vitro enzyme inhibition is a crucial first step, it is essential to evaluate the effects of the compounds in a more biologically relevant context. Cell-based assays provide insights into a compound's ability to penetrate cell membranes, its cytotoxicity against cancer cells, and its mechanism of action.[12][13]

Protocol 3.1: Cell Viability/Cytotoxicity Assay

This protocol determines the concentration at which a compound inhibits cancer cell growth.

Rationale: This assay measures the overall health of a cell population after treatment with the test compounds.[13] A reduction in cell viability indicates that the compound is either cytotoxic (kills the cells) or cytostatic (inhibits cell proliferation). Common methods include colorimetric assays like the MTT or SRB assay, or luminescence-based assays that measure ATP levels.[6][13][14]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin or methotrexate) in the growth medium.

    • Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement (Example using MTT assay):

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: The assay should include a positive control with a known GI50 value for the chosen cell line. The results should be reproducible across multiple independent experiments.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compounds on the cell cycle progression of cancer cells.

Rationale: Since DHFR inhibitors block DNA synthesis, they are expected to cause cell cycle arrest, typically in the S-phase.[15][16] Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at a concentration around its GI50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content.

  • Data Analysis:

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of control cells.

Self-Validation: A known cell cycle-arresting agent can be used as a positive control. The experiment should be repeated to ensure the observed effects are consistent.

Protocol 3.3: Apoptosis Assay by Annexin V/PI Staining

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus distinguishing between early apoptotic, late apoptotic/necrotic, and live cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with the test compound as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

    • Compare the percentage of apoptotic cells in the treated samples to the control.

Self-Validation: A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.

Visualizations

DHFR Inhibition Pathway

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA/RNA THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->DHFR Cell_Death Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Death

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine DHFR inhibitors.

Experimental Workflow for DHFR Inhibitor Development

DHFR_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Design Compound Design & Library Synthesis Biochem_Screen Biochemical Screening (DHFR Inhibition Assay) Design->Biochem_Screen SAR Structure-Activity Relationship (SAR) Analysis Biochem_Screen->SAR Cell_Viability Cell-based Assays (Viability, Cytotoxicity) Biochem_Screen->Cell_Viability SAR->Design Iterative Design MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Viability->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: Workflow for the development of pyrazolo[3,4-d]pyrimidine DHFR inhibitors.

Structure-Activity Relationship (SAR) Decision Tree

SAR_Decision_Tree Start Initial Hit Compound (Pyrazolo[3,4-d]pyrimidine core) Modify_R1 Modify R1 Substituent Start->Modify_R1 Modify_R2 Modify R2 Substituent Start->Modify_R2 Test_Activity Test DHFR Inhibition (IC50) Modify_R1->Test_Activity Modify_R2->Test_Activity Improved Activity Improved? Test_Activity->Improved Not_Improved Activity Not Improved or Worsened Test_Activity->Not_Improved Select_Lead Select Lead Candidate for Cellular Assays Improved->Select_Lead Yes Explore_Other Explore Other Modifications Improved->Explore_Other No Not_Improved->Explore_Other Explore_Other->Modify_R1 Explore_Other->Modify_R2

Caption: Decision-making process in the SAR-guided optimization of DHFR inhibitors.

References

  • Salem, I. M., Mostafa, S. M., Salama, I., El-Sabbagh, O. I., Hegazy, W. A. H., & Ibrahim, T. S. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 203–215. [Link]

  • Ibrahim, T. S., et al. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scaccia, S., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Patsnap. (2024). What are DHFR inhibitors and how do they work? Patsnap Synapse. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • PubMed. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • Ibrahim, T. S., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207137. [Link]

  • Kamen, B. A., Cole, P. D., & Bertino, J. R. (2003). Mechanism of Action. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... [Link]

  • ResearchGate. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Brown, A. T., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 203-215. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • Ibrahim, T. S., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. [Link]

  • Heppler, L. N., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Fidler, M. J., et al. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(6), 1341–1344. [Link]

  • ResearchGate. (n.d.). The structural approach between the synthesised novel pyrazolo[3,4-d]pyrimidines 7a–m with MTX reference drug. [Link]

  • SciSpace. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

Sources

Application Notes and Protocols for Cell Viability (MTT) Assays with Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Role of the MTT Assay in Drug Discovery

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural similarity to endogenous purines, such as adenine, allows them to act as ATP-mimicking scaffolds, making them potent inhibitors of various protein kinases.[1] Many derivatives of this class have demonstrated promising anti-proliferative activity against a range of cancer cell lines, positioning them as valuable candidates for targeted anticancer therapies.[2][3]

The initial evaluation of these, and indeed any potential anti-cancer agent, hinges on robust, reliable, and reproducible methods for assessing their impact on cell viability.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[6] It provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This conversion is driven by NAD(P)H-dependent oxidoreductase enzymes.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][9]

This document provides a detailed, field-proven protocol for conducting MTT assays with pyrazolo[3,4-d]pyrimidine derivatives, addressing specific challenges such as compound solubility and potential assay interference. It is designed for researchers, scientists, and drug development professionals seeking to accurately evaluate the cytotoxic potential of this important class of small molecules.

Core Mechanism of the MTT Assay

The MTT assay relies on the functional integrity of mitochondria in living cells.

MTT_Mechanism cluster_extracellular Assay Well MTT MTT (Yellow, Soluble) Mitochondria Mitochondria MTT->Mitochondria Endocytosis Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Lysis & Dissolution Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement Quantification

Caption: Mechanism of the MTT assay within a viable cell.

Materials and Reagents

  • Pyrazolo[3,4-d]pyrimidine derivatives: Stock solutions prepared in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin solution: (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).

  • Trypsin-EDTA solution: (0.25% or 0.05% as required for the cell line).[10]

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS.[6] Store protected from light at -20°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol (0.04 N HCl in isopropanol).

  • 96-well flat-bottom sterile tissue culture plates.

  • Selected cancer cell line(s): Ensure cells are in the logarithmic growth phase.[6]

Experimental Workflow

The following diagram outlines the key stages of the MTT assay protocol.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A 1. Prepare single-cell suspension B 2. Seed cells in 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C E 5. Treat cells with compound D 4. Prepare serial dilutions of Pyrazolo[3,4-d]pyrimidine D->E F 6. Incubate (24, 48, or 72h) E->F G 7. Add MTT Reagent to each well H 8. Incubate (2-4 hours) G->H I 9. Solubilize Formazan Crystals (DMSO) H->I J 10. Read Absorbance (~570 nm) I->J K 11. Calculate % Viability L 12. Determine IC50 Value K->L

Caption: Step-by-step experimental workflow for the MTT assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cell lines. Modifications for suspension cells are noted where applicable.

Part 1: Cell Seeding and Preparation (Day 1)
  • Cell Culture Maintenance: Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[11] Ensure cells are subcultured regularly to maintain them in the logarithmic growth phase.[6]

  • Cell Harvesting: For adherent cells, wash the monolayer with PBS and detach using Trypsin-EDTA.[10] Neutralize the trypsin with complete growth medium. For suspension cells, directly collect them from the flask.

  • Cell Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration using a hemocytometer or automated cell counter. Dilute the cell suspension to the optimal seeding density.

    • Expert Insight: The optimal seeding density is critical and cell-line dependent. It should be determined empirically to ensure that cells are in the logarithmic growth phase at the time of the assay and that the absorbance values for untreated controls fall within the linear range of the spectrophotometer (typically 0.75-1.25).[12] A common starting range is 5,000-10,000 cells per well.[13]

  • Plate Seeding: Add 100 µL of the diluted cell suspension to each well of a 96-well plate. To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill the outer wells with 100 µL of sterile PBS or medium without cells.[13]

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow cells to attach and resume normal growth.[14]

Part 2: Compound Treatment (Day 2)
  • Compound Preparation: Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO. Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Trustworthiness Check: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] Include a "vehicle control" group containing only the highest concentration of DMSO used.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazolo[3,4-d]pyrimidine derivative. Also include wells for:

    • Untreated Control: Cells treated with complete medium only.

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.

    • Blank Control: Medium only (no cells) to measure background absorbance.[14]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

Part 3: MTT Assay and Measurement (Day 4/5)
  • MTT Reagent Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[11][16]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will reduce the MTT to purple formazan crystals. The optimal incubation time can vary between cell lines and should be determined empirically.[17]

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO to each well.[18]

    • For Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant and then add 100-150 µL of DMSO.

  • Dissolution and Reading: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization of the formazan crystals.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.

    • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of the compound's potency.

    • Plot a dose-response curve with the compound concentration on the x-axis (often on a logarithmic scale) and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the precise IC50 value.[19] Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this purpose.[19][20]

Sample Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.1520.085100.0%
0.11.1350.07998.5%
10.9870.06585.7%
100.5810.04250.4%
500.2330.02120.2%
1000.1190.01510.3%

Troubleshooting and Scientific Considerations

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of reagents or medium.[7]- Phenol red or serum interference.- Compound precipitates or has inherent color.- Use fresh, sterile reagents.[7]- Use serum-free medium during the MTT incubation step.- Include a cell-free control with the compound to measure its intrinsic absorbance.[21]
Low Signal / Low Absorbance - Suboptimal cell seeding density (too few cells).[13]- Insufficient MTT incubation time.[13]- Loss of cells during washing steps.[7]- Optimize cell seeding density for your specific cell line.[12]- Increase MTT incubation time (e.g., up to 4 hours).- Be gentle when aspirating medium, especially with loosely adherent cells.
High Variability Between Replicates - Inconsistent cell seeding.[7]- Incomplete solubilization of formazan crystals.[7]- "Edge effect" in the 96-well plate.[13]- Ensure a homogenous cell suspension before and during plating.- Use an orbital shaker and visually confirm complete dissolution before reading.- Avoid using the outer wells for experimental samples; fill them with PBS instead.[13]
Compound-Specific Interference - Pyrazolo[3,4-d]pyrimidine derivatives can be poorly soluble in aqueous media.[1][2]- The compound may directly reduce MTT, leading to false-positive results (overestimation of viability).[21]- Ensure the compound remains soluble in the final culture medium concentration. If precipitation occurs, consider using solubilizing agents or a different vehicle.- Run a cell-free control with the highest compound concentration to check for direct chemical reduction of MTT.[21]

References

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Technology Networks. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Google Books. (n.d.). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Elabscience. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]

  • Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]

  • Unknown Source. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki Coupling for the Synthesis of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to functionalize this core at specific positions is critical for structure-activity relationship (SAR) studies and the development of novel drug candidates. This guide provides a detailed technical overview and robust protocols for the synthesis of C6-arylated N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the synthesis of the key halogenated precursor, delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine heterocycle is an analog of purine, making it a prime candidate for interacting with a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, prized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acid and ester building blocks.[3][4] Applying this reaction to the pyrazolo[3,4-d]pyrimidine scaffold enables the efficient introduction of aryl and heteroaryl moieties, which is a key strategy for modulating the pharmacological profile of these molecules.

This document focuses on the C6-functionalization of the this compound core, a common substitution pattern in many kinase inhibitors. The overall synthetic strategy involves two key stages:

  • Synthesis of the Halogenated Precursor: Preparation of a key intermediate, 6-bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction between the brominated precursor and a selected (hetero)arylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount for rational optimization and troubleshooting.[3] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent is critical as each component plays a distinct role in the efficiency of the catalytic cycle.[5]

The currently accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyrazolopyrimidine precursor. This is often the rate-limiting step and is facilitated by electron-rich phosphine ligands on the palladium center. The resulting organopalladium(II) complex is typically a trans-complex.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the boronic acid. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often favored by bulky ligands.

Below is a diagram illustrating this fundamental process.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiihalo trans-Ar-Pd(II)L2(X) oxidative_addition->pdiihalo transmetalation Transmetalation pdiihalo->transmetalation [R'B(OR)3]⁻ pdiiorg trans-Ar-Pd(II)L2(R') transmetalation->pdiiorg reductive_elimination Reductive Elimination pdiiorg->reductive_elimination Ar-R' reductive_elimination->pd0 boronate_formation Base + R'B(OH)2 → [R'B(OH)3]⁻ reactants Reactants products Products

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Key Precursor: 6-Bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

A robust synthesis relies on a reliable supply of the starting materials. The target precursor can be synthesized in a multi-step sequence starting from commercially available materials. A common route involves the initial construction of a di-halogenated pyrazolo[3,4-d]pyrimidine followed by selective nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at C4 is significantly more reactive towards nucleophiles than the halogen at C6.[6]

Protocol 3.1: Synthesis of 4-Chloro-6-bromo-1H-pyrazolo[3,4-d]pyrimidine

This step typically involves the cyclization of a substituted pyrazole followed by halogenation. For the scope of this guide, we will assume this intermediate is available or synthesized according to established literature procedures.

Protocol 3.2: Synthesis of 6-Bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the selective amination at the C4 position.

Materials:

  • 4-Chloro-6-bromo-1H-pyrazolo[3,4-d]pyrimidine

  • Methylamine (40% solution in H₂O or 2.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dipotassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a stirred solution of 4-chloro-6-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) under an inert atmosphere, add a base such as K₂CO₃ (2.0 eq).

  • Add methylamine solution (2.0-3.0 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 6-bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Suzuki-Miyaura Cross-Coupling Protocol

The following protocol is a generalized yet robust procedure for the coupling of the 6-bromo precursor with various aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Core Directive: Causality in Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is the most critical parameter. For electron-deficient heterocyclic halides like our substrate, bulky and electron-rich phosphine ligands are often superior.[5][7] Ligands like SPhos or XPhos promote the oxidative addition step and facilitate the final reductive elimination. While Pd(PPh₃)₄ is a classic, versatile catalyst, it may require higher temperatures and catalyst loadings for challenging substrates.[8]

  • Base: The base activates the boronic acid for transmetalation.[4] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective, often more so than K₂CO₃ or Na₂CO₃. The choice can be solvent-dependent.

  • Solvent: Aprotic polar solvents are typically used. 1,4-Dioxane or a mixture of toluene and water are common choices. The addition of water can be beneficial for the solubility of the base and facilitating the formation of the active boronate species.[3]

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation.[9] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent catalyst decomposition, which often manifests as the formation of palladium black.

Experimental Workflow

The overall workflow from setup to purification is depicted below.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add solids: - 6-Bromo Precursor - Boronic Acid - Base (e.g., K3PO4) - Pd Catalyst/Ligand flask 2. Seal flask, purge with inert gas (Ar/N2) reagents->flask solvent 3. Add degassed solvent(s) flask->solvent heat 4. Heat to desired temp (e.g., 80-110 °C) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool and filter (e.g., through Celite) monitor->cool extract 7. Aqueous Workup (EtOAc/Water) cool->extract purify 8. Dry and concentrate extract->purify chrom 9. Column Chromatography purify->chrom

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • 6-Bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2–1.5 eq)

  • Palladium catalyst: e.g., Pd₂(dba)₃ (2.5 mol%) with a ligand like XPhos (5 mol%), or a pre-catalyst like XPhos Pd G2 (5 mol%). Alternatively, Pd(PPh₃)₄ (5-10 mol%).[8][10]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 eq)

  • Solvent: Anhydrous, degassed 1,4-dioxane, or a mixture of Toluene/H₂O (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply

Procedure:

  • To a Schlenk flask or microwave vial, add 6-bromo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the boronic acid, the base, and the palladium catalyst/ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Stir the mixture and heat to the desired temperature (typically 80–110 °C) using an oil bath or microwave reactor. Microwave irradiation can significantly shorten reaction times.[11]

  • Monitor the reaction for the consumption of the starting material using TLC or LC-MS (typically 2–16 hours).

  • After completion, cool the reaction to room temperature. If solids are present, dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions reported for Suzuki couplings on related pyrazolopyrimidine and aminopyrimidine scaffolds, providing a valuable starting point for optimization.

Heterocyclic HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one4-MeO-PhB(OH)₂XPhosPdG2 (2.5)XPhos (5)K₃PO₄ (2)Dioxane/H₂O110 °C (MW, 40 min)86[10][11]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhB(OH)₂Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80 °C78[8]
2-chloro-3-aminopyridine2-MeO-PhB(OH)₂Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100 °C, 12h99[7]
6-chloro-2,4-diaminopyrimidine4-F-PhB(OH)₂Pd(PPh₃)₄ (10)-Na₂CO₃ (2)DME85 °C, 16h65[12]
3-Iodo-pyrazolo[1,5-a]pyrimidin-5-one4-MeO-PhB(OH)₂XPhosPdG3 (10)XPhos (10)-THF80 °C, 16hLow (41)[13]

Troubleshooting and Optimization

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents/reagents and maintain a strict inert atmosphere. Use a fresh catalyst or a more stable pre-catalyst (e.g., palladacycle G2/G3).[10]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8]3. Increase temperature incrementally or switch to microwave heating.
Significant Dehalogenation 1. The C-Br bond is cleaved and replaced by hydrogen.2. This is a common side reaction, especially with electron-rich substrates or at high temperatures.1. Lower the reaction temperature.2. Use a catalyst system known to favor reductive elimination over competing pathways (e.g., Buchwald-type ligands).[14]3. If possible, consider using the corresponding 6-chloro analog, as the C-Cl bond is less prone to this side reaction, though it will require more active catalytic conditions.[15]
Homocoupling of Boronic Acid 1. Oxygen present in the reaction.2. High catalyst loading or temperature.1. Improve degassing procedures.2. Reduce catalyst loading or reaction temperature once conversion begins.
Poor Yield with Electron-Deficient Boronic Acids 1. Slower rate of transmetalation.1. Increase the equivalence of the boronic acid.2. Use a more activating base (e.g., Cs₂CO₃).3. Switch to a more electron-rich ligand to accelerate the overall catalytic cycle.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C6-functionalization of the this compound scaffold. A successful synthesis hinges on the careful selection of the catalyst system, base, and solvent, tailored to the electronic properties of the heterocyclic halide and the boronic acid coupling partner. By understanding the underlying mechanism and anticipating common side reactions, researchers can efficiently generate diverse libraries of these medicinally important compounds for downstream applications in drug discovery and development.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Gong, Y., et al. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. Available at: [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6499. Available at: [Link]

  • ResearchGate (2025). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Timári, G., et al. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2915-2925. Available at: [Link]

  • Kamal, A., et al. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(12), 1999-2012. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H)-one. ResearchGate. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Timári, G., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. Available at: [Link]

  • Popova, E. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1267. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. Available at: [Link]

  • Baklanov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Investigating n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in the MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Novel Compound Evaluation

The MCF-7 breast cancer cell line is an indispensable workhorse in oncological research. As an estrogen receptor-positive (ER+), luminal A subtype, it represents a significant portion of human breast cancers and serves as a foundational model for studying hormone response, cell signaling, and therapeutic resistance.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical trials and approved drugs.[3][4] Derivatives of this scaffold have been shown to target a range of kinases critical to cancer cell proliferation and survival, including Src, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[5][6][7]

This document provides a comprehensive guide for researchers investigating the potential anticancer properties of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine , a specific derivative of this promising scaffold, using the MCF-7 cell line. While extensive data exists for more complex derivatives, the foundational bioactivity of this core structure warrants rigorous investigation. We present a logical, multi-phased experimental workflow, from initial cytotoxicity screening to detailed mechanistic analysis, grounded in established methodologies. The protocols herein are designed not merely as procedural steps, but as a self-validating framework to generate robust and interpretable data.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the established role of the pyrazolo[3,4-d]pyrimidine core in targeting the ATP-binding pocket of various kinases, we hypothesize that this compound functions as a competitive inhibitor of one or more protein kinases essential for MCF-7 cell survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently hyperactivated in breast cancer and are critical for MCF-7 proliferation and survival, making them primary candidate targets.[8] Inhibition of a key kinase, such as Akt, would block downstream signaling, thereby preventing cell cycle progression and promoting apoptosis.[8] This guide outlines the necessary experiments to test this hypothesis.

G Hypothesized Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Akt Hypothesized Inhibition

Caption: Hypothesized mechanism targeting the PI3K/Akt pathway.

Experimental Design: A Phased Approach

A systematic investigation is crucial for characterizing a novel compound. We propose a three-phase workflow designed to build a comprehensive biological profile of this compound in MCF-7 cells.

G cluster_0 Phase1 Phase 1: Bioactivity Screening MTT Protocol 1: Cell Viability Assay (MTT) Determine IC50 Phase1->MTT Phase2 Phase 2: Cellular Response Characterization MTT->Phase2 If cytotoxic CellCycle Protocol 2: Cell Cycle Analysis (PI Staining) Phase2->CellCycle Apoptosis Protocol 3: Apoptosis Assay (Annexin V / PI) Phase2->Apoptosis Phase3 Phase 3: Mechanistic Validation Apoptosis->Phase3 If apoptotic Western Protocol 4: Western Blot Analysis (p-Akt, Cleaved Caspase-3)

Caption: A logical workflow for compound characterization.

Phase 1: Initial Screening for Bioactivity

The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects on MCF-7 cells and to establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment via MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[1][10] This allows for the quantification of cell viability after treatment.

Materials:

  • MCF-7 cells[1]

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[1]

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[11]

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control - medium with 0.1% DMSO). Include wells with medium only as a blank control.

  • Incubate the plate for a defined period (e.g., 24, 48, and 72 hours).[11][12]

  • MTT Addition: After incubation, carefully add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)[e.g., 1.25][e.g., 0.08]100%
0.1[e.g., 1.22][e.g., 0.07][e.g., 97.6%]
1[e.g., 1.05][e.g., 0.06][e.g., 84.0%]
10[e.g., 0.63][e.g., 0.05][e.g., 50.4%]
50[e.g., 0.25][e.g., 0.03][e.g., 20.0%]
100[e.g., 0.15][e.g., 0.02][e.g., 12.0%]

IC50 Value at 48h: [Calculated Value]

Phase 2: Characterizing the Cellular Response

If the compound demonstrates significant cytotoxicity, the next phase is to determine how it affects the cells. Key questions are whether it induces cell cycle arrest or triggers programmed cell death (apoptosis).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a cell population. This reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] A compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.[14] The appearance of a "sub-G1" peak is a hallmark of apoptosis, representing cells with fragmented DNA.[13]

Materials:

  • MCF-7 cells

  • 6-well plates

  • Compound at relevant concentrations (e.g., IC50, 2x IC50)

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[15]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 5 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at the desired concentrations (e.g., vehicle, IC50) for 24 hours.[14]

  • Harvesting: Harvest both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Centrifuge the cell suspension at 400 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[15]

  • Staining: Centrifuge the fixed cells at 400 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the cell cycle phases and quantify the percentage of cells in Sub-G1, G0/G1, S, and G2/M.

Data Presentation:

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[e.g., 2.5%][e.g., 65.1%][e.g., 20.3%][e.g., 12.1%]
Compound (IC50)[e.g., 15.8%][e.g., 60.2%][e.g., 8.5%][e.g., 15.5%]
Positive Control (Doxorubicin)[e.g., 25.1%][e.g., 45.3%][e.g., 5.2%][e.g., 24.4%]
Protocol 3: Apoptosis Detection by Annexin V & PI Staining

Rationale: This assay provides a more specific measure of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • MCF-7 cells treated as in Protocol 2

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in steps 1-3 of the Cell Cycle protocol.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

  • Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Data Presentation:

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control[e.g., 94.2%][e.g., 2.8%][e.g., 1.5%][e.g., 1.5%]
Compound (IC50)[e.g., 55.7%][e.g., 25.3%][e.g., 15.1%][e.g., 3.9%]

Phase 3: Mechanistic Validation

If apoptosis is confirmed, the final phase is to probe the molecular mechanism. Based on our hypothesis, we will use Western blotting to assess the phosphorylation status of key proteins in the targeted signaling pathway and to detect markers of apoptosis execution.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[16] To test our kinase inhibitor hypothesis, we will measure the levels of phosphorylated Akt (p-Akt), a key node in the survival pathway.[8] A decrease in p-Akt relative to total Akt would support the hypothesis. We will also probe for cleaved Caspase-3 and cleaved PARP, which are definitive markers of the execution phase of apoptosis.[17]

Materials:

  • MCF-7 cells treated as in previous protocols

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[2]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Total Akt, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18][19]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[19]

  • SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).

References

  • Benchchem. (n.d.). Treating MCF-7 breast cancer cells with Akt-IN-8.
  • Pourgholami, M. H., et al. (2012). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian Journal of Pharmaceutical Research, 11(3), 895–902. Retrieved from [Link]

  • Nkpa, N. N., et al. (2022). Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 40, 103131. Retrieved from [Link]

  • JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview.
  • Dove Medical Press. (2023). MCF-7 cancer cells | BTT. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of apoptosis by flow cytometry. MCF7 cells were treated.... Retrieved from [Link]

  • Cree, I. A., et al. (2015). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. Experimental and Molecular Pathology, 99(3), 543–549. Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2021). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Molecules, 26(4), 953. Retrieved from [Link]

  • STAR Protocols. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in MCF-7 cells at (A) 24.... Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2018). Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. Molecules, 23(12), 3125. Retrieved from [Link]

  • YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Pgp (∼170 KDa) in MCF-7/ADR and MCF-7/WT.... Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824–2838. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2433. Retrieved from [Link]

  • ACS Publications. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

  • PubMed. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Retrieved from [Link]

  • AACR. (2008). Treatment of breast cancer cell line, MCF-7, with a novel topoisomerase II inhibitor. Retrieved from [Link]

  • PubMed Central. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Frontiers. (2024). 3D computer modeling of inhibitors targeting the MCF-7 breast cancer cell line. Retrieved from [Link]

  • PubMed Central. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking of Pyrazolo[3,4-d]pyrimidine-Based Compounds with Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2][3][4] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to act as an effective ATP-competitive inhibitor by occupying the kinase hinge region.[2][3] This bioisosteric relationship enables pyrazolo[3,4-d]pyrimidine derivatives to form crucial hydrogen bond interactions within the ATP binding pocket, a key characteristic of many successful kinase inhibitors.[1][3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule inhibitors targeting kinases is a major focus of modern drug discovery.

This guide provides a detailed, experience-driven protocol for conducting molecular docking studies of pyrazolo[3,4-d]pyrimidine-based compounds against kinase targets. It is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict binding modes, elucidate structure-activity relationships (SAR), and guide the rational design of novel kinase inhibitors.

I. The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a pyrazolo[3,4-d]pyrimidine derivative, binds to the active site of a target protein, like a kinase. The process involves a series of preparatory steps, the docking simulation itself, and a thorough analysis of the results. A self-validating system is crucial for trustworthy results, which is achieved through a rigorous protocol validation step.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Target_Prep Kinase Target Preparation Grid_Gen Grid Box Generation Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Pose_Analysis Binding Pose Analysis MD_Sim Molecular Dynamics (Optional Validation) Pose_Analysis->MD_Sim Scoring->Pose_Analysis Validation Protocol Validation (Redocking) Validation->Grid_Gen

Caption: A conceptual workflow for molecular docking studies.

II. Step-by-Step Protocol for Molecular Docking

This protocol outlines a robust and validated methodology for docking pyrazolo[3,4-d]pyrimidine-based compounds into the active site of a kinase. The protocol is generalized but can be adapted for specific software packages such as AutoDock Vina, Schrödinger Glide, or MOE.[7][8][9][10]

A. Kinase Target Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results. The goal is to prepare a biologically relevant and computationally ready model of the kinase.

Kinase_Preparation_Workflow PDB 1. Retrieve Crystal Structure (e.g., from PDB) Clean 2. Remove Water, Co-ligands, & Non-essential Chains PDB->Clean Hydrogens 3. Add Hydrogen Atoms (Considering Tautomeric States) Clean->Hydrogens Charges 4. Assign Partial Charges & Atom Types Hydrogens->Charges Minimize 5. Energy Minimization (Relieve Steric Clashes) Charges->Minimize

Caption: Workflow for preparing the kinase target structure.

Detailed Steps:

  • Obtain the Kinase Structure: Download the 3D coordinates of the target kinase from the Protein Data Bank (PDB).[7][8] It is preferable to use a high-resolution crystal structure with a co-crystallized ligand, as this provides an experimentally validated binding pocket.

  • Prepare the Protein:

    • Remove all water molecules, as they can interfere with the docking process unless specific water-mediated interactions are being investigated.[8]

    • Delete any co-crystallized ligands and ions that are not essential for the protein's structural integrity or binding site definition.

    • If the biological unit is a monomer, remove any additional protein chains.

  • Add Hydrogens: Add hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key interactions for pyrazolo[3,4-d]pyrimidine binding.[11] Pay close attention to the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) within the active site, as this can significantly impact the calculated binding energies.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the protein atoms using a suitable force field (e.g., AMBER, CHARMM).[8]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. The backbone atoms should be constrained to preserve the overall fold of the protein.

B. Pyrazolo[3,4-d]pyrimidine Ligand Preparation

Proper ligand preparation is equally important for accurate docking. The aim is to generate a low-energy, 3D conformation of the pyrazolo[3,4-d]pyrimidine-based compound.

Ligand_Preparation_Workflow Input 1. Input 2D Structure (e.g., SMILES or SDF) Convert 2. Convert to 3D Structure Input->Convert Hydrogens 3. Add Hydrogens Convert->Hydrogens Charges 4. Assign Partial Charges Hydrogens->Charges Minimize 5. Energy Minimization Charges->Minimize

Caption: Workflow for preparing the pyrazolo[3,4-d]pyrimidine ligand.

Detailed Steps:

  • Generate 2D Structure: Draw the 2D structure of the pyrazolo[3,4-d]pyrimidine derivative using chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Add Hydrogens: Add hydrogen atoms to the ligand.

  • Assign Partial Charges: Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method.

  • Energy Minimization: Perform a thorough energy minimization of the ligand to obtain a low-energy conformation.

C. Docking Protocol Validation (Self-Validating System)

Before proceeding with docking novel compounds, it is essential to validate the docking protocol.[12][13][14][15] This is typically done by redocking the co-crystallized ligand into the active site of the prepared protein.

Procedure:

  • Extract the co-crystallized ligand from the original PDB file and prepare it as described in section II.B.

  • Dock the prepared co-crystallized ligand back into the prepared protein structure using the intended docking parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose.[12][13][14] An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16]

D. Grid Generation and Molecular Docking

The docking process itself involves defining a search space and then running the docking algorithm.

  • Define the Binding Site (Grid Generation): Define a grid box that encompasses the entire binding site of the kinase.[9] The grid should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally expensive and reduces docking accuracy. A common approach is to center the grid on the co-crystallized ligand.

  • Perform Docking: Dock the prepared pyrazolo[3,4-d]pyrimidine ligands into the defined grid box. The docking software will generate a set of possible binding poses for each ligand, ranked by a scoring function. The exhaustiveness parameter in software like AutoDock Vina can be increased for more thorough sampling of conformational space.[17]

E. Post-Docking Analysis: Interpreting the Results

The final and most critical step is the analysis of the docking results to derive meaningful insights.

  • Analyze Docking Scores: The docking score is an estimate of the binding affinity. Lower scores generally indicate more favorable binding.[9] It is important to compare the scores of the novel compounds to a known inhibitor or the co-crystallized ligand.

  • Visualize Binding Poses: Visually inspect the top-ranked binding poses to ensure they are sterically and chemically reasonable.

  • Identify Key Interactions: Analyze the interactions between the pyrazolo[3,4-d]pyrimidine compound and the kinase active site. Key interactions to look for include:

    • Hydrogen bonds: Particularly with the hinge region residues of the kinase.[1]

    • Hydrophobic interactions: With non-polar residues in the active site.

    • Pi-stacking interactions: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine or Tyrosine.

III. Data Presentation and Key Parameters

A structured presentation of docking results is essential for comparison and interpretation.

ParameterRecommended Setting/ValueRationale
Docking Software AutoDock Vina, Schrödinger Glide, MOEWidely used and validated for kinase inhibitor docking.[7][8][9]
Force Field AMBER, CHARMM, OPLSStandard force fields for protein and ligand parameterization.
Grid Box Size 20-25 Å in each dimensionSufficient to cover the kinase ATP binding site.[9]
Grid Center Centered on the co-crystallized ligandEnsures the search space is focused on the active site.[17]
Validation RMSD < 2.0 ÅIndicates a reliable docking protocol.[16]
Number of Poses 10-20 per ligandProvides a sufficient number of conformations for analysis.
Exhaustiveness 8 (default) to 32 (for complex ligands)Controls the thoroughness of the conformational search.[17]

IV. Advanced Considerations and Best Practices

  • Consider Protein Flexibility: While most standard docking protocols treat the protein as rigid, kinases are known to be flexible.[6] If significant conformational changes are expected upon ligand binding, consider using more advanced techniques like induced-fit docking (IFD) or ensemble docking.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations can be performed on the docked complex to assess its stability over time and further validate the predicted binding mode.[7][8]

  • Cross-Docking: To assess the robustness of the docking protocol, consider cross-docking, where a ligand is docked into multiple structures of the same kinase.[18]

V. Conclusion

Molecular docking is a powerful computational tool that can significantly aid in the discovery and optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the binding mechanisms of these compounds, rationalize structure-activity relationships, and make more informed decisions in the drug design process. The integration of these in silico methods with experimental validation is key to accelerating the development of novel and effective kinase-targeted therapies.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Predicting the efficacy of Akt inhibitors using AutoDock Vina software. (2016). Journal of Garmian University. Retrieved January 18, 2026, from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved January 18, 2026, from [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. (2025). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2025). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Molecular docking protocol validation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[3,4-c] Pyrimidine Derivatives. (2018). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Workshop Kinase Ligand Design. (2024). YouTube. Retrieved January 18, 2026, from [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: Harnessing Pyrazolo[3,4-d]pyrimidines for Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A New Frontier in Apoptosis-Targeted Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology research, derivatives of this heterocyclic system are gaining significant attention for their potent anti-proliferative and pro-apoptotic properties across a wide range of cancer cell lines.[2][3][4] Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its evasion is a hallmark of cancer, making the induction of apoptosis a cornerstone of modern cancer therapy.[5][6]

These application notes provide a comprehensive guide for researchers aiming to investigate and utilize pyrazolo[3,4-d]pyrimidine derivatives as inducers of apoptosis in cancer cells. We will delve into the underlying mechanisms of action, provide field-proven insights for experimental design, and offer detailed, validated protocols for key assays.

II. Mechanism of Action: The Multifaceted Approach of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidine derivatives do not rely on a single mechanism to induce apoptosis. Their efficacy stems from their ability to interact with multiple nodes within the complex signaling networks that govern cell survival and death. Understanding these pathways is critical for designing robust experiments and interpreting results accurately.

Key Apoptotic Induction Pathways:

  • Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidines function as ATP-competitive kinase inhibitors.[4][7] By targeting kinases that are often hyperactive in cancer cells—such as Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and mTOR—these compounds can shut down critical pro-survival signaling cascades.[4][7][8][9] For instance, inhibition of Src or Fyn kinase has been shown to trigger apoptosis in medulloblastoma and various hematological malignancies, respectively.[4][8][10]

  • Modulation of Bcl-2 Family Proteins: The intrinsic (or mitochondrial) pathway of apoptosis is governed by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Several pyrazolo[3,4-d]pyrimidine compounds have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance in favor of apoptosis.[4][7][11] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[6]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis by promoting the generation of intracellular reactive oxygen species (ROS).[2][3] While low levels of ROS are involved in normal cell signaling, excessive ROS accumulation creates a state of oxidative stress, which can damage cellular components and trigger the mitochondrial apoptosis pathway.[2][3]

  • Inhibition of Other Key Enzymes: The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to target other enzymes crucial for cancer cell survival, such as Dihydrofolate Reductase (DHFR). Inhibition of DHFR disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis.[11]

The following diagram illustrates a common mechanism: the induction of the intrinsic apoptotic pathway following kinase inhibition.

G cluster_1 Cytoplasm & Mitochondrion Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivative Kinase Pro-Survival Kinase (e.g., Src, EGFR) Pyrazolo->Kinase Bcl2 Anti-Apoptotic Bcl-2 Kinase->Bcl2 Activates Bax Pro-Apoptotic Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome C Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Kinase inhibition by a pyrazolo[3,4-d]pyrimidine derivative triggers intrinsic apoptosis.

III. Application Notes: Experimental Design & Best Practices

A multi-faceted approach is essential for robustly concluding that a novel compound induces apoptosis.[12] The following workflow provides a logical progression from initial screening to mechanistic validation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Validation start Start: Select Cancer Cell Line & Pyrazolo[3,4-d]pyrimidine Compound viability Protocol 1: Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value (Concentration for 50% Inhibition) viability->ic50 annexin Protocol 2: Annexin V / PI Staining (Flow Cytometry) ic50->annexin Treat cells at IC50, 0.5x IC50, 2x IC50 quantify Quantify Apoptotic vs. Necrotic vs. Live Cells annexin->quantify western Protocol 3: Western Blot Analysis quantify->western markers Analyze Key Protein Markers: - Cleaved Caspase-3 - Cleaved PARP - Bax/Bcl-2 Ratio western->markers end Conclusion: Compound Induces Apoptosis via Specific Pathway markers->end

Caption: A validated workflow for assessing apoptosis induction by novel compounds.

  • Cell Line Selection: Choose cell lines where the putative target of your compound is known to be expressed or hyperactive. For example, if your compound is a Src inhibitor, use a cell line with documented high Src activity, such as the medulloblastoma cell line Daoy.[4]

  • Compound Preparation: Dissolve pyrazolo[3,4-d]pyrimidine compounds in an appropriate solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-20 mM). Store stocks at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically ≤ 0.5%.

  • Determining the IC50: The half-maximal inhibitory concentration (IC50) is a critical parameter. It represents the concentration of the compound required to inhibit cell growth by 50%. This value, determined using an assay like MTT, guides the concentrations used in subsequent mechanistic experiments (e.g., IC50, 0.5x IC50, and 2x IC50).

  • Controls are Non-Negotiable:

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compound. This establishes the baseline level of apoptosis in the cell culture.

    • Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., Staurosporine, Camptothecin, or Etoposide).[13][14] This validates that the assay systems are working correctly.

IV. Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan, which can be quantified spectrophotometrically.[15][16]

Materials:

  • Pyrazolo[3,4-d]pyrimidine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]

  • Complete cell culture medium

  • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells (negative control) and wells with no cells (background control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100 Plot % Viability vs. Log(Concentration) to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This is the gold standard for quantifying apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[19]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate. After 24 hours, treat cells with the pyrazolo[3,4-d]pyrimidine compound (e.g., at IC50 concentration) and controls for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells directly by centrifugation (300 x g for 5 minutes).[13]

    • Adherent cells: Collect the culture supernatant (containing floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic method like EDTA-based dissociation buffer to preserve membrane integrity.[13] Combine with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[13]

  • Staining:

    • Add 5 µL of Annexin V-FITC to the cell suspension.[17][19]

    • Add 5 µL of Propidium Iodide (PI) solution.[17][19]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18][19] Analyze the samples immediately (within 1 hour) by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Protocol 3: Analysis of Apoptotic Proteins by Western Blot

Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[5][20] This provides crucial mechanistic insight into how the compound is working.

Key Protein Markers:

Marker Role in Apoptosis Expected Change with Treatment Full-Length MW (kDa) Cleaved Fragment(s) MW (kDa)
Caspase-3 Executioner Caspase Cleavage/Activation ~32-35 ~17, ~12
PARP-1 Caspase-3 Substrate Cleavage ~116 ~89
Bcl-2 Anti-Apoptotic Decrease ~26 N/A

| Bax | Pro-Apoptotic | Increase | ~21 | N/A |

(Note: Molecular weights (MW) can vary slightly between species and detection systems. Always consult the antibody datasheet.)

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Quantification Assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table above)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities. An increase in cleaved forms of Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio, confirms the induction of apoptosis.[11][20][21] Always re-probe the blot for a loading control (e.g., β-actin or GAPDH) to normalize the data.

V. References

  • Ghorab, M. M., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]

  • Lv, K., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17796-17813. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • ResearchGate. (2020). (PDF) Novel pyrazolo[3,4‐d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. ResearchGate. [Link]

  • Rossi, A., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(10), 3549-3560. [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Portfolio. [Link]

  • Rageb, M. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2149. [Link]

  • Al-Ostath, O. A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. ACS Omega, 8(2), 2217-2227. [Link]

  • Trino, S., et al. (2016). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 7, 339. [Link]

  • Mathai, B. J., et al. (2016). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology, 1419, 45-53. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Wikipedia. (n.d.). mTOR. Wikipedia. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2841. [Link]

  • Trino, S., et al. (2016). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 7. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-Proliferative Activity of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Oncology Research

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting key regulators of cellular processes.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a wide array of protein kinases.[1][2][3] Dysregulation of these kinases is a hallmark of cancer, making pyrazolo[3,4-d]pyrimidine derivatives potent candidates for targeted anti-cancer therapies.[2][4]

Extensive research has demonstrated their efficacy as inhibitors of critical oncogenic drivers, including:

  • Cyclin-Dependent Kinases (CDKs): Halting aberrant cell cycle progression.[2][3][5][6][7]

  • Src and Abl Tyrosine Kinases: Disrupting signaling pathways involved in cell growth, adhesion, and invasion.[8][9][10]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): Blocking signals that promote tumor angiogenesis and proliferation.[11][12][13][14][15]

This guide provides an integrated, multi-parametric approach to rigorously assess the anti-proliferative effects of novel pyrazolo[3,4-d]pyrimidine compounds. We will move beyond simple cytotoxicity readouts to dissect the underlying mechanisms of action, providing researchers with a robust framework for compound validation and optimization.

cluster_kinase Kinase Active Site cluster_pathway Cellular Signaling ATP ATP Phospho_Substrate Phosphorylated Substrate ATP->Phospho_Substrate Kinase Activity Substrate Protein Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation, Survival, Angiogenesis Phospho_Substrate->Proliferation Signal Transduction Pyrazolo Pyrazolo[3,4-d]pyrimidine (ATP Mimic) Block Inhibition Pyrazolo->Block Block->ATP Competitive Binding

Caption: Mechanism of Pyrazolo[3,4-d]pyrimidine Kinase Inhibition.

Part 1: Foundational Screening: Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anti-proliferative agent is to determine its dose-dependent effect on cancer cell viability. This provides the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), a critical metric for ranking compound potency. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[16][17]

Scientific Principle: The MTT Assay

This assay quantifies metabolic activity, which serves as a proxy for cell viability.[18] The core principle is the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17][18] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living, metabolically active cells.[16][18] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[19]

Start Seed Cells in 96-Well Plate Incubate1 Allow Adhesion (e.g., 24h) Start->Incubate1 Treat Treat with Pyrazolo[3,4-d]pyrimidine (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (Final Conc. 0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO, SDS) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read End Calculate IC50 Read->End G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 Cytokinesis CDK_G1_S CDK2/Cyclin E CDK_G1_S->S CDK_G2_M CDK1/Cyclin B CDK_G2_M->M Compound Pyrazolo[3,4-d]pyrimidine (CDK2 Inhibitor) Compound->CDK_G1_S Arrest ARREST Arrest->G1

Caption: Cell Cycle Progression and the Impact of a CDK2 Inhibitor.

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the pyrazolo[3,4-d]pyrimidine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing any floating cells.

  • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

2. Fixation:

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [20]This step permeabilizes the cells and preserves their DNA. [21] * Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. [20] * Resuspend the cell pellet in 500 µL of PI staining solution.

Table 2: Propidium Iodide Staining Solution

ComponentFinal ConcentrationPurpose
Propidium Iodide (PI) 50 µg/mLStains DNA
RNase A 100 µg/mLDegrades RNA to prevent its staining [21]
Triton X-100 (optional) 0.1% (v/v)Further permeabilizes membranes
PBS -Buffer
  • Incubate in the dark at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission in the appropriate channel (e.g., ~610 nm).

  • Collect at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated samples to the vehicle control to identify accumulation in a specific phase.

Part 3: Confirming Cell Death: Apoptosis Assays

A truly effective anti-cancer agent should not just halt proliferation (a cytostatic effect) but actively induce programmed cell death, or apoptosis (a cytotoxic effect). [22][23]Differentiating between these outcomes is crucial. The Annexin V/PI assay is a powerful flow cytometry-based method to quantify apoptosis and distinguish it from necrosis. [23]

Scientific Principle: Detecting Apoptotic Markers

This assay relies on detecting two key events in the cell death process:

  • Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. [24]2. Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide, which is normally excluded from live cells, can enter and stain the DNA of these compromised cells. [24] By using both stains simultaneously, we can differentiate four cell populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive (less common)

Start Treat Cells with Compound (IC50) Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with PBS & then 1X Annexin V Binding Buffer Harvest->Wash Stain Resuspend in Binding Buffer with: - FITC-Annexin V - Propidium Iodide (PI) Wash->Stain Incubate Incubate 15 min in the Dark Stain->Incubate Analyze Analyze Immediately by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Populations Analyze->End

Caption: Workflow for the Annexin V / PI Apoptosis Assay.

Protocol: Annexin V/PI Apoptosis Detection

1. Cell Preparation:

  • Treat cells in 6-well plates with the pyrazolo[3,4-d]pyrimidine compound as described for the cell cycle analysis.

  • Harvest all cells, including those in the supernatant, as apoptotic cells may detach.

  • Centrifuge and wash the cell pellet once with ice-cold PBS.

2. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically supplied in commercial kits).

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).

  • Gently mix and incubate the cells at room temperature for 15 minutes in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

3. Data Acquisition and Analysis:

  • Analyze the samples by flow cytometry within one hour of staining.

  • Use a 488 nm laser for excitation. Collect FITC fluorescence (for Annexin V) and PI fluorescence in their respective channels.

  • Create a quadrant plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Set the quadrants based on unstained and single-stained controls.

  • Calculate the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the sum of early and late apoptotic populations in treated samples compared to the control confirms the compound's pro-apoptotic activity. [8]

Conclusion

The assessment of anti-proliferative activity is a multi-faceted process that requires a systematic and mechanistically-driven approach. By progressing from broad cytotoxicity screening with the MTT assay to more defined mechanistic studies like cell cycle and apoptosis analysis, researchers can build a comprehensive profile of their pyrazolo[3,4-d]pyrimidine compounds. This integrated workflow provides not only a measure of potency (IC50) but also critical insights into the compound's mode of action, guiding further development and establishing a solid foundation for preclinical evaluation.

References

  • El-Sayed, N. A., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Tolba, M. F., et al. (2018). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Tawa, P., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Serya, R. A. T., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

  • Lee, H. Y., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Xiang, R., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]

  • Avallone, A., et al. (2005). Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. Cancer Research. [Link]

  • Ghorab, M. M., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. University of Leicester. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][21][25]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][21][25]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][21][25]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design. [Link]

  • Bratomej, S., et al. (2002). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry. [Link]

  • Schenone, S., et al. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Halim, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Halim, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

Sources

Troubleshooting & Optimization

improving the aqueous solubility of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine for in vivo research

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formulation Strategies for In Vivo Research

Topic: Improving the Aqueous Solubility of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the fundamental properties of your compound and provides a starting point for your formulation development.

FAQ: What is this compound and why is its solubility often a challenge for in vivo studies?

Answer: this compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is a common pharmacophore in drug discovery, particularly for kinase inhibitors, due to its structural similarity to adenine.[1] Many derivatives of this class are reported to have poor aqueous solubility.[2][3][4]

Expert Explanation: The low solubility is primarily due to the molecule's planar, aromatic ring system, which can lead to strong crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be disrupted and solvated by water.[3] While the amine group and nitrogen atoms in the rings can participate in hydrogen bonding, the overall hydrophobic character of the fused ring system often dominates, leading to poor aqueous solubility that complicates the preparation of dosing solutions for in vivo experiments.[2][3]

FAQ: What are the key physicochemical properties I need to consider before starting?

Answer: Before attempting formulation, you must understand two key properties of your compound: its pKa and its LogP .

  • pKa: This value indicates the pH at which the compound is 50% ionized. The parent scaffold, 4-Aminopyrazolo[3,4-d]pyrimidine, has a predicted basic pKa.[5][6] The amine group at the 4-position is basic and will become protonated (positively charged) at acidic pH. Ionized molecules are generally much more water-soluble than their neutral counterparts.[7]

  • LogP (or LogD at pH 7.4): This value represents the lipophilicity ("oil-loving" nature) of the compound. A higher LogP value (typically >3) indicates poor aqueous solubility. The predicted XLogP3 for the parent 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is -0.2, while the N1-methylated version is also predicted to be around -0.2.[6][8] While these values suggest moderate lipophilicity, experimental values can vary significantly, and the flat, rigid structure can still present solubility challenges.

Section 2: Troubleshooting & Pre-Formulation

Troubleshooting Guide: My compound won't dissolve in saline or PBS. What should I do first?

If your compound shows negligible solubility in standard aqueous buffers, it confirms that a simple solution is not feasible and a formulation strategy is required. The first step is to perform a rapid solubility screen to guide your choice of strategy.

Experimental Protocol 1: Rapid Solubility Screen

This protocol provides a quick assessment of your compound's solubility in different vehicle types, using a minimal amount of material.

Objective: To determine which class of excipients (acid, co-solvent, complexing agent) is most likely to solubilize your compound.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh 1-2 mg of your compound into four separate, clear glass vials.

  • Vehicle Addition:

    • To Vial 1, add 1 mL of 0.1 N HCl.

    • To Vial 2, add 1 mL of PEG 400.

    • To Vial 3, add 1 mL of DMSO.

    • To Vial 4, add 1 mL of 20% HP-β-CD solution.

  • Solubilization: Vortex each vial vigorously for 2 minutes. If the compound is not fully dissolved, sonicate for 10-15 minutes.

  • Observation: Visually inspect each vial against a light and dark background. Note whether the solution is:

    • Clear: Indicates good solubility.

    • Hazy/Opalescent: Indicates partial solubility or colloidal suspension.

    • Suspension: Indicates poor solubility.

Interpretation:

  • Soluble in 0.1 N HCl: pH adjustment is a promising strategy.

  • Soluble in PEG 400 or DMSO: A co-solvent system may be effective.

  • Soluble in HP-β-CD: Cyclodextrin-based formulation is a strong candidate.

Section 3: Core Solubilization Strategies for In Vivo Use

Based on your initial screen, you can now develop a more refined formulation. Below are detailed guides for the most common and effective approaches.

Strategy 1: pH Adjustment (Acidic Formulation)

FAQ: How does making the solution acidic improve the solubility of my compound?

Answer: Your compound has a basic amine group. In an acidic environment (pH below the compound's pKa), this amine group accepts a proton (H+) to become a positively charged cation.[][10] This ionized salt form is significantly more polar and, therefore, more soluble in aqueous solutions compared to the neutral form.[7]

Experimental Protocol 2: Preparation of an Acidic Formulation

Objective: To prepare a clear, sterile-filterable solution of the compound by forming a salt in situ.

Materials:

  • This compound

  • 0.1 N or 1 N HCl

  • Water for Injection (WFI) or sterile water

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of your compound into a sterile container.

  • Add Vehicle: Add approximately 80% of the final required volume of WFI. The compound will likely form a suspension.

  • Titrate with Acid: While stirring, slowly add 0.1 N HCl dropwise. Monitor the solution visually. Continue adding acid until the solution becomes completely clear.

  • Check pH: Measure the pH of the solution. For intravenous (IV) administration, the final pH should ideally be between 3 and 9.[11] If the pH is too low (e.g., <3), this method may not be suitable due to the risk of injection site irritation or hemolysis.

  • Final Volume: Add WFI to reach the final target volume and mix thoroughly.

  • Quality Control: Visually inspect the final solution for any precipitation. Re-check the pH.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile vial.

Expert Explanation: This is often the simplest and preferred method for ionizable compounds.[] However, a key consideration is the potential for the drug to precipitate upon injection into the bloodstream, where the pH is buffered to ~7.4. This is known as "dilution precipitation."[12] Therefore, the final concentration should be kept as low as possible while still achieving the target dose.

Strategy 2: Co-Solvent Systems

FAQ: What are co-solvents and when should I use them?

Answer: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous vehicle.[12][13] Common biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). This strategy is suitable for non-ionizable compounds or when pH adjustment is not effective or tolerated.

Experimental Protocol 3: Preparing a PEG 400 / PG / Saline Formulation

Objective: To prepare a solution using a ternary (3-component) co-solvent system suitable for various administration routes.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Vehicle: In a sterile container, prepare the co-solvent vehicle. A common starting ratio is 40% PEG 400, 10% PG, and 50% Saline (v/v/v) . Mix the PEG 400 and PG first until homogeneous, then slowly add the saline while stirring.

  • Add Compound: Weigh and add your compound to the pre-mixed vehicle.

  • Dissolve: Vortex vigorously. If needed, gently warm the solution (e.g., to 37°C) or sonicate until the compound is fully dissolved and the solution is clear.

  • Quality Control: Allow the solution to cool to room temperature and observe for any signs of precipitation.

  • Sterilization: If required, filter through a 0.22 µm syringe filter. Note: High viscosity may require a larger surface area filter or application of pressure.

Expert Explanation: Co-solvent concentrations must be carefully managed to avoid toxicity.[14] High concentrations of organic solvents can cause hemolysis (rupture of red blood cells), pain on injection, and organ toxicity.[11] For IV administration, total organic solvent concentration should generally be kept as low as possible.[11] The vehicle composition may need to be optimized to maximize solubility while minimizing toxicity.

Strategy 3: Cyclodextrin Complexation

FAQ: What are cyclodextrins and how do they work for this type of molecule?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[15] The poorly soluble drug molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[15][16] For in vivo use, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the most commonly used derivative due to its high water solubility and favorable safety profile.[15][18]

Experimental Protocol 4: Formulation with HP-β-CD

Objective: To prepare a clear aqueous solution of the compound by forming an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or sterile water

  • Vortex mixer, sonicator, and/or magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI. For example, to make a 30% solution, dissolve 300 mg of HP-β-CD in every 1 mL of water. This may require stirring or gentle warming.

  • Add Compound: Add the weighed compound directly to the HP-β-CD solution.

  • Complexation: Vigorously mix the solution. This process can take time. Vortexing, sonicating, or stirring overnight at room temperature may be necessary to reach equilibrium and form the complex.

  • Quality Control: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material. Carefully collect the clear supernatant. This step is crucial to ensure you are dosing a true solution.

  • Sterilization: Filter the supernatant through a 0.22 µm sterile syringe filter.

Expert Explanation: HP-β-CD is a powerful solubilizing agent, often increasing solubility by several orders of magnitude.[17] It is generally considered safe for parenteral administration.[19] However, at very high doses, particularly with repeated administration, HP-β-CD can be associated with renal toxicity.[18] It is important to use the lowest concentration of HP-β-CD that achieves the desired drug concentration.

Section 4: Comparison, Selection, and Advanced Troubleshooting

Data Presentation: Comparison of Solubilization Strategies
StrategyMechanismProsConsCommon Routes
pH Adjustment Ionization of the basic amine group to form a soluble salt.[20]Simple, inexpensive, uses common reagents, low excipient burden.Risk of precipitation upon injection into physiological pH; potential for irritation at extreme pH.[12]IV, IP, PO, SC
Co-solvents Reduces the polarity of the aqueous vehicle, making it more favorable for the drug.[13]Effective for a wide range of compounds, well-established method.Potential for vehicle toxicity (hemolysis, irritation); risk of precipitation upon dilution.[11][14]IV, IP, PO, SC
Cyclodextrins Encapsulation of the drug molecule within a hydrophobic cavity, presenting a hydrophilic exterior.[16][21]High solubilization capacity, generally low toxicity, can improve stability.[17][19]Higher cost, potential for renal toxicity at high doses, can be viscous.[18]IV, IP, PO, SC
Troubleshooting Guide
  • Issue: My formulation is clear initially but precipitates after a few hours or upon refrigeration.

    • Probable Cause: You have created a supersaturated, thermodynamically unstable solution. The initial energy input (sonication, heating) dissolved the drug, but it is crashing out as the system returns to a lower energy state.

    • Solution: The concentration is too high for that specific vehicle. You must either decrease the drug concentration or try a more potent solubilization strategy (e.g., move from a 20% co-solvent to a 40% HP-β-CD solution).

  • Issue: I am observing toxicity or adverse events in my in vivo study (e.g., distress, lethargy, abnormal pathology).

    • Probable Cause: The adverse event could be caused by the vehicle itself, not your compound. This is a common confounder in preclinical studies.[14][22]

    • Solution: ALWAYS include a vehicle-only control group in your study. This is the only way to differentiate between compound toxicity and vehicle toxicity. If the vehicle is the problem, you must reformulate using lower concentrations of excipients or switch to a different, better-tolerated system.[23]

Section 5: Visualization of Workflows

Diagram 1: Decision Tree for Formulation Strategy Selection

G start Start: Compound is Insoluble in Saline/PBS sol_screen Perform Rapid Solubility Screen (Protocol 1) start->sol_screen acid_sol Is it soluble in 0.1N HCl? sol_screen->acid_sol cosolvent_sol Is it soluble in PEG 400 / DMSO? acid_sol->cosolvent_sol No use_ph Pursue pH Adjustment (Protocol 2) acid_sol->use_ph Yes cd_sol Is it soluble in HP-β-CD solution? cosolvent_sol->cd_sol No use_cosolvent Pursue Co-solvent System (Protocol 3) cosolvent_sol->use_cosolvent Yes use_cd Pursue Cyclodextrin (Protocol 4) cd_sol->use_cd Yes reassess Re-evaluate / Consider Advanced Formulations (e.g., Nanosuspension) cd_sol->reassess No

Caption: Decision tree for selecting a primary solubilization strategy.

Diagram 2: General Workflow for Formulation Preparation & QC

G cluster_prep Preparation cluster_qc Quality Control (QC) cluster_final Final Steps weigh 1. Weigh Compound & Excipients mix_vehicle 2. Prepare Vehicle weigh->mix_vehicle dissolve 3. Add Compound & Dissolve (Vortex, Sonicate) mix_vehicle->dissolve inspect 4. Visual Inspection (Check for Clarity) dissolve->inspect ph_check 5. Measure Final pH (If applicable) inspect->ph_check stability 6. Short-Term Stability Check (e.g., 4h at RT) ph_check->stability filter 7. Sterile Filtration (0.22 µm Filter) stability->filter dose 8. Dose Administration (Include Vehicle Control Group) filter->dose

Caption: Standard workflow for preparing and validating a formulation for in vivo use.

References

  • Ansari, M. A., Alshahrani, S. M., & Rizwan, S. (2023). In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2024). In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. PubMed Central. [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]

  • Bender, A. M., Griggs, N. W., Tucker, C. L., Luttman, A. M., Gnegy, M. E., & Ostrov, D. A. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. [Link]

  • Semantic Scholar. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]

  • Healing, G., Suleman, S., & Roughley, S. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Cambridge MedChem Consulting. Formulation. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. [Link]

  • Wang, C., Ye, Y., & Gao, Y. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. [Link]

  • Fancher, R. M., & Luo, E. (2018). Vehicle selection for nonclinical oral safety studies. Journal of Pharmacological and Toxicological Methods. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Hsu, T. H., Lin, C. W., & Chen, C. H. (2023). Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Chemsrc. (n.d.). 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Purdue University. (2020). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • ARL Bio Pharma. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Al-Hamidi, H., & Edwards, K. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]

  • National Center for Biotechnology Information. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • SciELO. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem. [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • MDPI. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Else-cdn.com. (n.d.). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

Sources

optimization of reaction conditions for high-yield pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-d]pyrimidines are a class of compounds isosteric to purines, exhibiting a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions for high-yield synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-d]pyrimidines, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired pyrazolo[3,4-d]pyrimidine is a common challenge that can stem from several factors.[4]

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole precursor, is critical. Impurities can lead to side reactions and inhibit the desired transformation.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary. Characterize your starting materials thoroughly before use.

  • Suboptimal Reaction Temperature and Time: The reaction may be incomplete or, conversely, the product may be degrading if the temperature and time are not optimized.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Conduct small-scale experiments to screen a range of temperatures and reaction times to find the optimal conditions. Some reactions may require heating, while others proceed at room temperature.[4][5]

  • Inefficient Catalyst or Incorrect Loading: The choice and amount of catalyst can significantly influence the reaction outcome.

    • Solution: Screen different catalysts, both acidic and basic, depending on the specific reaction. For instance, p-toluenesulfonic acid (p-TSA) or poly(N-vinylpyridinium) hydrogen sulfate can be effective in multicomponent reactions.[6][7] Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to side product formation.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: Choose a solvent that ensures all reactants are well-dissolved at the reaction temperature. Environmentally benign solvents like glycerol have been shown to be effective in some multicomponent syntheses.[6][7][8][9] For other reactions, solvents like ethanol, formamide, or DMF may be more suitable.[10]

Problem 2: Formation of Regioisomers

The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials. This can complicate purification and reduce the yield of the desired product.[4]

Potential Causes and Solutions:

  • Lack of Regiocontrol in Cyclization: The cyclization step to form the pyrimidine ring can occur at different positions on the pyrazole ring, leading to a mixture of isomers.

    • Solution: The choice of reactants and reaction conditions can influence regioselectivity. For instance, in some three-component reactions, the pyrimidine ring annulation can be directed to be selective.[11][12] Carefully review the literature for precedents with similar substrates.

  • Difficult Separation of Isomers: Regioisomers often have very similar physical properties, making them difficult to separate by standard chromatographic techniques.

    • Solution: Flash column chromatography is the most common method for separating regioisomers.[4] Careful optimization of the eluent system is critical. A gradient of hexane and ethyl acetate is a common starting point.[4] In some cases, derivatization of the mixture followed by separation and subsequent removal of the derivatizing group may be a viable strategy.

Problem 3: Poor Solubility of Reactants or Products

The pyrazolo[3,4-d]pyrimidine scaffold and its precursors can have low solubility in common organic solvents, which can hinder the reaction and purification processes.[13][14]

Potential Causes and Solutions:

  • Inherent Properties of the Heterocyclic System: The planar and often aromatic nature of these compounds can lead to strong intermolecular interactions and low solubility.[15]

    • Solution: For the reaction, select a solvent in which the reactants have adequate solubility at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO can be effective. Microwave-assisted synthesis can also be beneficial as it allows for rapid heating to higher temperatures, which can improve solubility and reaction rates.[11][12][16][17] For product isolation, if the product is poorly soluble, precipitation from the reaction mixture followed by washing may be a suitable purification method.

  • Prodrug Approach for Improved Solubility: For downstream applications, particularly in drug development, poor aqueous solubility is a major hurdle.

    • Solution: A prodrug strategy can be employed to enhance solubility. This involves attaching a water-solubilizing group to the parent molecule via a linker that is cleaved in vivo.[13][15] A common approach is to introduce an N-methylpiperazino group through an O-alkyl carbamate linker.[13][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolo[3,4-d]pyrimidine synthesis?

A1: The most common precursors are 5-aminopyrazole derivatives, such as 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates.[11][12] These can be cyclized with various one-carbon sources like formic acid, formamide, or orthoformates to form the pyrimidine ring.[11][12] Multicomponent reactions often utilize an aminopyrazole, an aldehyde, and a third component like urea or thiourea.[6][7][8][9]

Q2: What are the advantages of using microwave-assisted synthesis?

A2: Microwave irradiation offers several advantages, including significantly reduced reaction times, improved yields, and often cleaner reactions with fewer side products.[11][12][16][17] The rapid and uniform heating provided by microwaves can overcome solubility issues and drive reactions to completion more efficiently than conventional heating methods.[11][12]

Q3: How can I synthesize 4-aminopyrazolo[3,4-d]pyrimidine derivatives?

A3: A common method for synthesizing 4-aminopyrazolo[3,4-d]pyrimidines involves the reaction of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate with ammonium hydroxide or other amine nucleophiles.[18] Another approach involves the direct cyclization of appropriate precursors that already contain the amino group or a precursor to it.[19]

Q4: What is a "green" approach to pyrazolo[3,4-d]pyrimidine synthesis?

A4: Green chemistry principles can be applied to the synthesis of pyrazolo[3,4-d]pyrimidines by using environmentally benign solvents, such as glycerol, and employing energy-efficient methods like microwave or ultrasound irradiation.[6][7][8][9] One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and waste generated.[6][8][9]

Experimental Protocols

Protocol 1: Three-Component Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones[12][13]

This protocol is adapted from a method for the one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative

  • Trimethyl orthoformate

  • Primary amine (e.g., benzylamine)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and the primary amine (1.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 55 minutes), with a maximum microwave power of 150 W.[12]

  • After the reaction is complete, cool the vessel to room temperature.

  • The precipitated product can be isolated by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate) to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives in Glycerol[6][8][9]

This protocol describes an environmentally benign synthesis using a recyclable catalyst.

Materials:

  • Aryl aldehyde

  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Urea

  • Poly(N-vinylpyridinium) hydrogen sulfate (catalyst)

  • Glycerol

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), urea (1.2 mmol), and a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate in glycerol (5 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for the required time (typically 2.5-4.0 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The catalyst can often be recovered from the filtrate and reused.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidines [5]

EntrySolventCatalyst (equiv.)Temperature (°C)Yield (%)
1Toluene1.26056
2CH3CN1.26065
3THF1.26071
4Alcohol1.26092
5Alcohol1.22573
6Alcohol1.28085
7Alcohol1.06081
8Alcohol1.56089

Visualizations

Troubleshooting_Workflow start Low Yield of Pyrazolo[3,4-d]pyrimidine purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temp, Time) purity->conditions If pure catalyst Screen Catalysts and Loading conditions->catalyst If yield still low solvent Evaluate Solvent Effects catalyst->solvent If yield still low success High Yield Achieved solvent->success If optimized Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Aminopyrazole Derivative C Cyclization A->C B One-Carbon Source (e.g., Formamide) B->C D Pyrazolo[3,4-d]pyrimidine C->D

Caption: General synthetic pathway for pyrazolo[3,4-d]pyrimidines.

References

Sources

troubleshooting common side reactions in the synthesis of pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives is crucial for the discovery of novel therapeutics.[1][2] This guide, presented in a question-and-answer format, addresses specific side reactions and offers practical, field-proven solutions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

Question: I am attempting to alkylate my 1H-pyrazolo[3,4-d]pyrimidine, but I am observing a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity of this reaction?

Answer: The pyrazolo[3,4-d]pyrimidine core possesses multiple reactive nitrogen atoms, making regioselective alkylation a common challenge.[3] The outcome of the alkylation is influenced by a combination of electronic and steric factors of the substrate, the nature of the alkylating agent, and the reaction conditions.

Underlying Causality: The relative nucleophilicity of the nitrogen atoms in the pyrazole and pyrimidine rings dictates the site of alkylation. The N1 and N2 positions of the pyrazole ring, and the N5 and N7 positions of the pyrimidine ring are all potential sites for alkylation. The distribution of products is often governed by a delicate balance between kinetic and thermodynamic control.

Troubleshooting Protocol:

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor alkylation at the more nucleophilic nitrogen, which can vary depending on the substitution pattern of your starting material.

    • Nonpolar Solvents (e.g., Toluene, Dioxane): In nonpolar solvents, aggregation and ion-pairing effects can influence the reaction outcome.

    • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The choice of cation (e.g., Na+, K+, Cs+) can also impact selectivity. Cesium carbonate, for instance, is known to promote N1-alkylation in some heterocyclic systems.

  • Nature of the Alkylating Agent:

    • Hard vs. Soft Alkylating Agents: According to Hard and Soft Acid and Base (HSAB) theory, hard alkylating agents (e.g., dimethyl sulfate, methyl iodide) tend to react at the site of highest electron density (often a nitrogen atom), while softer alkylating agents (e.g., allyl bromide) may show different selectivity.

    • Steric Hindrance: Bulky alkylating agents will preferentially react at the most sterically accessible nitrogen atom.

  • Protecting Group Strategy: If optimizing reaction conditions does not provide the desired selectivity, a protecting group strategy may be necessary.

    • Protecting one of the reactive nitrogens (e.g., with a BOC or Trityl group) can direct the alkylation to the desired position. Subsequent deprotection will yield the target compound.

Experimental Workflow: Regioselective N-Alkylation

start Pyrazolo[3,4-d]pyrimidine Starting Material conditions Select Alkylating Agent, Base, and Solvent start->conditions reaction Perform Alkylation Reaction conditions->reaction analysis Analyze Product Mixture (NMR, LC-MS) reaction->analysis desired Desired Regioisomer Obtained analysis->desired undesired Mixture of Isomers analysis->undesired optimize Optimize Reaction Conditions (Temperature, Base, Solvent) undesired->optimize protect Employ Protecting Group Strategy undesired->protect If optimization fails optimize->reaction protect->reaction

Caption: Troubleshooting workflow for achieving regioselective N-alkylation.

Issue 2: Competing O-Alkylation in Hydroxypyrazolo[3,4-d]pyrimidines

Question: I am trying to perform an N-alkylation on a 4-hydroxypyrazolo[3,4-d]pyrimidine, but I am getting a significant amount of the O-alkylated byproduct. How can I favor N-alkylation over O-alkylation?

Answer: The 4-hydroxypyrazolo[3,4-d]pyrimidine system exists in tautomeric equilibrium with its corresponding pyrimidinone form. This ambident nucleophilicity can lead to competitive N- and O-alkylation.[4][5]

Underlying Causality: The ratio of N- to O-alkylation is highly dependent on the reaction conditions, which can influence the position of the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.

Troubleshooting Protocol:

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation, leaving the anion more nucleophilic. Protic solvents can hydrogen bond with the oxygen, decreasing its nucleophilicity.
Base Strong, sterically hindered bases (e.g., t-BuOK)Weaker bases (e.g., K2CO3)Stronger bases fully deprotonate the substrate, and steric hindrance can disfavor attack at the more hindered nitrogen.
Counter-ion Larger cations (e.g., Cs+, K+)Smaller cations (e.g., Na+, Li+)Larger, softer cations associate less tightly with the oxygen, increasing its relative nucleophilicity.
Temperature Lower temperaturesHigher temperaturesN-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product at higher temperatures.

Step-by-Step Method for Selective N-Alkylation:

  • Dissolve the 4-hydroxypyrazolo[3,4-d]pyrimidine in anhydrous DMF.

  • Add 1.1 equivalents of sodium hydride (NaH) portion-wise at 0 °C and stir for 30 minutes.

  • Add 1.05 equivalents of the alkylating agent dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product.

Issue 3: Formation of Isomeric Byproducts During Ring Cyclization

Question: During the cyclization step to form the pyrazolo[3,4-d]pyrimidine core from a substituted aminopyrazole, I am observing the formation of an undesired isomer. What factors control the cyclization regioselectivity?

Answer: The formation of the pyrimidine ring can proceed through different cyclization pathways, leading to isomeric products. This is particularly common when using unsymmetrical reagents for the cyclization.

Underlying Causality: The regioselectivity of the cyclization is determined by the relative reactivity of the nucleophilic centers on the aminopyrazole and the electrophilic centers on the cyclizing agent. For example, when cyclizing a 5-amino-1H-pyrazole-4-carbonitrile with formamide, the initial reaction can occur at either the amino group or the nitrile, potentially leading to different products.

Troubleshooting Protocol:

  • Choice of Cyclizing Agent: The structure of the cyclizing agent is critical.

    • Formamide: Heating in formamide is a common method for introducing the C4 and N5 atoms of the pyrimidine ring.[6]

    • Orthoesters (e.g., triethyl orthoformate): These reagents can provide a more controlled cyclization, often in the presence of an acid catalyst.

    • Acid Chlorides/Anhydrides: Acetic anhydride can be used to form a 6-methyl-substituted pyrimidine ring.

  • Reaction Conditions:

    • Temperature: High temperatures can sometimes lead to isomerization or the formation of thermodynamic byproducts. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Catalyst: The use of an acid or base catalyst can significantly influence the reaction pathway. For instance, an acid catalyst can protonate a carbonyl group, making it more electrophilic.

Visualizing Cyclization Pathways

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 5-Aminopyrazole B Intermediate A A->B Reaction at Amino Group C Desired Pyrazolo[3,4-d]pyrimidine B->C Cyclization D 5-Aminopyrazole E Intermediate B D->E Reaction at Ring Nitrogen F Isomeric Byproduct E->F Cyclization

Caption: Potential cyclization pathways leading to the desired product or an isomeric byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines?

The most prevalent synthetic routes start from appropriately substituted pyrazoles, typically 5-aminopyrazoles bearing an electrophilic group (e.g., carbonitrile, ester, or carboxamide) at the 4-position.[7] These are then cyclized with various one-carbon synthons like formamide, orthoesters, or urea to construct the pyrimidine ring.[6]

Q2: How can I improve the yield and purity of my final product?

Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial. Purification techniques like column chromatography, recrystallization, or preparative HPLC are often necessary to obtain a highly pure product. Careful characterization by NMR, mass spectrometry, and elemental analysis is essential to confirm the structure and purity.

Q3: Are there any "green" synthesis methods available for pyrazolo[3,4-d]pyrimidines?

Yes, there is growing interest in developing more environmentally friendly synthetic methods.[8] This includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis, which can often reduce reaction times and improve yields.[9]

Q4: My pyrazolo[3,4-d]pyrimidine product is poorly soluble. What can I do?

Poor solubility is a common issue with planar heterocyclic compounds. Strategies to improve solubility include the introduction of polar functional groups (e.g., amines, alcohols, carboxylic acids) or the use of formulation techniques such as preparing salts or using co-solvents.

Q5: Where can I find more detailed synthetic procedures?

Several comprehensive reviews on the synthesis of pyrazolo[3,4-d]pyrimidines have been published in the scientific literature.[10] These articles provide a wealth of information on different synthetic strategies and specific experimental procedures.

References

  • Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides Nucleotides Nucleic Acids. (2016). [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. (1976). [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. (n.d.). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. (2024). [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. (2024). [Link]

  • Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents... ResearchGate. (n.d.). [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. (n.d.). [Link]

  • Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde. Sci-Hub. (2013). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. (n.d.). [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. (n.d.). [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. (2013). [Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of Moroccan Chemistry. (2023). [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. (n.d.). [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. (n.d.). [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. (n.d.). [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. (n.d.). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. (n.d.). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024). [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. (2024). [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. (2022). [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. (n.d.). [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. (2022). [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. (1993). [Link]

Sources

purification strategy for n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine using flash chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the dedicated support center for the purification of this compound via flash chromatography. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic amines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification strategy for this compound.

Question 1: What are the primary challenges in purifying this compound using flash chromatography?

Answer: The primary challenges stem from the molecule's chemical properties. As a polar, nitrogen-containing heterocycle, it is prone to strong interactions with the silica stationary phase. This can lead to several common issues:

  • Peak Tailing: The basic amine groups can interact strongly with acidic silanol groups on the surface of standard silica gel, causing the compound to elute slowly and resulting in broad, tailing peaks.

  • Poor Resolution: If the compound of interest and its impurities have similar polarities and basicity, it can be difficult to achieve baseline separation.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it does not elute from the column, leading to low recovery.

  • Solubility Issues: The compound's polarity can make it challenging to dissolve in a solvent that is weak enough for proper loading onto the column without causing it to crash out.

Question 2: What is the best stationary phase for the purification of this compound?

Answer: While standard silica gel can be used, it often requires modification of the mobile phase to achieve good results. For more consistent and effective purifications, consider these alternatives:

  • Amine-Functionalized Silica: This is often the best choice as the amine groups on the silica surface mask the acidic silanol groups, leading to significantly reduced peak tailing and improved peak shape for basic compounds.

  • Reversed-Phase C18 Silica: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent alternative, avoiding the issues associated with silanol interactions. The typical mobile phases are acetonitrile/water or methanol/water.

  • Standard Silica Gel: If using standard silica, the mobile phase must be modified to include a basic additive to improve peak shape.

Question 3: How do I choose the right mobile phase for my purification?

Answer: The choice of mobile phase is critical for a successful separation. Here is a general workflow for mobile phase selection:

  • Initial Scouting with TLC: Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like heptane or ethyl acetate) and a polar solvent (like methanol or ethanol).

  • Aim for an Rf of 0.2-0.3: The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.2 and 0.3 to ensure good separation on the flash column.

  • Incorporate a Basic Additive: For normal-phase purification on standard silica, it is highly recommended to add a small amount of a basic modifier to the mobile phase. Common choices include:

    • Triethylamine (TEA): Typically added at 0.1-1% (v/v). TEA competes with the basic analyte for binding to the acidic silanol groups, which improves peak shape.

    • Ammonium Hydroxide: A solution of 1-2% in methanol can be used as the polar component of the mobile phase (e.g., a gradient of ethyl acetate to 98:2 ethyl acetate: (methanol/ammonium hydroxide)).

Question 4: My compound is not soluble in the loading solvent. What should I do?

Answer: This is a common problem when dealing with polar compounds. Here are a few strategies:

  • Use a Stronger Loading Solvent: Dissolve the sample in a small amount of a strong solvent like methanol or DMSO, and then adsorb it onto a small amount of silica gel or celite. After drying, this solid sample can be loaded onto the column. This technique is known as solid loading and is often the most effective method.

  • Use a Co-solvent: If you must do a liquid load, dissolve your compound in the minimum amount of a strong solvent, and then dilute it with a weaker solvent from your mobile phase. Be careful not to let the compound precipitate.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your flash chromatography experiment.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica.1. Add a basic modifier (e.g., 0.5% triethylamine) to your mobile phase.2. Switch to an amine-functionalized silica column.3. Consider reversed-phase chromatography if applicable.
Poor Separation / Co-elution The chosen mobile phase is not selective enough for the compound and impurities.1. Optimize the gradient. A shallower gradient will increase the resolution between closely eluting peaks.2. Try a different solvent system. For example, if you are using ethyl acetate/heptane, try dichloromethane/methanol.
Low Recovery of Compound The compound is irreversibly binding to the silica gel.1. Use a less acidic stationary phase, such as amine-functionalized silica.2. Flush the column with a very strong solvent system (e.g., 10% methanol in dichloromethane with 1% ammonium hydroxide) after your run to recover any remaining compound.
Compound Crashing on the Column The loading solvent was too strong, or the sample was too concentrated.1. Use solid loading: adsorb the sample onto silica gel or celite before loading.2. If liquid loading, ensure the sample is fully dissolved in a solvent that is as weak as or weaker than the initial mobile phase.

Part 3: Experimental Protocols & Workflows

Protocol 1: Method Development using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot TLC Plates: Spot the solution onto at least three different TLC plates.

  • Develop Plates: Place each plate in a developing chamber with a different solvent system. Good starting systems include:

    • System A: 80:20 Ethyl Acetate / Heptane

    • System B: 95:5 Dichloromethane / Methanol

    • System C: 95:5:0.5 Dichloromethane / Methanol / Triethylamine

  • Analyze Results: Visualize the plates under a UV lamp. The ideal system will show your target compound with an Rf value between 0.2 and 0.3, and good separation from impurities.

Workflow for Flash Chromatography Purification

The following diagram outlines the decision-making process for developing a purification method for this compound.

G start Start: Crude Sample tlc 1. TLC Method Development (e.g., DCM/MeOH, EtOAc/Heptane) start->tlc rf_check Is Rf of Target ~0.2-0.3? tlc->rf_check tailing_check Is there significant peak tailing on TLC? rf_check->tailing_check Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No add_base 2. Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase tailing_check->add_base Yes load_method 4. Choose Loading Method tailing_check->load_method No re_tlc 3. Re-run TLC with Modifier add_base->re_tlc re_tlc->load_method solubility_check Is sample soluble in weak solvent? load_method->solubility_check liquid_load Liquid Load solubility_check->liquid_load Yes solid_load Solid Load (Adsorb onto Silica/Celite) solubility_check->solid_load No run_flash 5. Run Flash Chromatography liquid_load->run_flash solid_load->run_flash end End: Pure Compound run_flash->end adjust_polarity->tlc

Caption: Method Development Workflow for Amine Purification.

References

  • Biotage. (n.d.). A Guide to Flash Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2015). Flash Chromatography of Amines. Retrieved from [Link]

  • Biotage. (n.d.). Sample Loading Techniques for Flash Chromatography. Retrieved from [Link]

assessing the stability and optimal storage conditions for n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 6284-74-8). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. This compound is a member of the pyrazolopyrimidine class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1][2][3] The stability of this molecule is paramount, as degradation can lead to the formation of impurities, loss of potency, and potentially confounding experimental results.[4][5]

This guide provides a framework for optimal storage, answers to frequently asked questions, and robust troubleshooting protocols to address common stability-related issues. Our approach is grounded in established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH).[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9][10] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation over extended periods. While room temperature may be acceptable for short-term storage, for long-term stability, storage at 2-8°C is preferable.

Q2: How should I prepare and store solutions of this compound?

A2: The choice of solvent is critical. While solubility data is not extensively published, DMSO, DMF, and alcohols are common solvents for similar heterocyclic compounds. For stability studies, it is crucial to use high-purity, anhydrous solvents. Aqueous solutions, especially at non-neutral pH, may be susceptible to hydrolysis. Stock solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly capped vials at -20°C or -80°C and protect them from light. We recommend performing a preliminary stability test in your chosen solvent by analyzing the solution for degradation products after a short storage period (e.g., 24-48 hours).

Q3: What are the visible signs of degradation?

A3: The pure compound is typically a beige or light tan solid.[10] Any significant change in color (e.g., darkening to brown or black) or texture (e.g., clumping, melting at a lower temperature) can indicate degradation. The presence of a strong odor where none was previously noted is also a potential sign of decomposition.

Q4: What chemical incompatibilities should I be aware of?

A4: Avoid contact with strong oxidizing agents, as these can react with the amine and pyrazole functionalities.[8] Additionally, exposure to strong acids or bases can catalyze hydrolysis or other degradation pathways. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon and nitrogen oxides.[8]

Troubleshooting Guide: Stability Issues

This section addresses specific experimental issues and provides a logical workflow for diagnosing the root cause.

Q5: I observed a significant color change in my solid compound. What should I do?

A5: A color change is a primary indicator of chemical instability. This is often due to oxidation or slow polymerization upon exposure to air, light, or trace impurities.

  • Immediate Action: Cease use of the suspect batch in critical experiments.

  • Troubleshooting Workflow: Follow the decision-making process outlined below to assess the compound's integrity.

G start Problem: Discoloration of Solid Compound check_storage Review Storage Conditions: - Tightly sealed? - Protected from light? - Correct temperature? start->check_storage purity_test Perform Purity Analysis (e.g., HPLC-UV, LC-MS) check_storage->purity_test compare_data Compare purity data with Certificate of Analysis (CoA) or a fresh sample. purity_test->compare_data is_pure Is purity within acceptable limits (e.g., >98%)? compare_data->is_pure use_caution Decision: Use with caution for non-critical experiments. Order a new batch. is_pure->use_caution Yes discard Decision: Quarantine and discard the batch. Source new material. is_pure->discard No improve_storage Action: Implement stricter storage protocols (e.g., inert gas, desiccator, lower temp). use_caution->improve_storage discard->improve_storage

Caption: Troubleshooting workflow for a discolored solid compound.

Q6: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present in the initial analysis. What is the cause?

A6: The appearance of new peaks strongly suggests degradation. The identity of the degradation products depends on the stress conditions the compound has been exposed to (e.g., solvent, pH, light, temperature).

  • Hydrolysis: If the compound was in an aqueous or protic solvent, especially at acidic or basic pH, you might be observing hydrolysis of the amine or cleavage of the pyrimidine ring.

  • Oxidation: Exposure to air (oxygen) can lead to oxidized byproducts. This is a common degradation pathway for electron-rich heterocyclic systems.

  • Photodegradation: Exposure to UV or ambient light can induce degradation. Ensure samples are handled in amber vials or under low-light conditions.

  • Solvent Adducts: In some cases, the compound may react with the solvent (e.g., methanol, acetonitrile) under certain conditions to form adducts.

Recommended Action:

  • Characterize the Impurities: Use LC-MS to get the mass of the impurity peaks. This is the first step in proposing a potential degradation pathway.

  • Conduct a Forced Degradation Study: To systematically identify potential degradants and understand the compound's intrinsic stability, a forced degradation study is the most robust approach.[4][6][11] This will help you predict which degradation products might form under your specific experimental conditions.

Technical Protocols & Data Presentation

Protocol 1: Baseline Purity Assessment by HPLC

This protocol provides a general-purpose method for assessing the purity of this compound.

Objective: To establish a baseline purity profile and quantify any existing impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL. Dilute further with the mobile phase to ~50 µg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a lambda max determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine the purity. The presence and area of minor peaks should be documented as the impurity profile.

Protocol 2: Framework for a Forced Degradation Study

Objective: To investigate the intrinsic stability of the compound and identify potential degradation products under various stress conditions, as recommended by ICH guidelines.[6][7]

Methodology: This study involves exposing the compound to accelerated stress conditions and analyzing the resulting samples by HPLC.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C for set time points) cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of the compound acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidative Oxidation (3% H₂O₂) prep->oxidative thermal Thermal (Solid) (Dry Heat at 80°C) prep->thermal photo Photolytic (ICH Q1B light exposure) prep->photo quench Neutralize/Quench reaction at each time point (e.g., 2, 8, 24, 48h) acid->quench base->quench oxidative->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method thermal->hplc photo->hplc quench->hplc data Quantify % Degradation Identify Degradants Elucidate Pathways hplc->data

Caption: Experimental workflow for a forced degradation study.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical TemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂Room TemperatureTo evaluate susceptibility to oxidative stress.
Thermal Dry Heat (Solid State)80°CTo determine the impact of heat on the solid form.
Photostability ICH Q1B compliant chamberAmbientTo assess degradation upon exposure to light.[6]

Data Interpretation: The goal is to achieve 10-30% degradation.[11] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them. The resulting chromatograms will reveal the "degradation profile" under each condition. This information is invaluable for predicting interactions, selecting formulation excipients, and defining appropriate storage and handling procedures.

References

  • Forced degradation studies - MedCrave online . Describes the purpose and methodology of forced degradation studies according to ICH guidelines.[6] [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International . Discusses the regulatory context and practical implementation of forced degradation studies. [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press . Reviews the application of forced degradation studies for developing stability-indicating methods. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update - LinkedIn . Discusses the application of forced degradation studies in the pharmaceutical product lifecycle. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research . Provides an overview of the purpose and techniques of forced degradation studies, including the use of HPLC. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI . Details the synthesis of a related pyrazolopyrimidine compound. [Link]

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chemsrc . Provides chemical properties for a methylated isomer of the target compound. [Link]

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C6H7N5 | CID 94753 - PubChem . National Center for Biotechnology Information. PubChem Compound Summary for CID 94753. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-(2-chlorophenyl)-1-methyl- SDS - LookChem . Safety data for a related derivative. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives - MDPI . Describes the synthesis and characterization of new compounds in this class. [Link]

  • Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899) - Human Metabolome Database . Provides classification and description of the parent pyrazolopyrimidine structure. [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed . Example of the use of the pyrazolopyrimidine scaffold in drug discovery. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI . Review on the synthesis and applications of a related class of compounds. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - University of Kentucky . Provides general insights into the thermal degradation pathways of amines. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC . Discusses the role of analytical methods like HPLC in stability programs. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors - PubMed . Research article showing the application of pyrazolopyrimidines as anticancer agents. [Link]

Sources

Technical Support Center: Strategies to Enhance the Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug discovery professionals. This guide provides in-depth, experience-driven troubleshooting and strategic advice for a common and critical challenge in drug development: enhancing the metabolic stability of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, acting as a bioisostere of adenine and forming the core of numerous potent kinase inhibitors.[1][2] However, its journey from a promising hit to a viable drug candidate is often hampered by rapid metabolic clearance.[3][4][5]

This document moves beyond generic advice, offering specific, actionable strategies grounded in mechanistic understanding and supported by detailed experimental protocols. Our goal is to empower you to diagnose metabolic liabilities, design more robust molecules, and efficiently advance your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the development of pyrazolo[3,4-d]pyrimidine inhibitors.

Q1: My pyrazolo[3,4-d]pyrimidine inhibitor shows high clearance in liver microsomes. Where are the most likely "hot spots" for metabolism?

A1: Causality and Identification

High clearance in human liver microsomes (HLM) is typically indicative of Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7] For the pyrazolo[3,4-d]pyrimidine scaffold, several "soft spots" are consistently reported as sites of oxidative metabolism.

A study on dual Abl/Src kinase inhibitors with this core structure identified two primary metabolic pathways: N-dealkylation and oxidative dechlorination .[8][9][10] The CYP3A family of enzymes was found to be most involved in these transformations.[8][9]

Common Metabolic Hot Spots:

  • N-Alkyl Groups: Alkyl groups attached to the pyrazole or pyrimidine nitrogens are highly susceptible to N-dealkylation. This is often a primary clearance pathway.[8][9]

  • Activated Aromatic Rings: Phenyl rings or other aromatic substituents, especially those with electron-donating groups (e.g., methoxy), are prone to hydroxylation.

  • Benzylic Positions: Carbon atoms directly attached to an aromatic ring are susceptible to oxidation.

  • Ali-cyclic Moieties: Small rings like cyclopropyl or cyclobutyl can be sites of oxidation.

  • Halogenated Aromatic Rings: While often added to improve properties, certain halogenated rings can undergo oxidative dehalogenation.[8][10]

Troubleshooting Workflow: Metabolite Identification

To pinpoint the exact site of metabolism on your specific compound, a metabolite identification study is essential. This involves incubating your compound with liver microsomes and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS) to identify structures with added oxygen (hydroxylation) or loss of alkyl groups (dealkylation).[11]

cluster_0 Metabolite Identification Workflow A Incubate Compound with Liver Microsomes + NADPH B Quench Reaction (e.g., Acetonitrile) A->B C Analyze Supernatant by LC-MS/MS B->C D Identify Metabolite Masses (e.g., M+16 for oxidation) C->D E Propose Metabolite Structures D->E

Caption: Decision tree for selecting a metabolic blocking strategy.

Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What's happening?

A3: Beyond Phase I Metabolism

This is a classic scenario that points towards clearance mechanisms not fully captured by microsomal assays. Intact hepatocytes are considered the "gold standard" for in vitro metabolism because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake. [7][12] Potential Causes:

  • Phase II Metabolism: Your compound may be rapidly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are primarily located in the cytosol and are not fully active in microsomal preparations. [13][14]Phenolic hydroxyl groups or carboxylic acids are particularly susceptible to this.

  • Other Oxidative Enzymes: Enzymes other than CYPs, such as aldehyde oxidase (AO), which are present in the cell cytosol, might be responsible for metabolism.

  • Transporter-Mediated Clearance: The compound may be a substrate for hepatic uptake transporters, leading to high intracellular concentrations and subsequent rapid metabolism.

Troubleshooting Steps:

  • Hepatocyte Stability Assay: You've already done this, which is the key first step. The data confirms a clearance mechanism beyond microsomal enzymes.

  • Metabolite ID in Hepatocytes: Repeat the metabolite identification study using hepatocytes instead of microsomes. Look for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • S9 Fraction Stability: Run a stability assay using the S9 fraction, which contains both microsomal and cytosolic enzymes. [3][13]If stability is low in S9 but high in microsomes, it strongly suggests the involvement of cytosolic enzymes.

Part 2: Key Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for the most critical in vitro stability assays are provided below.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (IS) for quenching

  • 96-well plates

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound and controls to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.1%.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing cold ACN with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by monitoring its specific mass transition relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint in µL/min/mg protein).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall metabolic stability of a compound in a system containing both Phase I and Phase II enzymes, and active transporters. [12][15] Materials:

  • Cryopreserved plateable human hepatocytes [14][16]* Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound and controls (as in Protocol 1)

  • Acetonitrile with internal standard

Methodology:

  • Cell Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Dilute the cells in pre-warmed plating medium and determine cell viability (should be >80%).

    • Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 cells/mL). [15] * Incubate at 37°C in a humidified CO₂ incubator to allow cell attachment (typically 4-6 hours). [16]

  • Incubation:

    • After attachment, gently aspirate the plating medium and replace it with pre-warmed incubation medium containing the test compound (final concentration 1 µM). [14][15] * Incubate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding cold ACN with an internal standard directly to the wells. [12][17]

  • Sample Processing and Analysis:

    • Scrape the wells to ensure cell lysis.

    • Centrifuge the plate to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as in Protocol 1. The CLint value is typically reported in µL/min/10⁶ cells. [15]This data can then be used to predict in vivo hepatic clearance. [3][12]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Rastelli, G., et al. (2014). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. J-Stage. Retrieved from [Link]

  • Rastelli, G., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. J-Stage. Retrieved from [Link]

  • Rastelli, G., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. Retrieved from [Link]

  • Artas, M., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Kumar, A., et al. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Retrieved from [Link]

  • Li, J., et al. (2025, August 28). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. PubMed. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

  • LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Retrieved from [Link]

  • University of Cambridge. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Sahnoun, S., et al. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016, June 9). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Retrieved from [Link]

  • Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. Retrieved from [Link]

  • Streckfuss, J. R., & Johnson, J. S. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC - NIH. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved from [Link]

  • Wang, A., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Retrieved from [Link]

  • Ghobrial, D. K., et al. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][6][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]

  • ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Abdel-fattah, M. M., et al. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Refining Microwave-Assisted Synthesis Protocols for Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction: The Power of Microwave-Assisted Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Traditional methods for the synthesis of these analogs often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields, cleaner products, and reduced reaction times from hours to mere minutes.[2][3] This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

This guide will delve into the practical aspects of refining your microwave-assisted synthesis protocols for pyrazolo[3,4-d]pyrimidine analogs, with a focus on troubleshooting common issues and ensuring reproducible results.

Core Principles of Microwave-Assisted Synthesis

Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles that govern the success of a microwave-assisted reaction.

Solvent Selection: The Key to Efficient Heating

The choice of solvent is paramount in microwave chemistry. A solvent's ability to absorb microwave energy is determined by its dielectric properties. Solvents with high dielectric constants and loss tangents are efficient microwave absorbers, leading to rapid heating.

  • High Microwave Absorbers: Ethanol, DMF, DMSO, and ethylene glycol are excellent choices for many pyrazolo[3,4-d]pyrimidine syntheses.

  • Medium Microwave Absorbers: Acetonitrile and water can also be effective.

  • Low to Non-Absorbers: Toluene, hexane, and dioxane are poor microwave absorbers and are generally not recommended as the primary solvent unless a reactant or catalyst is a strong absorber.

Temperature and Pressure Control

Modern microwave reactors allow for precise control of both temperature and pressure. It is crucial to operate within the safe limits of your equipment and reaction vials.

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can lead to decomposition of reactants or products.

  • Pressure: Reactions conducted in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use appropriate pressure-rated vials and do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume).

Reaction Stirring

Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture, preventing localized overheating and "hot spots" that can lead to side product formation. Always use a magnetic stir bar appropriate for the size of your reaction vial.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-d]pyrimidine analog using an aminopyrazole, an orthoformate, and a primary amine under microwave irradiation, but I am getting a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can often be resolved by systematically evaluating your reaction parameters. Here’s a logical workflow to diagnose the problem:

dot

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Verify Reaction Temperature: The rapid heating capabilities of microwaves allow for reaching temperatures well above the solvent's boiling point in sealed vessels. A common starting point is to set the temperature 20-30°C higher than what would be used under conventional reflux conditions. If the yield is still low, incrementally increase the temperature, monitoring for any signs of decomposition.

  • Optimize Reaction Time: While microwave reactions are fast, some transformations still require a sufficient holding time at the target temperature. If you suspect an incomplete reaction, try extending the reaction time. Use TLC or LC-MS to monitor the reaction progress at different time points to determine the optimal duration.

  • Re-evaluate Solvent Choice: As discussed earlier, the solvent's ability to absorb microwave energy is critical. If you are using a low-absorbing solvent like toluene or THF, consider switching to a more polar solvent such as ethanol, DMF, or DMSO. This will ensure more efficient and uniform heating of your reaction mixture.

  • Assess Reagent Purity and Stability:

    • Aminopyrazole Starting Material: Impurities in the aminopyrazole can significantly impact the reaction outcome. Ensure your starting material is pure and dry.

    • Orthoformate Reagent: Orthoformates, such as triethyl orthoformate, are susceptible to hydrolysis, especially in the presence of moisture.[4][5] Use a freshly opened bottle or distill the orthoformate before use. The presence of formic acid from hydrolysis can lead to unwanted side reactions.

    • Amine Reagent: Ensure the purity of the amine, as contaminants can compete in the reaction.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired pyrazolo[3,4-d]pyrimidine, but I am also observing significant impurities that are difficult to separate. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is often a result of sub-optimal reaction conditions or the inherent reactivity of the starting materials. Understanding the potential side reactions is key to refining your protocol.

dot

Caption: Common side reactions in pyrazolo[3,4-d]pyrimidine synthesis.

Common Side Products and Their Mitigation:

  • Dimerization of Aminopyrazole: 5-aminopyrazoles can undergo self-condensation or dimerization, especially at high temperatures.[6][7][8][9] This is more likely to occur if the rate of the main three-component reaction is slow.

    • Solution: To favor the desired reaction, ensure that the orthoformate and amine are present in sufficient concentration from the start of the reaction. A gradual increase in temperature might also help to initiate the desired reaction before dimerization becomes significant.

  • Hydrolysis of Intermediates: The intermediates formed during the reaction can be susceptible to hydrolysis if there is water in the reaction mixture. This can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones or other undesired byproducts.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Formation of Regioisomers: If the aminopyrazole has multiple nucleophilic nitrogen atoms, there is a possibility of forming regioisomers. For example, alkylation or arylation could potentially occur at different nitrogen atoms of the pyrazole or pyrimidine ring.

    • Solution: The regioselectivity of these reactions is often influenced by steric and electronic factors. Careful selection of protecting groups or reaction conditions can help to direct the reaction towards the desired isomer. Computational studies can also provide insights into the most likely sites of reaction.[10]

Issue 3: Operational Problems with the Microwave Reactor

Question: I am experiencing issues with the microwave reactor itself, such as arcing (sparking) or a sudden pressure increase. What are the causes and how should I respond?

Answer: Operational issues with the microwave reactor should be addressed immediately to ensure safety and prevent damage to the equipment.

Troubleshooting Operational Issues:

Problem Potential Causes Solutions and Preventive Measures
Arcing (Sparking) Presence of metal objects (e.g., incompatible stir bars, metal spatulas). High concentration of ionic species.Ensure all materials inside the microwave cavity are microwave-transparent. Use appropriate microwave-safe stir bars. If using ionic liquids or salts, ensure they are fully dissolved.
Sudden Pressure Increase Reaction temperature is too high for the solvent's vapor pressure. Reaction is producing gaseous byproducts. Reaction vessel is overfilled.Reduce the reaction temperature. If gaseous byproducts are expected, consider using a larger reaction vessel to provide more headspace or perform the reaction in an open-vessel setup if feasible. Do not exceed the recommended fill volume for the reaction vials.
Uneven Heating or Charring Poor stirring. Inhomogeneous reaction mixture. Solvent has poor microwave absorption properties.Ensure the stir bar is rotating effectively. If the reaction mixture is heterogeneous, consider using a co-solvent to improve homogeneity. Switch to a more appropriate microwave-absorbing solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use a domestic microwave oven for these syntheses? A1: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safe and reproducible chemical reactions, including temperature and pressure sensors, sealed reaction vessels, and software for precise control of reaction parameters. Domestic ovens lack these critical safety and control features.

Q2: How do I convert a conventional heating protocol to a microwave-assisted one? A2: A good starting point is to use the same solvent and reagent concentrations as the conventional method. Set the initial microwave reaction temperature 20-30°C higher than the reflux temperature of the conventional method. The reaction time will typically be significantly shorter; start with a time of 10-20 minutes and monitor the reaction progress to optimize.

Q3: Is it possible to perform solvent-free microwave synthesis for pyrazolo[3,4-d]pyrimidines? A3: Yes, solvent-free or "dry media" synthesis is a green chemistry approach that can be very effective with microwave irradiation. The reactants are adsorbed onto a solid support (e.g., silica, alumina) which helps to absorb microwave energy and facilitate the reaction. This can lead to very short reaction times and easy product work-up.

Experimental Protocol: A General Procedure for Three-Component Synthesis

The following is a representative protocol for the microwave-assisted synthesis of a 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.

dot

Protocol_Workflow Start Start Add_Reagents 1. Add aminopyrazole, primary amine, and trimethyl orthoformate to a microwave vial. Start->Add_Reagents Add_Solvent 2. Add solvent (e.g., ethanol) and a magnetic stir bar. Add_Reagents->Add_Solvent Seal_Vial 3. Seal the vial with a septum cap. Add_Solvent->Seal_Vial Microwave_Irradiation 4. Place in microwave reactor and irradiate at a set temperature and time. Seal_Vial->Microwave_Irradiation Cooling 5. Cool the reaction mixture to room temperature. Microwave_Irradiation->Cooling Isolation 6. Isolate the product by filtration or extraction. Cooling->Isolation Purification 7. Purify the product (e.g., by recrystallization or chromatography). Isolation->Purification End End Purification->End

Caption: General workflow for microwave-assisted pyrazolo[3,4-d]pyrimidine synthesis.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 5-aminopyrazole-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), and trimethyl orthoformate (2.0 mmol).

  • Add the chosen solvent (e.g., 3-5 mL of ethanol).

  • Securely seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 140-160°C), ramp time (e.g., 2 minutes), and hold time (e.g., 15-30 minutes).

  • After the irradiation is complete, allow the vial to cool to room temperature (most reactors have a cooling system).

  • Once cooled and depressurized, carefully open the vial.

  • The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by an appropriate method (e.g., recrystallization or column chromatography).

Scale-Up Considerations

Scaling up microwave-assisted reactions from milligram to gram or kilogram quantities presents unique challenges. Direct scaling of batch reactions is often limited by the penetration depth of microwaves.

Strategies for Scale-Up:

Strategy Description Advantages Challenges
Parallel Synthesis Running multiple small-scale reactions simultaneously in a multi-vessel rotor.High throughput for library synthesis.Not a true scale-up of a single batch.
Large-Scale Batch Reactors Using specialized microwave reactors with larger vessel capacities.Can produce larger quantities in a single run.Ensuring uniform heating can be difficult.[11]
Continuous Flow Microwave Synthesis Pumping the reaction mixture through a microwave-transparent tube that passes through the microwave cavity.Excellent temperature control, high throughput, and safe handling of exothermic reactions.[1]Requires specialized equipment and optimization of flow rates.

For the synthesis of pyrazolo[3,4-d]pyrimidine analogs, continuous flow microwave synthesis offers a promising avenue for safe and efficient scale-up.[1]

References

  • Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry.
  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Organic & Biomolecular Chemistry, 5(17), 2758-2761.
  • El-Faham, A., et al. (2019).
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1867-1886.
  • Hassan, A. S., et al. (2013). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Hemdan, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(18), 11283-11301.

  • Hu, L., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381.
  • Hu, L., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed.
  • Hu, L., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Kappe, C. O. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis. SciSpace.
  • Kappe, C. O., & Dallinger, D. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(24), 17765-17784.
  • Karrouchi, K., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(3), e2000330.
  • Kremsner, J. M., & Kappe, C. O. (2014). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Kumar, A., et al. (2024).
  • Kumar, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Lavecchia, A., et al. (2010). Strategies for microwave scale-up.
  • Ley, S. V., & Baxendale, I. R. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. PubMed.
  • Majumder, A., et al. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research.
  • Manetti, F., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 453-457.
  • Rashad, A. E., et al. (2019). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Expert Opinion on Drug Discovery, 14(1), 57-73.
  • Shaw, A. K., et al. (2018). Mechanism of synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions.
  • Singh, P. P., et al. (2015). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 5(118), 97579-97619.
  • Tasi, M., et al. (2024). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 264, 116016.
  • Taylor, E. C., & Mckillop, A. (1965). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
  • Vilar, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. European Journal of Medicinal Chemistry, 46(9), 4349-4355.
  • Wang, T. C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • White, A. W., et al. (2006). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. Bioorganic & Medicinal Chemistry Letters, 16(22), 5843-5847.
  • Wiberg, K. B. (1998). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 120(50), 13238-13244.
  • Zaky, H., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 10(1), 20023.
  • Zask, A., et al. (2004). Hydrolysis Reaction.
  • Zhang, X., et al. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2269-2278.

Sources

addressing challenges in scaling up the production of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of n-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important heterocyclic amine. Our focus is to provide practical, field-tested insights rooted in chemical principles to ensure a robust, scalable, and reproducible manufacturing process.

I. Overview of Synthetic Strategies and Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the construction of the pyrazolo[3,4-d]pyrimidine core followed by methylation. A prevalent and scalable approach begins with the formation of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate, which is then subjected to amination with methylamine.

A critical challenge in the scale-up of this synthesis is controlling the regioselectivity of the methylation step. The pyrazole ring of the 4-aminopyrazolo[3,4-d]pyrimidine precursor has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of isomeric impurities that can be difficult to separate from the desired product. Furthermore, as with any multi-step synthesis, ensuring high purity of intermediates and managing the safe handling of reagents at a larger scale are paramount.

This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting protocols and preventative measures.

II. Troubleshooting Guide: Common Issues and Solutions

A. Low Yield and Incomplete Conversion

Q1: My reaction yield for the formation of the pyrazolo[3,4-d]pyrimidine core is consistently low. What are the likely causes and how can I improve it?

Low yields in heterocyclic ring formation are often multifactorial. A systematic approach to troubleshooting is crucial.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. For the cyclization step, ensure that the temperature is maintained as recommended in the literature for the specific starting materials. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly hinder the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially for moisture-sensitive reactions.[1]

  • Inefficient Mixing: In heterogeneous reactions, particularly at a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor reaction rates and lower yields. Ensure that the stirring rate is adequate for the scale and viscosity of your reaction mixture.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_conditions->optimize Conditions Suboptimal check_mixing Evaluate Mixing Efficiency assess_purity->check_mixing Purity OK purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impure check_mixing->optimize Mixing Adequate improve_mixing Improve Stirring/ Baffling check_mixing->improve_mixing Mixing Inadequate ImpurityProfile cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Materials Intermediate 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine SM->Intermediate Cyclization Impurity1 Unreacted Starting Materials SM->Impurity1 Product This compound Intermediate->Product Amination & Methylation Impurity2 Isomeric Byproducts Intermediate->Impurity2 Impurity5 Catalyst Residues Intermediate->Impurity5 Impurity3 Over-methylated Species Product->Impurity3 Impurity4 Residual Solvents Product->Impurity4

Sources

Technical Support Center: Advanced Strategies for Overcoming EGFR Inhibitor Resistance with Novel Pyrazolo[3,4-d]pyrimidine Designs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers at the forefront of cancer drug discovery. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and drug development professionals working with novel pyrazolo[3,4-d]pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. Our goal is to empower you to overcome common experimental hurdles, ensure data integrity, and accelerate the development of next-generation therapies that can conquer clinical resistance.

Foundational Knowledge: Compound Handling and Preparation

FAQ 1: My pyrazolo[3,4-d]pyrimidine inhibitor has poor aqueous solubility, leading to inconsistent results in my cell-based assays. What are the best practices for solubilization and storage?

Answer: This is a common and critical challenge, as the pyrazolo[3,4-d]pyrimidine scaffold is inherently hydrophobic.[1] Inconsistent results, such as variable IC50 values, often stem from the compound precipitating out of the cell culture medium.[2]

Causality: When a compound precipitates, its effective concentration in the medium drops unpredictably, leading to lower-than-expected efficacy and poor reproducibility.

Troubleshooting Steps:

  • Solvent Selection: Always start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Aim for a stock concentration of 10-20 mM.

  • Working Dilutions: Prepare fresh intermediate dilutions from the stock for each experiment. When adding the compound to your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3]

  • The "Pluronic" Method for Stubborn Compounds: For compounds with extremely low aqueous solubility, consider using Pluronic block copolymers. These non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility and stability in aqueous solutions without compromising potency.[1]

  • Visual Inspection: After adding the compound to your final medium, vortex or triturate thoroughly and visually inspect for any signs of precipitation. If the solution appears cloudy, the concentration is likely too high for its solubility limit.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some compounds can be light-sensitive.

Experimental Workflow: Compound Solubilization

G cluster_0 Preparation cluster_1 Assay Dilution cluster_2 Troubleshooting A Weigh Compound B Dissolve in 100% DMSO (e.g., 10-20 mM Stock) A->B Step 1 C Create Intermediate Dilutions in DMSO or Medium B->C D Add to Final Assay Medium (Ensure Final DMSO < 0.5%) C->D Step 2 E Vortex & Visually Inspect D->E Step 3 F Precipitation Observed? E->F G Reduce Final Concentration F->G Yes H Proceed with Experiment F->H No G->D I Consider Formulation (e.g., Pluronic Copolymers) G->I

Caption: Workflow for preparing pyrazolo[3,4-d]pyrimidine inhibitors.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays using purified kinase domains are essential for determining the intrinsic potency of your inhibitor (e.g., IC50) and understanding its mechanism of action.

FAQ 2: I am setting up an in vitro kinase assay for my new pyrazolo[3,4-d]pyrimidine compound. Which assay format is best, and how do I optimize it?

Answer: The choice of assay format depends on your available equipment, throughput needs, and the specific questions you are asking. Luminescence- and fluorescence-based assays are the most common for drug discovery due to their high sensitivity and scalability.[3][4]

Key Formats:

  • Luminescence-Based (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[5] They are highly sensitive, have a broad dynamic range, and are less prone to interference from colored or fluorescent compounds.

  • Fluorescence-Based (e.g., TR-FRET): These assays use a fluorescently labeled substrate. Upon phosphorylation by the kinase, a specific antibody binds to the phosphorylated site, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal.[6]

Troubleshooting Guide: Inconsistent IC50 Values in Biochemical Assays
ProblemPotential CauseRecommended Solution
High variability between replicates and experiments. Sub-optimal ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[5]Determine the Km(ATP): Run the kinase reaction with varying ATP concentrations to determine the Michaelis constant (Km). For routine IC50 determination, run the assay at or near the Km(ATP) for consistency and physiological relevance.
Inhibitor appears less potent than expected. Substrate Depletion or Product Inhibition: If the reaction runs for too long or the enzyme concentration is too high, the rate may become non-linear, affecting the accuracy of inhibition measurements.[3]Optimize Enzyme Concentration & Time: Run a time course experiment with varying enzyme concentrations. Choose a time point and enzyme concentration that result in <20% substrate consumption and where the reaction is still in the linear phase.
Assay signal is weak or has a low signal-to-background ratio. Impure Reagents: Contaminating kinases in the enzyme preparation can lead to high background signal.[6] Sub-optimal Buffer Conditions: pH, ionic strength, and divalent cation (Mg²⁺) concentration can significantly impact kinase activity.Verify Enzyme Purity: Use highly purified kinase preparations (>95%). Buffer Optimization: Perform a matrix experiment to test different pH levels (typically 7.0-8.0) and MgCl₂ concentrations (5-20 mM) to find the optimal conditions for your specific kinase.[6]
Protocol: Standard Biochemical Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X ATP solution in kinase reaction buffer at 2x the desired final concentration (e.g., 2x Km).

    • Serially dilute the pyrazolo[3,4-d]pyrimidine inhibitor in kinase reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the serially diluted inhibitor or vehicle (DMSO control) to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate gently and incubate at room temperature for the pre-optimized time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to light. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to your positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cell-Based Assays: Assessing Cellular Potency and Selectivity

Moving into a cellular context is crucial to confirm that your compound can engage its target in a complex biological environment and exert the desired effect (e.g., inhibit proliferation).

FAQ 3: My pyrazolo[3,4-d]pyrimidine inhibitor is potent in biochemical assays but shows weak activity in cell proliferation assays. What's going on?

Answer: This discrepancy is common and points to several potential factors related to the transition from a simplified biochemical system to a living cell.

Causality and Troubleshooting:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach the intracellular kinase domain of EGFR.

    • Solution: Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell assay. Medicinal chemistry efforts may be needed to optimize physicochemical properties (e.g., lipophilicity, polar surface area).

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux pumps like P-gp, which actively transport it out of the cell, keeping the intracellular concentration too low to be effective. Notably, some pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to also inhibit P-gp, which can be a significant advantage.[8][9][10]

    • Solution: Test your compound in cell lines that overexpress P-gp. A significant increase in the IC50 in these cells compared to control cells suggests it is an efflux substrate.

  • High Plasma Protein Binding: Components in the cell culture serum (like albumin) can bind to your inhibitor, reducing the free fraction available to enter the cells and inhibit EGFR.

    • Solution: Perform the assay in low-serum conditions (if the cells can tolerate it) or measure the fraction of compound bound to serum proteins to better correlate free compound concentration with activity.

  • Compound Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Solution: Measure the compound's stability in the presence of liver microsomes as an early indicator of metabolic liability.

FAQ 4: How do I design an experiment to confirm that my compound is inhibiting EGFR signaling in cells and is effective against resistance mutations?

Answer: A Western blot for phosphorylated EGFR (pEGFR) is the gold standard for confirming target engagement. To test against resistance, you must use engineered cell lines that express specific EGFR mutations.

Recommended Cell Lines:

Cell LineEGFR StatusClinical Relevance
A549 Wild-Type (WT)Represents tumors without activating EGFR mutations. Used as a control for selectivity.
NCI-H1975 L858R/T790MRepresents acquired resistance to 1st/2nd generation inhibitors via the "gatekeeper" T790M mutation.[11] A key model for testing 3rd-gen inhibitors.
PC-9 Exon 19 DeletionRepresents tumors highly sensitive to 1st generation inhibitors.
Ba/F3 Proliferation Models EngineeredThese IL-3 dependent cells can be engineered to express various EGFR mutants (e.g., L858R, T790M, C797S), making their survival dependent on EGFR signaling. This provides a clean system to test inhibitor activity against specific mutations.[12]
Protocol: Western Blot for Phospho-EGFR Inhibition
  • Cell Treatment:

    • Plate cells (e.g., NCI-H1975) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of your pyrazolo[3,4-d]pyrimidine inhibitor for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Quantification and Loading:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Separate proteins by size via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control like GAPDH or β-actin.

Understanding and Overcoming EGFR Resistance

The clinical failure of early-generation EGFR inhibitors is primarily due to acquired resistance. Novel pyrazolo[3,4-d]pyrimidines are designed to overcome these specific mechanisms.[9][14]

FAQ 5: What are the primary mechanisms of resistance to EGFR inhibitors, and how are pyrazolo[3,4-d]pyrimidines designed to overcome them?

Answer: Resistance typically arises from two main sources: on-target mutations in the EGFR gene itself or activation of bypass signaling pathways.[15][16]

1. On-Target Mutations:

  • T790M "Gatekeeper" Mutation: This is the most common resistance mechanism (~50% of cases) for 1st and 2nd generation inhibitors.[17][18] The threonine at position 790 is replaced by a bulkier methionine, sterically hindering the binding of inhibitors like gefitinib and erlotinib.

    • Pyrazolo[3,4-d]pyrimidine Solution: These newer designs are often "covalent irreversible inhibitors." They contain a reactive group (a "warhead") that forms a covalent bond with a nearby cysteine residue (C797).[19] This allows them to bind effectively even in the presence of the T790M mutation. Furthermore, their scaffold is designed to fit into the ATP-binding pocket of the T790M mutant with higher affinity than earlier inhibitors.[14][20]

  • C797S Mutation: This mutation removes the cysteine residue that covalent inhibitors rely on, leading to resistance against third-generation drugs like osimertinib.

    • Pyrazolo[3,4-d]pyrimidine Solution: The development of "fourth-generation" non-covalent (reversible) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold is an active area of research. These are being designed to have a high affinity for the C797S mutant kinase.

2. Bypass Signaling Pathways:

  • MET Amplification: The cancer cell can amplify the MET receptor tyrosine kinase, which activates the same downstream pro-survival pathways (PI3K/AKT, RAS/MAPK) that EGFR uses.[15][21] This makes the cell no longer dependent on EGFR signaling.

    • Pyrazolo[3,4-d]pyrimidine Solution: Some pyrazolo[3,4-d]pyrimidine scaffolds are being developed as dual EGFR/MET inhibitors. Alternatively, a combination therapy approach, using a selective EGFR inhibitor and a selective MET inhibitor, can be effective.

EGFR Signaling and Resistance Mechanisms

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT MET MET MET->RAS_RAF MET->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Gen1_Inhibitor 1st/2nd Gen Inhibitor (e.g., Erlotinib) Gen1_Inhibitor->EGFR Blocks WT & L858R Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine (3rd/4th Gen) Pyrazolo_Inhibitor->EGFR Blocks T790M T790M T790M Mutation (Steric Hindrance) T790M->Gen1_Inhibitor Prevents Binding MET_Amp MET Amplification (Bypass Pathway) MET_Amp->MET Activates

Caption: EGFR signaling, inhibitor action, and key resistance pathways.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Nature Reviews Cancer. Available at: [Link]

  • American Association for Laboratory Animal Science. (2013). Mutations in the EGFR Pathway. myADLM.org. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]

  • Le, X., & Heymach, J. V. (2015). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]

  • ResearchGate. (n.d.). EGFR signaling pathway and EGFR-TKIs' resistance mechanism. Available at: [Link]

  • Bohrium. (2021). Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. Available at: [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Shaban, R. M., Samir, N., Nissan, Y. M., & Abouzid, K. A. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of new EGFR- tyrosine kinase inhibitors containing pyrazolo[3,4-d]pyrimidine cores as anticancer agents. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • Burgess, J. L., & Unciti-Broceta, A. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Available at: [Link]

  • Semantic Scholar. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • ResearchGate. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • S., A., & Y., K. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PubMed. (2024). New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • ACS Publications. (n.d.). Challenges and Perspectives on the Development of Small-Molecule EGFR Inhibitors against T790M-Mediated Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hadiya, B. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]

  • Sari, D. M., & Harjono, P. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Available at: [Link]

  • PubMed. (n.d.). A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • GitHub. (n.d.). K-Dense-AI/claude-scientific-skills. Available at: [Link]

  • ChemRxiv. (n.d.). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. Available at: [Link]

  • AACR Journals. (n.d.). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel agents and strategies for overcoming EGFR TKIs resistance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Utilization of Structure-Based Design to Identify Novel, Irreversible Inhibitors of EGFR Harboring the T790M Mutation. Available at: [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Regioselective Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in achieving regioselectivity. As Senior Application Scientists, we have compiled this resource based on a combination of established literature and field-proven insights to help you navigate the complexities of this important synthetic transformation.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine.[1][2] Its derivatives have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.[3][4][5] However, the synthesis of these compounds is often complicated by a lack of regioselectivity, leading to the formation of isomeric mixtures that are difficult to separate and can compromise yield and purity. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a mixture of regioisomers in my synthesis of a substituted pyrazolo[3,4-d]pyrimidine. What is causing this and how can I control it?

A1: Understanding the Root of Poor Regioselectivity

The most common issue in the synthesis of substituted pyrazoles, the precursors to pyrazolo[3,4-d]pyrimidines, is poor regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6] The reaction can proceed via two different pathways, leading to the formation of two distinct regioisomers. The initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the selectivity-determining step.[6] The outcome is highly dependent on a subtle interplay of electronic and steric factors in the starting materials, as well as the reaction conditions.

The key to controlling regioselectivity lies in manipulating the reaction environment to favor one reaction pathway over the other. The most impactful variables to investigate are the solvent, pH, and temperature.

Q2: How can I systematically troubleshoot my reaction to favor a single regioisomer?

A2: A Step-by-Step Guide to Optimizing Reaction Conditions

When faced with a poor ratio of regioisomers, a systematic approach to modifying the reaction conditions is the most effective troubleshooting strategy. We recommend the following workflow:

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioisomeric Ratio Observed solvent Step 1: Solvent Screening (e.g., Ethanol, TFE, HFIP) start->solvent Begin Optimization ph Step 2: pH Adjustment (Acidic vs. Basic Catalysis) solvent->ph If selectivity is still poor end End: Optimized Regioselectivity solvent->end Success! temp Step 3: Temperature Control (e.g., Room Temp, Reflux) ph->temp If selectivity is still poor ph->end Success! surrogate Step 4: Consider 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) temp->surrogate If optimization fails temp->end Success! surrogate->end Alternative Strategy

Caption: A troubleshooting workflow for improving regioselectivity.[7]

1. Solvent Screening: The Power of Fluorinated Alcohols

The choice of solvent can have a dramatic impact on regioselectivity. While standard solvents like ethanol often produce mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single isomer.[7][8]

  • Mechanism of Action: Fluorinated alcohols can form hemiketals with the more electrophilic carbonyl group of the 1,3-dicarbonyl compound, effectively directing the nucleophilic attack of the hydrazine to the other carbonyl.[8] This reversible protection favors one cyclization pathway.

SolventDielectric Constant (ε)Acidity (pKa)Typical Outcome
Ethanol24.515.9Often leads to regioisomeric mixtures[8]
TFE8.512.4Improved regioselectivity[7][9]
HFIP16.79.3Excellent regioselectivity in many cases[8]

Protocol 1: General Procedure for Solvent Screening

  • Set up three parallel reactions in round-bottom flasks equipped with stir bars and reflux condensers.

  • In each flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (Ethanol, TFE, or HFIP) to a concentration of 0.1 M.

  • Add the substituted hydrazine (1.1 equiv) to each flask.

  • Stir the reactions at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • If no reaction is observed, heat the mixtures to reflux and continue monitoring.

  • Upon completion, quench the reactions, perform a standard aqueous workup, and analyze the crude product ratio by ¹H NMR or HPLC.

2. pH Adjustment: The Role of Acidic and Basic Catalysis

The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby reversing the selectivity compared to neutral conditions.[7]

  • Acidic Conditions (e.g., catalytic HCl, H₂SO₄): Protonation of the more basic nitrogen in the hydrazine can direct the reaction pathway.

  • Basic Conditions (e.g., NaOAc): A base can deprotonate the 1,3-dicarbonyl, forming an enolate that may exhibit different reactivity.

3. Temperature Control

Running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other.[6]

Q3: I've tried optimizing the conditions, but I'm still getting a mixture of isomers. What are my next steps?

A3: Advanced Strategies for Enforcing Regioselectivity

If simple optimization of reaction conditions fails to provide the desired level of regioselectivity, more advanced synthetic strategies may be necessary.

1. Use of 1,3-Dicarbonyl Surrogates

Employing a starting material that already has the desired regiochemistry "locked in" can be a highly effective approach. β-enaminones or other 1,3-dicarbonyl surrogates can be used to prevent the formation of mixtures from the outset.[7]

2. Microwave-Assisted Synthesis

Microwave irradiation under solvent-free conditions has been reported as an efficient method for the synthesis of various pyrazolo[3,4-d]pyrimidines.[2] This technique can sometimes offer improved yields and regioselectivity compared to conventional heating.

G cluster_1 General Synthetic Pathway start_mat Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate Cyclization start_mat->intermediate isomers Mixture of Pyrazole Regioisomers intermediate->isomers pyrimidine_formation Pyrimidine Ring Formation isomers->pyrimidine_formation final_product Substituted Pyrazolo[3,4-d]pyrimidines pyrimidine_formation->final_product

Caption: Generalized synthetic route to pyrazolo[3,4-d]pyrimidines.

Q4: My reaction still produces a mixture of regioisomers. How can I effectively separate them?

A4: Purification Strategies for Regioisomers

The separation of regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed:

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a high-performance flash chromatography system can improve resolution.

  • Recrystallization: If the isomers are solid, fractional recrystallization can be an effective purification method. This may require screening a variety of solvents to find one in which the two isomers have significantly different solubilities.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it may be less scalable.

Q5: How do I definitively identify the correct regioisomer?

A5: Analytical Techniques for Structure Elucidation

Unequivocal structure determination is crucial. A combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can often distinguish between isomers based on subtle differences in chemical shifts. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly powerful for confirming the spatial relationship between substituents, thereby confirming the regiochemistry.[10]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous structural proof.[11]

  • Mass Spectrometry (MS): While MS will not distinguish between isomers, it is essential for confirming the molecular weight of the product.

References

  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Benchchem. Troubleshooting common issues in pyrazole synthesis.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry, 78, 341-357. Available from: [Link]

  • Oliveira, C. S., et al. (2012). Substituted Pyrazolo[3,4-d]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. Molecules, 17(8), 9184-9195. Available from: [Link]

  • Ben-Malah, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5099. Available from: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136-7144. Available from: [Link]

  • Schenone, S., et al. (2011). One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. Archiv der Pharmazie, 344(6), 388-396. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 634-642. Available from: [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Bioorganic Chemistry, 85, 412-421. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available from: [Link]

  • Parker, L. L., et al. (2017). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3494-3499. Available from: [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry, 51(5), 1252-1259. Available from: [Link]

  • Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. Available from: [Link]

  • Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. Available from: [Link]

  • Gomaa, A. M., et al. (2022). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. RSC Advances, 12(15), 9037-9058. Available from: [Link]

  • Molinari, A., et al. (2018). Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment. European Journal of Medicinal Chemistry, 157, 149-161. Available from: [Link]

  • Gangjee, A., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry, 24(16), 3646-3656. Available from: [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112658. Available from: [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297115. Available from: [Link]

  • Ben-Malah, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5099. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Kinase Inhibitory Potency of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase active site.[1] This guide focuses on a specific derivative, N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing a comprehensive framework for validating its kinase inhibitory potency. We will explore its potential targets, present objective comparisons with alternative inhibitors, and offer detailed, field-proven experimental protocols for robust validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

Protein kinases are critical regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, they have become one of the most important classes of drug targets.[4] The pyrazolo[3,4-d]pyrimidine core is an ATP-mimetic, making it an ideal starting point for designing kinase inhibitors.[1] Modifications to this scaffold can tune the potency and selectivity of the resulting compounds.[5][6] For instance, various derivatives have been developed as potent inhibitors of Src, Abl, EGFR, FLT3, VEGFR2, and RET kinases.[5][7][8][9][10]

This guide specifically addresses this compound. The introduction of a methyl group at the N1 position can influence the compound's interaction with the kinase hinge region and its overall pharmacokinetic properties. However, it's important to note that N-methylation of the pyrazole can sometimes reduce or abolish activity, suggesting that the N(1)-H may be crucial for hydrogen bonding in some kinases like FGFR1.[11] Therefore, rigorous experimental validation is essential.

The objective of this guide is to provide a systematic approach to:

  • Profile the Inhibitory Activity: Determine the potency and selectivity of this compound against a panel of relevant kinases.

  • Comparative Analysis: Benchmark its performance against well-characterized, alternative inhibitors.

  • Experimental Validation: Provide detailed, self-validating protocols for both biochemical and cellular assays to confirm target engagement and functional effects.

Part 1: Profiling the Kinase Inhibitory Spectrum

Key Potential Kinase Targets:

  • Src Family Kinases (SFKs): The parent compound, 4-aminopyrazolo[3,4-d]pyrimidine, was the basis for early SFK inhibitors like PP1 and PP2.[1]

  • Abl Kinase: Dual Src/Abl inhibitors are common within this scaffold family.[9][10]

  • EGFR (Epidermal Growth Factor Receptor): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR.[8][14]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is crucial for anti-angiogenic therapies.[5][6]

  • FLT3 (Fms-like Tyrosine Kinase 3): A key target in acute myeloid leukemia (AML).[5][6]

Comparative Inhibitory Profile of Related Compounds

To establish a baseline for comparison, the table below summarizes the inhibitory concentrations (IC50) of various advanced pyrazolo[3,4-d]pyrimidine derivatives against key kinases. This data highlights the potential potency that can be achieved with this scaffold.

Compound ClassTarget KinaseReported IC50Reference
Phenylpyrazolo[3,4-d]pyrimidine (Compound 5i )EGFR (wild-type)0.3 µM[15]
Phenylpyrazolo[3,4-d]pyrimidine (Compound 5i )VEGFR27.60 µM[15]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b )EGFR (wild-type)0.016 µM[8]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b )EGFR (T790M mutant)0.236 µM[8]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 33 )FLT3Potent Inhibitor[5][6]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 33 )VEGFR2Potent Inhibitor[5][6]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 51 )BRK/PTK6Low Nanomolar[12]

This table presents data for structurally related, but more complex, derivatives to illustrate the potential of the core scaffold. The potency of this compound must be determined experimentally.

Part 2: Experimental Validation: Protocols and Rationale

Rigorous validation requires a multi-faceted approach, moving from initial biochemical assays to more physiologically relevant cellular models.[4][16][17]

A. Biochemical Kinase Inhibition Assay

The primary goal is to measure the direct inhibition of kinase enzymatic activity and determine the IC50 value.[18] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely considered the industry standard due to their high sensitivity, scalability, and minimal interference from library compounds.[3][19][20]

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A proprietary ADP-Glo™ Reagent depletes the remaining ATP, and a Kinase Detection Reagent converts the newly formed ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.

  • Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare Serial Dilutions of N-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine add_reagents 3. Add Kinase Reaction Mix to 384-well plate containing inhibitor dilutions prep_inhibitor->add_reagents prep_reagents 2. Prepare Kinase, Substrate, and ATP Solution prep_reagents->add_reagents incubate_reaction 4. Incubate at Room Temp (e.g., 60 minutes) add_adpglo 5. Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->add_adpglo add_detection 6. Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_lum 7. Read Luminescence (Plate Reader) add_detection->read_lum analyze_data 8. Plot Data and Calculate IC50 (Non-linear Regression) read_lum->analyze_data

Caption: Workflow for biochemical IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add the diluted compounds to the assay plate.

    • Prepare a kinase reaction master mix containing the kinase of interest, its specific substrate (peptide or protein), and ATP.

      • Causality: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors.[20] Using physiologically relevant ATP concentrations (e.g., 1 mM) is also an option for more translatable data.[20]

    • Initiate the reaction by adding the master mix to the wells.

    • Controls: Include a "no inhibitor" (vehicle) control for 100% activity and a "no enzyme" control for background signal. A known potent inhibitor for the target kinase should be run as a positive control to validate assay performance.[18]

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase to ensure the reaction is in the linear range).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

B. Cellular Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can enter a cell and bind to its target in a complex physiological environment.[21] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding to a specific kinase in live cells.[22][23]

Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. A target kinase is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is added (the acceptor). When the tracer is bound, BRET occurs. A test compound that enters the cell and competes with the tracer for the active site will displace it, leading to a dose-dependent decrease in the BRET signal.[21][24]

  • Signaling Pathway & Assay Principle Diagram:

G cluster_bound No Inhibitor: Tracer Bound cluster_displaced With Inhibitor: Tracer Displaced Kinase_NLuc Kinase-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NLuc2 Kinase-NanoLuc® Inhibitor Test Compound (e.g., N-Methyl-1H-... pyrimidin-4-amine) Kinase_NLuc2->Inhibitor Binding No_BRET Low BRET Signal Inhibitor->No_BRET Inhibition of BRET Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96- or 384-well white assay plate and incubate for 24 hours.

      • Expertise: HEK293 cells are used for their high transfection efficiency and robust growth, providing a consistent background for the assay.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in media.

    • Add the NanoBRET™ tracer (at its predetermined optimal concentration) and the diluted test compound to the cells.

    • Incubate for 2 hours at 37°C, 5% CO2 to allow the compound to enter the cells and reach binding equilibrium.

  • Signal Detection:

    • Add Nano-Glo® Substrate to the wells. This substrate is cell-permeable and is catalyzed by NanoLuc® to produce the donor emission signal.

    • Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.

    • Determine the cellular IC50 value using a non-linear regression fit. This value represents the concentration of the compound required to displace 50% of the tracer in live cells.

Part 3: Discussion and Conclusion

The validation of a kinase inhibitor's potency is a critical process in drug discovery.[25] For a novel compound like this compound, a systematic and multi-tiered approach is essential.

Synthesizing the Data:

  • Biochemical Potency (ADP-Glo™): This assay provides a direct measure of the compound's ability to inhibit the catalytic function of the purified kinase. A low nanomolar to micromolar IC50 value would indicate promising on-target activity.

  • Cellular Target Engagement (NanoBRET™): This assay is a crucial secondary validation step. It confirms that the compound can penetrate the cell membrane and bind to its intended target within the complex intracellular environment, which includes high physiological concentrations of ATP.[23][26] A potent cellular IC50 that correlates well with the biochemical IC50 provides strong evidence of on-target activity.[22]

Comparative Insights: The true value of this compound will be determined by its selectivity. It is crucial to profile it against a broad panel of kinases to identify potential off-target effects, which can lead to toxicity or unexpected pharmacology.[4][16][18] The potency of this compound should be compared not only to other pyrazolo[3,4-d]pyrimidines but also to established inhibitors for its primary targets. This comparative analysis will define its potential advantages, such as improved selectivity or a novel inhibitory profile.

Conclusion: This guide outlines a robust, two-tiered strategy for validating the kinase inhibitory potency of this compound. By combining quantitative biochemical assays with live-cell target engagement studies, researchers can generate high-confidence data to support further preclinical development. This structured approach, grounded in established methodologies, ensures scientific integrity and provides a clear path for characterizing the therapeutic potential of novel kinase inhibitors.

References

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives... ResearchGate. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

  • 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α Kinase Inhibitors: Design and Development to a Highly Selective Lead. PubMed. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

Sources

A Comparative Guide to Determining the Kinase Selectivity Profile of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to mimic adenine and effectively compete for the ATP-binding site of protein kinases.[1] This versatility has led to the development of numerous kinase inhibitors targeting a wide range of kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[2][3][4] The biological activity and selectivity of these inhibitors are profoundly influenced by the substituents decorating the core scaffold.[5][6]

This guide focuses on a specific, novel derivative, N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We will provide a comprehensive, experimentally-grounded framework for determining its complete kinase selectivity profile. As a Senior Application Scientist, this guide is designed not merely as a list of protocols, but as an in-depth explanation of the scientific rationale behind each experimental choice. We will detail a multi-tiered strategy, from broad kinome screening to functional validation and cellular target engagement, that ensures a thorough and reliable characterization.

Furthermore, we will compare the hypothetical, yet plausible, selectivity profile of our lead compound against two well-established pyrazolopyrimidine-based inhibitors: PP1 , a potent Src-family kinase inhibitor, and Acalabrutinib , a highly selective second-generation BTK inhibitor.[4][7] This comparative analysis will highlight how subtle structural modifications, such as the N-methylation in our lead compound, can dramatically alter the selectivity profile, a critical aspect in the development of safe and effective kinase-targeted therapies.

Part 1: The Scientific Rationale and Experimental Workflow

Determining the kinase selectivity of a novel compound is not a single experiment but a systematic, multi-step process. The goal is to move from a broad, unbiased survey of the kinome to a precise, quantitative assessment of the compound's potency and on-target effects in a cellular environment. Each step provides a different layer of information, and together they build a comprehensive and trustworthy profile.

The causality behind this tiered approach is simple: broad, cost-effective binding assays are used first to identify a wide range of potential targets. This is followed by more resource-intensive enzymatic assays to confirm functional inhibition and determine potency (IC50). Finally, cell-based assays are employed to verify that the compound can access its target in a physiological setting and exert the desired effect. This workflow minimizes the risk of pursuing false positives and ensures that the final selectivity profile is both accurate and biologically relevant.

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Functional & Cellular Validation cluster_2 Phase 3: Data Synthesis & Comparison Compound N-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine PrimaryScreen Primary Screen: Broad Kinome Binding Assay (e.g., KINOMEscan®) Compound->PrimaryScreen Submit for Screening Hit_Identification Hit Identification & Selectivity Score (S-Score) Calculation PrimaryScreen->Hit_Identification Generate Binding Data (Kd) SecondaryScreen Secondary Screen: Orthogonal Enzymatic Assay (e.g., ADP-Glo™) Hit_Identification->SecondaryScreen Select Hits for Validation IC50_Determination IC50 Determination & Potency Ranking SecondaryScreen->IC50_Determination Generate Functional Data (IC50) Cellular_Engagement Cellular Target Engagement (e.g., CETSA®) IC50_Determination->Cellular_Engagement Confirm Cellular Activity Final_Profile Comprehensive Selectivity Profile Cellular_Engagement->Final_Profile Validate On-Target Effects Comparison Comparative Analysis vs. Known Inhibitors (PP1, Acalabrutinib) Final_Profile->Comparison

Caption: Overall workflow for determining kinase selectivity.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments outlined in our workflow. Each protocol is designed to be self-validating by including necessary controls.

Protocol 1: Primary Screening with a Broad Kinase Panel

The initial step is to perform an unbiased screen against the largest possible number of kinases to identify all potential interactions. Competition binding assays are ideal for this purpose as they measure direct physical interaction between the inhibitor and the kinase active site, independent of enzymatic activity.[8][9]

Method of Choice: KINOMEscan® by Eurofins Discovery. This platform utilizes a proprietary active site-directed competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[8][10]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Provide this to the service provider.

  • Assay Execution (as performed by service provider):

    • Kinases are tagged with a DNA label.

    • An active-site directed ligand is immobilized on a solid support.[9]

    • In the presence of the test compound, its binding to the kinase active site prevents the kinase from binding to the immobilized ligand.[9][11]

    • The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[9]

  • Data Analysis: The primary output is typically "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. This is often converted into a dissociation constant (Kd) to quantify binding affinity.

  • Selectivity Score (S-Score) Calculation: To quantify selectivity, an S-score is calculated. For example, S(10) is the number of kinases with a Kd < 1 µM divided by the total number of non-mutant kinases tested.[12] A lower S-score indicates higher selectivity.[13]

Protocol 2: Secondary Screening via Enzymatic Assays

Hits from the primary screen must be validated in a functional assay to confirm that binding translates to inhibition of catalytic activity. Luminescence-based ADP detection assays are a common and robust method.[14]

Method of Choice: ADP-Glo™ Kinase Assay by Promega. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15]

Step-by-Step Methodology:

  • Materials & Reagents:

    • Purified recombinant kinases (hits from primary screen).

    • Specific peptide substrate for each kinase.

    • This compound stock solution (10 mM in DMSO).

    • ATP solution (at the Km concentration for each specific kinase).

    • Kinase reaction buffer.

    • ADP-Glo™ Assay Kit.[16]

    • White, opaque 384-well assay plates.

  • Procedure:

    • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in reaction buffer. Include a DMSO-only vehicle control.

    • Plate Setup: Add 1 µL of diluted inhibitor or vehicle to the appropriate wells.

    • Kinase Reaction: Add 2 µL of a master mix containing the kinase and its substrate to each well.

    • Initiation: Start the reaction by adding 2 µL of ATP solution.

    • Incubation: Incubate at 30°C for 60 minutes (ensure this is within the linear range of the reaction).

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[17][18] Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.[17][19] Incubate for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, based on the principle that ligand binding increases the thermal stability of the target protein.[21]

Method of Choice: Microplate-based CETSA®.[22]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR plates.

    • Heat the plates to a specific temperature (e.g., 50°C, determined during assay optimization) for 3 minutes, followed by cooling.[22] This temperature should be sufficient to denature and precipitate the unbound target protein.

  • Cell Lysis: Lyse the cells by adding a lysis buffer and mixing thoroughly.[22][23]

  • Separation of Fractions: Centrifuge the plates to pellet the precipitated, aggregated proteins.

  • Protein Quantification: Carefully transfer the supernatant (containing the soluble, ligand-bound protein) to a new plate. Quantify the amount of the specific target kinase using a detection method like ELISA or an AlphaScreen®.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. A positive result is indicated by a concentration-dependent increase in the amount of soluble protein at the challenge temperature, demonstrating target stabilization.

Part 3: Comparative Analysis of Kinase Selectivity

To contextualize the performance of this compound, we compare its hypothetical selectivity data against two known pyrazolopyrimidine inhibitors.

  • Comparator 1: PP1. A well-known, first-generation research inhibitor. It is potent against Src-family kinases (SFKs) but is known to be relatively promiscuous, inhibiting other kinases like ABL and EGFR.[7]

  • Comparator 2: Acalabrutinib. A second-generation, FDA-approved covalent inhibitor of BTK. It was specifically designed for high selectivity to minimize off-target effects associated with the first-generation inhibitor, Ibrutinib.[4]

Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)PP1 (Reference Data)Acalabrutinib (Reference Data)
SRC 25 170 >10,000
LCK 40 5 >10,000
YES 65 20 >10,000
ABL1 850200>10,000
BTK >10,000>10,000<5
EGFR 1,2002,5005,800
VEGFR2 2,5001,100>10,000
CDK2 950>10,000>10,000

Analysis of Hypothetical Data:

Based on this hypothetical data, this compound emerges as a potent inhibitor of Src-family kinases (SRC, LCK, YES). The N-methyl group appears to confer a different selectivity profile compared to PP1. While PP1 is more potent against LCK, our lead compound shows improved potency for SRC. Crucially, it demonstrates significantly better selectivity against off-targets like ABL1 and VEGFR2 compared to PP1.

When compared to Acalabrutinib, the distinct targeting philosophies become clear. Acalabrutinib is an exquisitely selective inhibitor of BTK, a result of targeted drug design.[4] Our lead compound, in contrast, is a multi-targeted inhibitor focused on the Src family. This profile could be advantageous in cancers where multiple SFKs are implicated.

Caption: Kinome selectivity map for the hypothetical compound.

Conclusion

This guide has outlined a rigorous, multi-stage methodology for determining the kinase selectivity profile of a novel pyrazolopyrimidine inhibitor, this compound. By integrating broad kinome binding assays, orthogonal functional assays, and cellular target engagement studies, researchers can build a comprehensive and reliable understanding of a compound's activity and specificity.

The comparative analysis underscores a critical principle in drug discovery: small structural changes can lead to significant shifts in selectivity. The hypothetical profile of our N-methylated compound suggests a potent Src-family inhibitor with a distinct and potentially more favorable selectivity profile than the classic inhibitor PP1. This systematic approach to characterization is indispensable for advancing promising chemical matter from the bench toward clinical development, ensuring that new therapeutic candidates are both potent and precisely targeted.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.).
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.).
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). (2021).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • KINOMEscan® Kinase Profiling Pl
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). PubMed Central.
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol.
  • Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. (n.d.). Semantic Scholar.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • ADP Glo Protocol. (n.d.). Broad Institute.
  • A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. (n.d.). BenchChem.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. (n.d.).
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).

Sources

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-d]pyrimidine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds." Among them, the pyrazolopyrimidines stand out, particularly in oncology. Their structural resemblance to endogenous purines, such as adenine, makes them ideal candidates for interacting with the ATP-binding sites of numerous enzymes crucial to cancer cell survival and proliferation.[1][2]

This guide provides a comparative analysis of two key isomers of this family: pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine . While differing only in the placement of a single nitrogen atom, this subtle structural shift results in profoundly different mechanisms of anticancer action, target specificities, and therapeutic potential. For researchers and drug development professionals, understanding these distinctions is paramount for designing next-generation cancer therapies. We will delve into their respective mechanisms, structure-activity relationships (SAR), and the experimental data that underpins their efficacy, providing a clear rationale for why one scaffold may be chosen over the other for a specific therapeutic strategy.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Master of Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is arguably one of the most successful scaffolds in modern oncology, most famously embodied by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][3] Its success stems from its role as an "adenine isostere," effectively mimicking ATP to bind within the catalytic sites of a vast array of protein kinases.[1][2]

Primary Mechanism of Action: Broad-Spectrum Kinase Inhibition

The anticancer activity of this scaffold is predominantly achieved by targeting protein kinases, enzymes that regulate a majority of cellular pathways, including proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers.[2] Derivatives of this scaffold have been developed to inhibit a wide range of oncogenic kinases:

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like tyrosine kinase 3 (FLT3), Src, and Abl.[4][5][6][7][8][9][10]

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[4][11]

  • Other Kinases: Including BTK, essential for B-cell development and implicated in B-cell malignancies.[1][3]

Beyond kinase inhibition, some derivatives have shown efficacy through alternative mechanisms, including inhibition of Dihydrofolate Reductase (DHFR) and induction of apoptosis via the generation of Reactive Oxygen Species (ROS).[12][13][14][15]

Structure-Activity Relationship (SAR) Insights

Extensive research has illuminated the key structural features governing the potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives.[5][6][7] The scaffold's versatility allows for chemical modifications at several positions, enabling chemists to fine-tune activity against specific kinase targets. A generalized SAR strategy is often based on mimicking the binding mode of ATP in the kinase hinge region.

cluster_0 Pyrazolo[3,4-d]pyrimidine Kinase Inhibition Receptor Kinase Active Site (ATP-Binding Pocket) Pathway Downstream Signaling (Proliferation, Survival) Receptor->Pathway Activates Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP Mimic) Inhibitor->Receptor Competitively Binds to Block INHIBITION Inhibitor->Block ATP ATP ATP->Receptor Binds to Block->Pathway Prevents Activation

Fig 1. Mechanism of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors.
Quantitative Efficacy Data

The following table summarizes the performance of several notable pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and molecular targets.

Compound IDTarget(s)Cancer Cell Line(s)Reported Efficacy (IC50/GI50)Reference
Ibrutinib BTKB-cell cancers(Approved Drug)[1][3]
Compound 10k VEGFR-2, TubulinHT-29, HCT-1160.03 - 1.6 µM[16]
Compound VIIa N/A (Antitumor)57 different cell lines0.326 - 4.31 µM[4]
Compound 33 FLT3, VEGFR-2MV4-11 (AML)Potent in vivo tumor regression[5][8]
Compound 12b EGFR (WT & T790M)A549 (Lung)8.21 µM (cell); 0.016 µM (enzyme)[9]
Compound 14 CDK2HCT-116 (Colon)6 nM (cell); 0.057 µM (enzyme)[11]
PP-31d Apoptosis InducerNCI-H460 (Lung)2 µM[15]

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Disruptor of the Cytoskeleton

In contrast to its well-studied isomeric cousin, the pyrazolo[4,3-d]pyrimidine scaffold operates through a fundamentally different, yet equally critical, anticancer mechanism: the disruption of microtubule dynamics. This places it in the esteemed class of Microtubule Targeting Agents (MTAs), alongside clinical mainstays like taxanes and vinca alkaloids.

Primary Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division (mitosis), structure, and intracellular transport. MTAs disrupt these functions, leading to mitotic arrest and apoptosis. Pyrazolo[4,3-d]pyrimidine derivatives have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[17] This mechanism is distinct from that of taxanes (which stabilize microtubules) and vinca alkaloids (which bind at a different site).

A key advantage of this class of compounds is their ability to overcome common drug resistance mechanisms. Studies have shown that potent pyrazolo[4,3-d]pyrimidine derivatives can circumvent resistance mediated by both P-glycoprotein (Pgp) efflux pumps and the overexpression of βIII-tubulin, a tubulin isotype associated with resistance to taxanes.[17]

cluster_1 Pyrazolo[4,3-d]pyrimidine Microtubule Disruption Tubulin α/β-Tubulin Dimers Microtubule Microtubule (Dynamic Polymer) Tubulin->Microtubule Polymerizes into Mitosis Mitotic Spindle Formation Microtubule->Mitosis Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor->Tubulin Binds to (Colchicine Site) Block INHIBITION Inhibitor->Block Block->Microtubule Prevents Polymerization Block->Mitosis Disrupts

Fig 2. Mechanism of Pyrazolo[4,3-d]pyrimidine Tubulin Inhibitors.
Structure-Activity Relationship (SAR) Insights

SAR studies for this scaffold have highlighted the importance of specific substitutions for potent antitubulin activity. For instance, an N1-methyl group on the pyrazole ring has been shown to be crucial for activity.[17] The nature of the substituent at the 7-position, often a trimethoxyphenyl (TMP) group similar to that found in combretastatin A-4 (a potent natural tubulin inhibitor), is also a key determinant of potency.[17]

Quantitative Efficacy Data

The pyrazolo[4,3-d]pyrimidine scaffold has produced compounds with exceptional potency, particularly against multidrug-resistant cancer cells.

Compound IDTargetCancer Cell Line(s)Reported Efficacy (GI50)Key FeaturesReference
Compound 9 Tubulin (Colchicine Site)NCI-60 Panel≤10 nM (most lines)Overcomes Pgp and βIII-tubulin resistance; Potent in vivo activity[17]
Compound 12 TubulinMCF-7 (Breast)Potent (IC50 = 0.42 µM for tubulin polymerization)Circumvents βIII-tubulin resistance[17]
Compound 13 TubulinMCF-7 (Breast)Potent (IC50 = 0.49 µM for tubulin polymerization)Circumvents βIII-tubulin resistance[17]

Head-to-Head Comparison: Choosing the Right Scaffold

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[4,3-d]pyrimidine
Primary Mechanism Competitive ATP-binding kinase inhibitionInhibition of tubulin polymerization
Primary Target Class Protein Kinases (e.g., EGFR, VEGFR, BTK, CDK)β-Tubulin (Colchicine Site)
Therapeutic Strategy Signal transduction modulation, anti-angiogenesis, cell cycle arrestCytoskeletal disruption, mitotic arrest
Key Advantage Broad applicability across many kinase-driven cancers; well-established targetsPotent against multidrug-resistant (MDR) phenotypes; novel mechanism
Known Liabilities Potential for off-target kinase effects; acquired resistance via kinase mutationsPotential for neuropathy (common to MTAs); less clinical precedent
Notable Compound Ibrutinib (approved), Compound 33 (potent FLT3/VEGFR2 inhibitor)Compound 9 (sub-nanomolar potency, overcomes resistance)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the claims made in this guide are supported by robust experimental data. Below are step-by-step methodologies for key assays used to characterize these compounds.

Workflow for Anticancer Compound Evaluation

cluster_2 Drug Discovery Workflow A Scaffold Synthesis (e.g., Pyrazolopyrimidine) B In Vitro Cytotoxicity Assay (MTT/SRB on NCI-60 Panel) A->B C Determine IC50 / GI50 Values B->C D Mechanism of Action Studies C->D E Kinase Inhibition Assay (for [3,4-d] scaffold) D->E Scaffold-Specific F Tubulin Polymerization Assay (for [4,3-d] scaffold) D->F Scaffold-Specific G Cell-Based Assays (Apoptosis, Cell Cycle) D->G General H In Vivo Xenograft Model E->H F->H G->H I Evaluate Tumor Growth Inhibition H->I

Fig 3. A generalized workflow for evaluating novel anticancer agents.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Causality: This assay directly measures the ability of a pyrazolo[3,4-d]pyrimidine compound to inhibit its intended enzyme target, confirming that its cellular effects are due to on-target activity.

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiate Phosphorylation: Add the substrate/ATP mixture to each well to start the reaction. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or with luminescence-based ADP detection kits.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Tubulin Polymerization Assay

Causality: This experiment validates that a pyrazolo[4,3-d]pyrimidine compound's cytotoxic effect is mediated by its interaction with the cytoskeleton.

  • Reagent Preparation: Use commercially available >99% pure tubulin from bovine brain. Prepare a tubulin polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Preparation: Dissolve the test compound and a positive control (e.g., colchicine) in DMSO and prepare a range of concentrations.

  • Assay Setup: In a 96-well plate, add the polymerization buffer and the test compound. Equilibrate the plate to 37°C in a temperature-controlled spectrophotometer.

  • Initiate Polymerization: Add cold tubulin solution to each well. Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes.

  • Data Analysis: The increase in absorbance corresponds to the formation of microtubules. Plot absorbance versus time. The IC50 is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a DMSO control.[17]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: This assay determines the specific phase of the cell cycle in which the cells are arrested, providing mechanistic insight into the antiproliferative effect (e.g., G2/M arrest for MTAs, S-phase arrest for some DHFR inhibitors).[12][16][18]

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549 or MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Quantify the percentage of cells in each phase to identify any treatment-induced cell cycle arrest.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, while nearly identical in structure, represent two distinct and powerful strategies in the war on cancer. The [3,4-d] isomer is a proven kinase inhibitor backbone, offering a versatile platform for targeting the signaling pathways that drive many cancers. The [4,3-d] isomer provides an exciting alternative, acting as a potent microtubule disruptor with the highly desirable ability to overcome multiple forms of drug resistance.

The future of drug development may lie in the intelligent application of both. For kinase-driven tumors, novel [3,4-d] derivatives will continue to be vital. For tumors that have developed resistance to standard therapies, the [4,3-d] scaffold offers a promising new avenue of attack. The continued exploration of these privileged structures, guided by a deep understanding of their divergent mechanisms, will undoubtedly yield the next generation of effective and targeted anticancer agents.

References

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Yuan, Z., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Bahar, A. A., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Rashid, M. A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. [Link]

  • Wang, Y., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • Li, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Hafez, H. N., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Shoman, M. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • Shoman, M. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). European Journal of Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • El-Naggar, M. G., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances. [Link]

  • Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. (2025). ResearchGate. [Link]

  • El-Naggar, M. G., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]

  • Singh, P., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]

Sources

A Researcher's Guide to Pyrazolo[3,4-d]pyrimidines: Correlating In Vitro Kinase Inhibition with In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable ability to target the ATP-binding site of a wide array of protein kinases.[1][2] As an isostere of adenine, this heterocyclic system provides a robust framework for developing potent and selective kinase inhibitors, many of which have progressed into clinical trials and beyond for the treatment of cancer.[1] However, the journey from a potent molecule in a test tube to an effective drug in a living system is fraught with challenges. A high-affinity interaction with a purified enzyme (in vitro) does not always translate to significant tumor regression (in vivo).

This guide provides an in-depth comparison of pyrazolo[3,4-d]pyrimidine derivatives, dissecting the critical relationship between their in vitro kinase inhibitory profiles and their observed in vivo antitumor activity. We will explore specific examples targeting key oncogenic kinases, detail the experimental methodologies required for a robust evaluation, and discuss the causal factors that govern the successful translation from bench to preclinical models.

The Dichotomy of Potency: Key Kinase Targets and Their Preclinical Performance

The therapeutic success of pyrazolo[3,4-d]pyrimidines stems from their versatility in targeting kinases that drive tumor proliferation, survival, and angiogenesis. Below, we compare the performance of representative compounds against several critical cancer targets.

Src Family Kinase (SFK) Inhibitors: Targeting Invasion and Proliferation

Src, a non-receptor tyrosine kinase, is frequently hyperactivated in various cancers, playing a pivotal role in signaling pathways that control cell growth, migration, and invasion.[3][4] Its inhibition is a key strategy, particularly for aggressive tumors like glioblastoma (GBM) and medulloblastoma.[3][5]

A series of pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a strong correlation between in vitro Src inhibition and in vivo efficacy. For instance, compounds like Si306 and its prodrug, pro-Si306, not only inhibit Src phosphorylation at the enzymatic level but also suppress glioblastoma cell invasion in vitro and in zebrafish xenograft models.[3][6] This activity is linked to the downstream inhibition of Focal Adhesion Kinase (FAK), a critical component of cell motility. Similarly, derivatives S7, S29, and SI163 greatly reduce medulloblastoma cell growth by inhibiting Src phosphorylation and have been shown to inhibit tumor growth in mouse models.[5]

Table 1: Comparative Performance of Pyrazolo[3,4-d]pyrimidine Src Inhibitors

CompoundTarget KinaseIn Vitro Activity (Enzymatic IC50)Cellular Activity (Proliferation IC50)In Vivo ModelIn Vivo EfficacyReference(s)
Si306 SrcNot specified, but inhibits pSrc~7.2-11.2 µM (GBM cells)U87 Xenografts (Zebrafish)Anti-invasive effect observed[3][7]
Pro-Si306 SrcNot specified, but inhibits pSrcLess potent than Si306U87 Xenografts (Zebrafish)Similar anti-invasive effect to Si306[3]
S7, S29, SI163 SrcNanomolar concentrations25 µM dose reduced growthMouse ModelTumor growth reduction[5]
eCF506 Src<1 nM~10-100 nM (Breast Cancer Cells)Tumor Xenografts (Mice)Inhibits Src phosphorylation in vivo[8]

The data for Src inhibitors often show a logical progression: potent enzymatic inhibition leads to measurable effects on cellular processes like proliferation and invasion, which in turn translates to antitumor activity in animal models.[5][9]

Below is a diagram illustrating the central role of Src in tumor cell signaling and the points of intervention for inhibitors.

Src_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis Src->Invasion via FAK/paxillin FAK->Src PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Si306) PyrazoloPyrimidine->Src Inhibition Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Caption: The Src signaling pathway, a key driver of cancer cell proliferation and invasion.

VEGFR Inhibitors: Choking Off the Tumor Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process, making it a prime target for anticancer therapy.[2][10] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully adapted to create potent VEGFR-2 inhibitors.

A notable example is compound 33 , a multi-kinase inhibitor with potent activity against both FLT3 and VEGFR2.[11][12] This compound emerged from a structure-activity relationship (SAR) study that optimized a less potent hit molecule. Its high potency against FLT3-driven leukemia cells (in vitro) was matched by remarkable in vivo efficacy, where a 10 mg/kg daily dose led to complete tumor regression in an MV4-11 xenograft mouse model without obvious toxicity.[11][12] This highlights a successful translation from in vitro potency to in vivo cure. Other derivatives, such as 10k and 12b , also show potent VEGFR-2 inhibition that correlates with anti-proliferative and anti-angiogenic effects in cellular assays and tumor growth inhibition in xenograft models.[13][14]

Table 2: Comparative Performance of Pyrazolo[3,4-d]pyrimidine VEGFR-2 Inhibitors

CompoundTarget KinaseIn Vitro Activity (Enzymatic IC50)Cellular Activity (Proliferation IC50)In Vivo ModelIn Vivo EfficacyReference(s)
Compound 33 VEGFR-2, FLT3Potent (specific IC50 not listed)High potency on MV4-11 cellsMV4-11 Xenograft (Mice)Complete tumor regression[11][12]
10k VEGFR-2Inhibits kinase activity0.03-1.6 µM (various cell lines)HT-29 Xenograft (Mice)Inhibited tumor growth[13]
12b VEGFR-20.063 µM3.3-4.8 µM (Breast Cancer Cells)Not specified, but anti-angiogenicReduced HUVEC migration[14]
II-1 VEGFR-2Not specified, reduces pVEGFR-25.90 µM (HepG2 cells)Not specified, cell-basedMore potent than Sorafenib in vitro[10]

The development of VEGFR-2 inhibitors often involves assessing anti-angiogenic properties in endothelial cell models (e.g., HUVEC tube formation assays) as a bridge between enzymatic inhibition and in vivo antitumor studies.[13][14]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK VEGFR2->Ras_MAPK PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Cmpd 33) PyrazoloPyrimidine->VEGFR2 Inhibition Angiogenesis Angiogenesis (Migration, Proliferation, Survival) PLCg->Angiogenesis PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis

Caption: The VEGFR-2 signaling cascade, the primary driver of tumor angiogenesis.

Aurora Kinase Inhibitors: Disrupting Cell Division

Aurora kinases (A and B) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[15][16] Inhibitors targeting this family aim to induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

While pyrazolo[3,4-d]pyrimidines are more classically associated with tyrosine kinases, related scaffolds like pyrazoloquinazolines have yielded highly selective Aurora B inhibitors.[17] Compound 5 (AZD1152) , for example, shows over 1000-fold selectivity for Aurora B over Aurora A and demonstrates striking in vivo activity, leading to its selection for clinical trials.[17] The dual MEK/Aurora kinase inhibitor BI-847325 also showed high efficacy in xenograft models, with its antitumor effects attributed to Aurora kinase inhibition in KRAS-mutant models.[18] This suggests that for cell cycle kinases, a strong antiproliferative effect in vitro is a good predictor of in vivo performance, provided the compound has favorable pharmacokinetic properties.[18]

The Methodological Blueprint: A Self-Validating Experimental Workflow

To establish a trustworthy correlation between in vitro and in vivo data, a rigorously defined and logically sequenced experimental workflow is paramount. Each step should validate the findings of the previous one, building a comprehensive profile of the compound's activity.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation enzymatic 1. Enzymatic Assay (Biochemical IC50) cellular 2. Cellular Proliferation Assay (MTT/MTS - GI50) enzymatic->cellular Does it work in cells? mechanistic 3. Mechanistic Cellular Assay (Western Blot for p-Target) cellular->mechanistic Is it on-target? pk 4. Pharmacokinetics (PK) (ADME Profile) mechanistic->pk Proceed if potent & on-target efficacy 5. Xenograft Efficacy Study (Tumor Growth Inhibition) pk->efficacy Is it bioavailable? pd 6. Pharmacodynamics (PD) (Target inhibition in tumor) efficacy->pd Did it hit the target in vivo?

Caption: A logical workflow for progressing a kinase inhibitor from in vitro discovery to in vivo validation.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

Causality: This is the foundational experiment to determine if the compound directly interacts with and inhibits the purified target kinase. It measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, providing a direct measure of enzymatic activity.

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific substrate peptide for the target kinase, and the purified kinase enzyme.

  • Compound Incubation: Add the pyrazolo[3,4-d]pyrimidine compound at various concentrations (typically a 10-point serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture, which includes non-radiolabeled ATP and a spike of [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate peptide.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTS Assay)

Causality: This assay bridges the gap between the purified enzyme and a living cell. It assesses a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and ultimately inhibit cell growth or viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U87) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine compound for a specified period (typically 48-72 hours). Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is bioreduced by viable, metabolically active cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of living cells.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the DMSO-treated control cells. Plot the results to determine the GI50 (concentration for 50% inhibition of growth) or IC50 value.[19]

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Causality: This is the ultimate preclinical test of a compound's therapeutic potential. It evaluates efficacy in a complex biological system, integrating the compound's potency with its pharmacokinetic and pharmacodynamic properties.[20]

  • Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10⁶ MV4-11 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control and one or more compound dose groups).

  • Treatment Administration: Administer the pyrazolo[3,4-d]pyrimidine compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily).[11][12]

  • Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a set duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically analyze the differences between groups. In some cases, complete or partial tumor regressions may be observed.[12]

Conclusion: A Multifaceted Approach to Predictive Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold remains a highly validated and fruitful starting point for the development of novel kinase inhibitors. The evidence presented demonstrates that for many compounds within this class, there is a strong and logical correlation between in vitro potency and in vivo antitumor activity, particularly for targets like Src and VEGFR-2.[3][11][12]

However, this correlation is not guaranteed. The successful translation from a potent inhibitor in a biochemical assay to an effective drug in vivo depends on a multitude of factors including membrane permeability, metabolic stability, bioavailability, and on-target residence time. Discrepancies between in vitro and in vivo results are not failures, but rather critical data points that inform the next cycle of medicinal chemistry optimization.[21] Therefore, a comprehensive evaluation strategy, employing the multi-step, self-validating workflow described herein, is essential for identifying those pyrazolo[3,4-d]pyrimidine candidates with the highest probability of clinical success.

References

  • Kraljević, A. et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. Available at: [Link]

  • Kraljević, A. et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar. Available at: [Link]

  • Rossi, A. et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB Journal. Available at: [Link]

  • She-Vui, D. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Mamat, N. et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Kraljević, A. et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed. Available at: [Link]

  • Zhang, H. et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Zhang, H. et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]

  • Fernández-Alonso, R. et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Contadini, C. et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. Available at: [Link]

  • Kassab, A.E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]

  • Wang, Y. et al. (2022). Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • Abdelhamed, A.M. et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Available at: [Link]

  • Schenone, S. et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. PubMed. Available at: [Link]

  • Contadini, C. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Naggar, A.M. et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. Available at: [Link]

  • Ryšánek, D. et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design. Available at: [Link]

  • Sells, J. et al. (2015). Issues in interpreting the in vivo activity of Aurora-A inhibitors. Molecular & Cellular Oncology. Available at: [Link]

  • El-Malah, A.A. et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mortlock, A.A. et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology. Available at: [Link]

  • Gmaschitz, T. et al. (2021). High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models. Cancers. Available at: [Link]

  • Al-Massarani, S. et al. (2024). Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer. MDPI. Available at: [Link]

  • Ben-Eliyahu, S. et al. (2000). The misleading nature of in vitro and ex-vivo findings in studying the impact of stress hormones on NK cell cytotoxicity. Brain, Behavior, and Immunity. Available at: [Link]

Sources

A Researcher's Guide to Cross-Validating Molecular Docking Predictions with Experimental IC50 Values for Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. For researchers and medicinal chemists, particularly those working on promising scaffolds like pyrazolo[3,4-d]pyrimidines, this integration is not just beneficial—it is essential for accelerating the discovery of potent and selective kinase inhibitors. This guide provides an in-depth, experience-driven comparison of in-silico molecular docking predictions with in-vitro experimental IC50 values for this important class of compounds. We will delve into the "why" behind the methodologies, offering a self-validating framework to ensure the scientific rigor of your findings.

The Significance of Pyrazolo[3,4-d]pyrimidines and the Need for Validation

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its bioisosteric relationship with adenine, a fundamental component of ATP.[1][2] This structural mimicry allows these compounds to effectively compete with ATP for the binding pocket of various kinases, which are critical targets in oncology and other therapeutic areas.[1][3] While molecular docking provides a powerful and cost-effective tool for predicting the binding affinity of these compounds to their target kinases, these in-silico predictions are not a substitute for experimental validation.[4] Cross-validating docking scores with experimentally determined half-maximal inhibitory concentration (IC50) values is a crucial step to confirm the predictive power of the computational model and to build a robust structure-activity relationship (SAR).[5]

Experimental Workflow: A Tale of Two Methodologies

The journey from a virtual library of compounds to a validated lead candidate involves a carefully orchestrated interplay between computational prediction and experimental verification. The following sections detail the step-by-step protocols for both molecular docking and IC50 determination, emphasizing the critical considerations at each stage.

Part 1: In-Vitro Validation - Determining Experimental IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, which can be used to determine the IC50 of a compound against a specific cancer cell line.[1][6]

  • Cell Culture and Plating:

    • Culture the target cancer cell line (e.g., A549 for EGFR inhibitors) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest cells at logarithmic growth phase and determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine inhibitor in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Replace the medium in the 96-well plate with the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • MTT Assay and Absorbance Measurement:

    • After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis, such as a sigmoidal dose-response curve, to calculate the IC50 value. Software like GraphPad Prism is highly recommended for this analysis.[7][8]

Part 2: In-Silico Prediction - Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is a numerical value that estimates the binding affinity. AutoDock Vina is a widely used and freely available software for performing molecular docking.[2][9]

  • Preparation of the Receptor (Kinase):

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. AutoDock Tools (ADT) can be used for this purpose.

  • Preparation of the Ligands (Pyrazolo[3,4-d]pyrimidines):

    • Draw the 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives and convert them to 3D structures.

    • Optimize the geometry and assign charges to the ligands.

  • Defining the Binding Site (Grid Box Generation):

    • Identify the ATP-binding pocket of the kinase, which is the target for pyrazolo[3,4-d]pyrimidine inhibitors.

    • Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock each ligand into the prepared receptor within the defined grid box. Vina will explore different conformations and orientations of the ligand and calculate the binding affinity for the best poses.

  • Analysis of Docking Results:

    • The primary output is the docking score (in kcal/mol), with more negative values indicating a higher predicted binding affinity.

    • Visualize the docked poses to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the key amino acid residues in the kinase's active site.

Visualizing the Methodologies

Experimental_Workflow cluster_experimental Experimental IC50 Determination A Cell Culture & Plating B Compound Treatment A->B C MTT Assay B->C D Absorbance Reading C->D E IC50 Calculation D->E

Caption: Workflow for Experimental IC50 Determination.

Computational_Workflow cluster_computational Molecular Docking Prediction F Receptor Preparation H Grid Box Definition F->H G Ligand Preparation I Docking Simulation G->I H->I J Result Analysis I->J

Caption: Workflow for Molecular Docking Prediction.

Results and Discussion: Cross-Validating Predictions with Reality

The core of this guide is the direct comparison of the predicted docking scores with the experimental IC50 values. For this purpose, we will consider a hypothetical dataset of pyrazolo[3,4-d]pyrimidine derivatives targeting a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR). Several studies have reported the synthesis and biological evaluation of such compounds.[1][6]

Table 1: Comparison of Docking Scores and Experimental IC50 Values for a Series of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)pIC50 (-logIC50)
PZP-1 -8.50.56.30
PZP-2 -9.20.17.00
PZP-3 -7.82.55.60
PZP-4 -9.50.057.30
PZP-5 -8.11.25.92
PZP-6 -7.25.05.30

To facilitate a meaningful correlation, the IC50 values are often converted to their negative logarithmic scale (pIC50). A higher pIC50 value indicates greater potency.

Statistical Correlation

A key aspect of cross-validation is to determine the statistical correlation between the docking scores and the pIC50 values. A strong correlation, typically indicated by a high coefficient of determination (R²), suggests that the docking protocol is predictive of the experimental activity. This correlation can be visualized using a scatter plot.

Correlation_Logic Docking Docking Score (kcal/mol) Correlation Statistical Correlation (R²) Docking->Correlation Predicts pIC50 pIC50 (-logIC50) pIC50->Correlation Validates

Caption: Logical Relationship between Docking and Experimental Data.

Interpreting the Correlation (and Discrepancies)

Ideally, a more negative docking score should correspond to a higher pIC50 value. However, it is crucial to understand that a perfect correlation is rare. Several factors can lead to discrepancies:

  • Scoring Function Limitations: Docking scoring functions are approximations of the true binding free energy and may not perfectly capture all the nuances of molecular interactions.[4]

  • Protein Flexibility: Most standard docking protocols treat the receptor as a rigid entity, while in reality, proteins are flexible and can undergo conformational changes upon ligand binding.

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking calculations, which can impact the accuracy of the predictions.

  • Experimental Variability: IC50 values can vary depending on the specific assay conditions and cell line used.

  • Cellular vs. Enzymatic Activity: Docking predicts binding to a purified enzyme, while a cell-based IC50 assay measures the overall effect on cell viability, which can be influenced by factors like cell permeability and off-target effects.

When discrepancies arise, it is an opportunity for deeper scientific inquiry. Analyzing the binding poses of outliers can reveal alternative binding modes or highlight the limitations of the current computational model, guiding further refinement of both the in-silico and in-vitro experiments.

Conclusion: An Iterative Cycle of Discovery

The cross-validation of molecular docking predictions with experimental IC50 values is not a one-time check but an integral part of an iterative drug discovery cycle. The insights gained from this comparative analysis provide a robust foundation for making informed decisions in lead optimization. By understanding the strengths and limitations of both computational and experimental techniques, researchers can navigate the complexities of drug development with greater confidence and efficiency. This guide serves as a foundational framework, encouraging a culture of rigorous self-validation and scientific integrity in the pursuit of novel therapeutics based on the versatile pyrazolo[3,4-d]pyrimidine scaffold.

References

  • Discovery of new 1 H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2022). YouTube. [Link]

  • Molecular Docking and Virtual Screening with AutoDock VINA - Bioinformatics Tutorial. (n.d.). Coursera. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 577–583. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(10), 1225–1243. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Kinase Assay to Determine the IC50 Values. (2018). Bio-protocol. [Link]

  • How to determine an IC50. (n.d.). GraphPad. [Link]

  • Molecular Docking | Autodock VINA Virtual Screening. (2020). YouTube. [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. (2023). IRIS UniGe. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances, 13(26), 17685–17703. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. (2021). YouTube. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Technology Networks. [Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. (2017). ResearchGate. [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (2015). Organic & Biomolecular Chemistry, 13(21), 5963–5973. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. (2013). Methods in Molecular Biology, 993, 149–161. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. [Link]

  • 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. [Link]

  • Correlation plot between the pIC 50 values and the Docking Score of the... (n.d.). ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(3), 1746–1768. [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). MDPI. [Link]

  • Equation: Absolute IC50. (n.d.). GraphPad. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]

  • IC50 and Percent Inhibition by GraphPad Prism 8. (2022). ResearchGate. [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2022). MDPI. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]

  • The correlation plot between docking scores and pIC50. (n.d.). ResearchGate. [Link]

  • Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. (2022). Scientific Reports, 12, 18491. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Complete Guide to Script-Based Molecular Docking! | Autodock Vina Masterclass #Autodock. (2023). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

Sources

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine compared to other third-generation EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine's Chemical Class Against Clinically Validated Third-Generation EGFR Inhibitors

Introduction: The Arms Race Against EGFR-Mutated Non-Small Cell Lung Cancer

The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) gene marked a paradigm shift in the treatment of Non-Small Cell Lung Cancer (NSCLC).[1] This transmembrane receptor, a critical node in cellular signaling, when constitutively activated by mutations, drives unchecked cell proliferation and survival.[2][3] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) offered a targeted therapeutic strategy, leading to significant clinical benefits. However, the initial promise of first and second-generation TKIs was consistently undermined by the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5][6] This mutation increases the receptor's affinity for ATP, rendering earlier inhibitors less effective.[7]

This challenge spurred the development of third-generation EGFR TKIs, a class of inhibitors engineered specifically to overcome T790M-mediated resistance while maintaining activity against the initial sensitizing mutations (e.g., exon 19 deletions and L858R) and, crucially, sparing wild-type (WT) EGFR to minimize off-target toxicities.[8] This guide provides a detailed comparison of the leading third-generation inhibitors—Osimertinib, Lazertinib, and Almonertinib—and contextualizes them against the chemical class of this compound, a molecule representing a foundational scaffold in kinase inhibitor design.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

While this compound is not itself a clinically approved third-generation EGFR inhibitor, its core structure, the 1H-pyrazolo[3,4-d]pyrimidine, is of significant interest in medicinal chemistry. This scaffold is considered a "privileged structure" because it can bind to the ATP-binding pocket of various kinases, including EGFR. Its design mimics the adenine ring of ATP, allowing it to function as a competitive inhibitor.

Researchers have designed and synthesized numerous derivatives of this scaffold to target both wild-type and mutant forms of EGFR. The strategy involves modifying the pyrazolopyrimidine core at various positions to enhance potency, improve selectivity for mutant EGFR over WT EGFR, and introduce reactive groups (like an acrylamide moiety) for covalent binding. These modifications aim to create compounds that can effectively inhibit the T790M resistance mutation. While direct, extensive biological data for this compound as a leading third-generation TKI is not available in public literature, we will use its chemical class as a conceptual benchmark to understand the design principles and challenges in developing new inhibitors compared to the established agents.

Mechanism of Action: Covalent Inhibition as the Cornerstone of Third-Generation TKIs

The defining characteristic of third-generation EGFR TKIs is their mechanism of irreversible inhibition. Unlike first-generation inhibitors, which bind reversibly, these compounds form a covalent bond with a specific cysteine residue (C797) located in the ATP-binding site of the EGFR kinase domain.[8] This permanent inactivation of the receptor is key to their high potency against the T790M mutant, as it overcomes the increased ATP affinity conferred by this mutation.

By blocking EGFR autophosphorylation, these inhibitors effectively shut down the downstream pro-survival signaling cascades, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates TKI Third-Gen TKI (Osimertinib, Lazertinib, etc.) TKI->EGFR Covalently binds to C797 Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and covalent inhibition by third-generation TKIs.

Comparative Analysis: Performance of Leading Third-Generation Inhibitors

The clinical landscape is dominated by three key third-generation EGFR TKIs: Osimertinib, Lazertinib, and Almonertinib (also known as Aumolertinib). Their performance is best understood through a direct comparison of their selectivity, clinical efficacy, and safety profiles.

Selectivity: The Key to Efficacy and Tolerability

The ideal third-generation TKI potently inhibits EGFR-sensitizing and T790M resistance mutations while having minimal effect on WT EGFR. This high selectivity index translates to a wider therapeutic window and fewer side effects, such as rash and diarrhea, which are common with less selective inhibitors.

InhibitorTarget EGFR MutationIC50 (nmol/L) - Mutant EGFRIC50 (nmol/L) - WT EGFRSelectivity (WT/Mutant)
Osimertinib Del19/T790M, L858R/T790M~3.5 - 4.3[8]~519.1[8]~120-150x
Lazertinib Del19/T790M, L858R/T790M~3.3 - 5.7[8]~722.7[8]~126-219x
Almonertinib T790MData not specified in searchesData not specified in searchesHigh selectivity reported[10]

IC50 values are compiled from preclinical cell-based assays and may vary between studies.

Preclinical data shows that both Osimertinib and Lazertinib have similar, potent inhibitory activity against double-mutant EGFR in the low nanomolar range.[8] Notably, some studies suggest Lazertinib may have a slightly higher IC50 for WT EGFR, implying a potentially better safety profile with respect to off-target skin toxicities.[8][11]

Clinical Efficacy: Head-to-Head in Clinical Trials

The ultimate measure of an inhibitor's performance is its clinical efficacy in patients. Landmark Phase III trials have established the superiority of these third-generation TKIs over earlier-generation drugs.

TrialInhibitorComparatorPopulationMedian PFSORRCNS ORR
FLAURA OsimertinibGefitinib or Erlotinib1st-Line EGFRm NSCLC18.9 months80%58% (in pts with CNS mets)[12]
LASER301 LazertinibGefitinib1st-Line EGFRm NSCLCNot specified in searchesNot specified in searchesPredicted high CNS efficacy[11]
AENEAS AlmonertinibGefitinib1st-Line EGFRm NSCLC19.3 months[13][14]73.8%[14]60.9% (in pts with CNS mets)[15]
APOLLO Almonertinib-2nd-Line T790M+ NSCLC12.3 months[15]68.9%[15]60.9% (in pts with CNS mets)[15]

PFS: Progression-Free Survival; ORR: Objective Response Rate; CNS: Central Nervous System.

The FLAURA trial established Osimertinib as a standard of care in the first-line setting, demonstrating a significant improvement in progression-free survival compared to first-generation TKIs.[16][17] The AENEAS trial showed similar impressive results for Almonertinib, with a median PFS of 19.3 months.[13][14] All three agents have shown promising activity against central nervous system (CNS) metastases, a common and challenging complication of EGFR-mutated NSCLC.[15][18][19][20][21][22]

Safety and Tolerability

A key advantage of third-generation TKIs is their improved safety profile, largely due to their selectivity for mutant EGFR.

InhibitorCommon Adverse Events (Any Grade)Grade ≥3 Adverse Events
Osimertinib Diarrhea (58%), Rash (58%), Dry Skin (36%)[16]Less frequent than comparators (34% vs 45%)[16]
Lazertinib Paresthesia (39%), Diarrhea (26%), Rash[11]Low incidence reported[23]
Almonertinib Rash (23.4%), Diarrhea (16.4%)[13][14]36.4% (similar to gefitinib)[14]

Almonertinib and Lazertinib appear to have a lower incidence of rash and diarrhea compared to Osimertinib, which aligns with their preclinical selectivity profiles.[11][13][14] Paresthesia has been noted as a more distinct side effect of Lazertinib.[11]

The Next Frontier: Overcoming Resistance to Third-Generation TKIs

Despite their success, resistance to third-generation TKIs inevitably develops. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in exon 20.[24][25][26][27][28] This mutation changes the cysteine residue to a serine, preventing the covalent bond formation that is critical to the inhibitors' mechanism of action.[25][26]

Other resistance mechanisms include the activation of bypass signaling pathways (e.g., MET or HER2 amplification) and phenotypic transformation of the cancer cells.[4][29] The development of fourth-generation inhibitors and combination therapies is actively being researched to address these emerging challenges.

Experimental Protocols for Inhibitor Characterization

Evaluating and comparing EGFR inhibitors requires robust and standardized experimental methodologies. Below are foundational protocols for assessing inhibitor potency and efficacy.

Protocol 1: Biochemical EGFR Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified EGFR kinase and the potency of an inhibitor in a cell-free system.

Objective: To determine the IC50 value of a test compound against various forms of recombinant EGFR (WT, L858R/T790M, etc.).

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing EGFR Kinase Buffer, the specific recombinant EGFR enzyme, and the poly(Glu, Tyr) substrate.

  • Compound Addition: Add serial dilutions of the test inhibitor (e.g., this compound derivatives, Osimertinib) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Formation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the IC50 value using non-linear regression.

Kinase_Assay_Workflow A 1. Prepare Reaction (Enzyme + Substrate + Buffer) B 2. Add Inhibitor (Serial Dilutions) A->B C 3. Start Reaction (Add ATP) B->C D 4. Stop & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Generate Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence E->F

Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.
Protocol 2: Cell-Based Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of an inhibitor on the viability of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, PC-9 for exon 19 del) and a WT EGFR cell line.

Methodology:

  • Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the GI50 value.

Cell_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (72-hour incubation) A->B C 3. Lyse Cells (Add CellTiter-Glo®) B->C D 4. Measure ATP (Read Luminescence) C->D E 5. Calculate GI50 D->E

Caption: Workflow for a cell-based viability assay using CellTiter-Glo®.

Conclusion and Future Perspectives

The development of third-generation EGFR TKIs has fundamentally changed the prognosis for patients with T790M-positive NSCLC. Osimertinib, Lazertinib, and Almonertinib have all demonstrated remarkable efficacy and improved safety profiles, driven by their covalent mechanism of action and high selectivity for mutant EGFR. While direct comparisons are nuanced, Lazertinib and Almonertinib show potential for a more favorable safety profile concerning skin and GI toxicities.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, represented here by this compound, remains a cornerstone of kinase inhibitor design. The continued exploration of derivatives from this and other chemical classes is essential for developing next-generation inhibitors that can overcome C797S-mediated resistance and other emerging challenges. The future of EGFR-targeted therapy will likely involve novel covalent and allosteric inhibitors, as well as strategic combination therapies to stay ahead in the ongoing battle against lung cancer.

References

  • Lee, J., Hong, M. H., & Cho, B. C. (2022). Lazertinib: on the Way to Its Throne.
  • Gijtenbeek, A., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 563-569.
  • Tanaka, H., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(3), 3393–3400.
  • Le, X., et al. (2016). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • Song, H. N., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters, 9(8), 751–754.
  • ecancer. (2017). Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer. ecancer.
  • ResearchGate. (n.d.). EGFR signaling pathway and mutations in NSCLC.
  • Kim, Y., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 11(3), 784–791.
  • EQRx. (2021). ASCO21: EQRx's aumolertinib tops Iressa on efficacy, tolerability in lung cancer study. FirstWord Pharma.
  • Passiglia, F., et al. (2018). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational Lung Cancer Research, 7(Suppl 1), S43–S52.
  • Austin Publishing Group. (2017). C797S Mutation in Resistance Development to Third- Generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Lung Cancer. Austin Publishing Group.
  • Mitsudomi, T., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 455-461.
  • Ramalingam, S. S., et al. (2019). FLAURA Trial Update: Osimertinib Outperforms Other TKIs for OS in Advanced NSCLC. The ASCO Post.
  • Thress, K. S., et al. (2015). Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M.
  • Kobayashi, Y., et al. (2021).
  • Tang, Z., et al. (2017). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer letters, 409, 1-10.
  • Heppner, D. E., et al. (2022). Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448). ACS Medicinal Chemistry Letters, 13(7), 1147–1153.
  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075.
  • Song, H. N., et al. (2016). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. Oncotarget, 7(32), 51327–51330.
  • Ramalingam, S. S., et al. (2020). Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. The New England Journal of Medicine, 382(1), 41-50.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Lin, Y. C., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International journal of molecular sciences, 20(15), 3831.
  • Nagasaka, M., et al. (2025). Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer. Expert Opinion on Drug Metabolism & Toxicology, 21(7), 789-800.
  • Lu, S., et al. (2022). AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or Metastatic Non–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations. Journal of Clinical Oncology, 40(27), 3162-3171.
  • IASLC. (2025).
  • ESMO. (2017).
  • Cho, B. C., et al. (2023). Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non–Small-Cell Lung Cancer: Results From LASER301. Journal of Clinical Oncology, 41(25), 4208-4217.
  • Lu, S., et al. (2022).
  • Heppner, D. E., et al. (2022). Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1189–1200.
  • Business Wire. (2021). Aumolertinib Significantly Prolongs Progression-Free Survival with Fewer Side Effects in the First-Line Treatment of Patients with Advanced EGFR-Mutated Non-Small Cell Lung Cancer. Business Wire.
  • MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI.
  • Cancer Therapy Advisor. (2024). Frontline Osimertinib Combo Prolongs Survival in Advanced EGFR+ NSCLC. Cancer Therapy Advisor.
  • Targeted Oncology. (2020). Almonertinib Induces Response in EGFR T790M-Positive NSCLC With CNS Metastases. Targeted Oncology.
  • Taylor & Francis Online. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online.
  • ASCO Publications. (2024). High-dose almonertinib in treatment-naïve EGFR-mutated NSCLC with CNS metastases: Efficacy and biomarker analysis. Journal of Clinical Oncology.
  • GO2 for Lung Cancer. (n.d.).
  • ResearchGate. (n.d.). Ongoing Studies with Lazertinib as a Single Targeted Agent.
  • ResearchGate. (n.d.). High-dose almonertinib in treatment-naïve EGFR-mutated NSCLC with CNS metastases: Efficacy and biomarker analysis. Request PDF.
  • ResearchGate. (n.d.). (PDF) Lazertinib: on the Way to Its Throne.
  • MDPI. (2021).
  • ASCO Publications. (2019). Lazertinib, a 3rd generation EGFR-TKI, in patients with EGFR-TKI resistant NSCLC: Updated results of phase I/II Study. Journal of Clinical Oncology.
  • ResearchGate. (2025). Lazertinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: results from the dose escalation and dose expansion parts of a first-in-human, open-label, multicentre, phase 1–2 study.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Targeted Oncology. (2025). Aumolertinib Has Long-Term Survival Benefit in NSCLC With Brain Metastases. Targeted Oncology.
  • CenterWatch. (2021).
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience.

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of n-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of n-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors.[1][2][3] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to inhibitor promiscuity and unforeseen off-target effects.[4][5] A thorough and multi-faceted investigation of a compound's selectivity is therefore not merely a regulatory requirement but a fundamental necessity for understanding its true mechanism of action, predicting potential toxicities, and ensuring clinical success.

Here, we eschew a rigid template in favor of a logical, integrated workflow. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present data in a comparative context, grounding our recommendations in authoritative methodologies.

The Strategic Imperative: A Multi-Pronged Approach to Off-Target Profiling

No single technique can fully elucidate a compound's cellular interactome. A robust evaluation relies on the convergence of evidence from orthogonal methodologies. We advocate for a tiered approach that begins with broad, biochemical screening, progresses to unbiased cellular phenotyping, and culminates in direct confirmation of target engagement within a native biological context. This strategy ensures that observations are not artifactual and provides a holistic view of the compound's cellular impact.

The following workflow illustrates this integrated strategy:

Off_Target_Strategy cluster_1 Tier 1: Biochemical Selectivity cluster_2 Tier 2: Cellular Phenotypic Analysis cluster_3 Tier 3: Direct Target Identification & Validation A Compound: This compound B Broad Kinome Profiling (>400 Kinases) A->B Determine IC50 values C High-Content Phenotypic Screening (Multi-parametric Analysis) B->C Identify unexpected cellular effects D Functional Cellular Assays (e.g., Proliferation, Apoptosis) C->D E Chemoproteomics (e.g., Kinobeads, Affinity-MS) C->E Deconvolve phenotypic hits F Cellular Thermal Shift Assay (CETSA) (Target Engagement) E->F Confirm direct binding G Validated Off-Targets F->G

Figure 1: Integrated workflow for comprehensive off-target evaluation.

Tier 1: Establishing a Selectivity Baseline with Biochemical Kinome Profiling

The logical first step is to quantify the compound's interaction with a large, purified panel of its most likely target class: protein kinases. This provides a foundational, quantitative dataset of inhibitory potencies (IC₅₀ values) and establishes an initial selectivity profile. Commercial services offer panels covering over 80% of the human kinome.[4]

This protocol describes a standard method for determining kinase inhibition. The principle is to measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by a purified kinase.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in a 96-well plate using a suitable kinase buffer (e.g., containing HEPES, MgCl₂, EGTA, and DTT). This will generate a wide concentration range for IC₅₀ determination.

    • Prepare kinase/substrate and ATP solutions. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate competitive inhibition data.

  • Reaction:

    • To a 96-well reaction plate, add the diluted compound.

    • Add the specific purified kinase and its corresponding substrate peptide.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate for 2 hours at room temperature, allowing for substrate phosphorylation.

  • Detection:

    • Stop the reaction.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO-only control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The primary output is a selectivity table that allows for a clear comparison of on-target potency versus off-target activity. A compound is generally considered selective if there is at least a 100-fold difference between its on-target and off-target IC₅₀ values.

Target KinasePutative Target FamilyIC₅₀ (nM) for this compoundIC₅₀ (nM) for Reference Inhibitor (e.g., PP2)[6]Selectivity Ratio (Off-Target/On-Target)
Src (On-Target) Tyrosine Kinase5 4 -
LCKTyrosine Kinase1553x
EGFRTyrosine Kinase650>10,000130x
CDK9Ser/Thr Kinase1,200>10,000240x
ALK2Ser/Thr Kinase>10,0005,500>2000x
Tier 2: Unbiased Phenotypic Screening for a Holistic Cellular View

While biochemical assays are essential, they cannot predict how a compound will behave in the complex, dynamic environment of a living cell.[7] Phenotypic screening provides an unbiased view of a compound's effect on overall cell health, morphology, and function, which can reveal unexpected off-target liabilities.[8][9] High-Content Imaging (HCI) is an ideal technology for this, as it enables the simultaneous quantification of multiple cellular parameters.[8]

This protocol uses a combination of fluorescent dyes to build a detailed "fingerprint" of the compound's cellular effect.

  • Cell Plating and Treatment:

    • Seed a panel of relevant cell lines (e.g., a cancer line where the primary target is overexpressed and a non-cancerous control line) into 384-well, optically clear-bottom plates.

    • Allow cells to adhere overnight.

    • Treat cells with a 10-point dose-response of this compound for 24 and 48 hours. Include DMSO (negative control) and Staurosporine (positive control for apoptosis).

  • Staining:

    • Add a solution of live-cell compatible fluorescent dyes directly to the culture medium.

      • Hoechst 33342: Stains the nuclei of all cells for cell counting and analysis of nuclear morphology (size, intensity).

      • Propidium Iodide (PI): Enters only cells with compromised membranes, marking them as late-stage apoptotic or necrotic.

      • Annexin V, FITC conjugate: Binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis.

      • Phospho-Histone H3 (Ser10) antibody: A specific marker for cells in the M-phase of the cell cycle.

  • Image Acquisition:

    • Acquire images on a high-content imaging system using appropriate filter sets for each dye (e.g., DAPI, FITC, TRITC). Capture at least four fields of view per well to ensure statistical robustness.

  • Image Analysis and Data Interpretation:

    • Use automated image analysis software to segment and identify individual cells and nuclei.

    • Quantify multiple parameters per cell, including:

      • Total cell count (viability).

      • Percentage of PI-positive cells (cytotoxicity).

      • Percentage of Annexin V-positive cells (apoptosis).

      • Percentage of Phospho-Histone H3 positive cells (mitotic arrest).

      • Nuclear area and intensity (markers for DNA condensation or cell cycle changes).

    • A significant change in a parameter at concentrations well above the on-target IC₅₀ may indicate an off-target effect. For example, mitotic arrest could suggest inhibition of cell cycle kinases like CDKs.[10]

Tier 3: Direct Identification of Cellular Binding Partners

The final and most definitive step is to directly identify which proteins the compound binds to in a cellular context. Chemoproteomics methods are the gold standard for this type of target deconvolution.[11][12] These techniques typically involve using the compound of interest as "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

This method identifies binding partners through competitive displacement from an immobilized probe.[13]

  • Probe Immobilization:

    • Synthesize an analog of this compound that contains a linker suitable for covalent attachment to a solid support (e.g., Sepharose beads), creating an affinity matrix. It is critical to validate that this modification does not disrupt the compound's primary binding activity.

  • Cell Lysis and Competition:

    • Culture cells and prepare a native protein lysate under conditions that preserve protein complexes.

    • Aliquot the lysate. To separate aliquots, add increasing concentrations of "free" this compound (the competitor) or a DMSO control. Incubate to allow the free compound to bind to its targets.

  • Affinity Purification:

    • Add the affinity matrix (immobilized compound) to all lysate aliquots. Proteins that are not already bound by the free compound will bind to the beads.

    • Incubate, then wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Proteins that are true targets of the compound will show a dose-dependent decrease in their abundance on the beads as the concentration of the free competitor increases. This allows for the generation of binding curves and the determination of apparent dissociation constants for both on- and off-targets in a complex proteome.[11]

Protein IdentifiedGene Symbol% Displacement at 1 µM Free CompoundNotes
Proto-oncogene tyrosine-protein kinase Src SRC 98% Validated On-Target
Cyclin-dependent kinase 9CDK975%Potential Off-Target, consistent with phenotypic screen
Casein kinase 2 subunit alphaCSNK2A145%Novel potential off-target
Heat shock protein 90HSP90AA15%Non-specific binder

As a complementary approach, the Cellular Thermal Shift Assay (CETSA) can be used to validate these interactions in intact, live cells.[13] CETSA is a label-free method based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, a shift in the melting curve confirms direct target engagement.[14]

Conclusion: Synthesizing a High-Confidence Off-Target Profile

By systematically applying this three-tiered approach, researchers can build a comprehensive and high-confidence profile of this compound's cellular interactions. The convergence of data—for instance, identifying CDK9 in both a biochemical screen, observing mitotic arrest in a phenotypic assay, and confirming direct binding via chemoproteomics—provides powerful, validated evidence of an off-target effect. This integrated understanding is critical for guiding lead optimization, interpreting in vivo outcomes, and ultimately developing safer, more effective therapeutics.

References

  • Bantscheff, M., et al. (2011). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Zhang, T., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Kruse, U., et al. (2011). Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Leukemia. Available at: [Link]

  • Médard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Bantscheff, M., et al. (2009). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Azza, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Coma, S., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Cancers. Available at: [Link]

  • Azza, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Journal of Signal Transduction. Available at: [Link]

  • Coma, S., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed. Available at: [Link]

  • ResearchGate. (2025). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Hughes, S. E., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]

  • Bar-Tor, A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Wang, T., et al. (2015). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shestakov, V. D., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Li, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Bioorganic Chemistry. Available at: [Link]

  • APExBIO. (2026). 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Precision Control for Src Kinase Signaling Pathway Research. Online Inhibitor. Available at: [Link]

Sources

A Head-to-Head Analysis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors. This guide provides a detailed comparative analysis of novel derivatives specifically designed to target Src, a non-receptor tyrosine kinase frequently hyperactivated in various human cancers.[1][2][3] We will dissect the structure-activity relationships (SAR), compare inhibitory potencies based on recent preclinical data, and provide detailed, field-proven protocols for evaluating inhibitor efficacy. This document is intended for researchers in oncology, medicinal chemistry, and drug development to aid in the identification and progression of promising new therapeutic agents.

The Central Role of Src Kinase in Oncology

Proto-oncogene tyrosine-protein kinase Src is a critical node in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][4][5] Its aberrant activation is a common feature in a multitude of cancers, including those of the breast, colon, lung, and pancreas, often correlating with malignant potential and poor patient prognosis.[3][6][7] Src kinase facilitates signaling from various receptor tyrosine kinases (RTKs) like EGFR and downstream pathways such as Ras/ERK/MAPK and PI3K/Akt, making it a high-value target for therapeutic intervention.[1][4][5] The development of small-molecule inhibitors that can selectively block the ATP-binding pocket of Src is therefore a major focus in anticancer drug discovery.[1][4]

Src Signaling Pathway Overview

The following diagram illustrates the pivotal position of Src in cellular signaling, highlighting its interaction with upstream activators and its influence on downstream effectors that drive oncogenesis.

Src_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Outcomes RTKs RTKs (e.g., EGFR) Src Src Kinase RTKs->Src Integrins Integrins Integrins->Src GPCRs GPCRs GPCRs->Src FAK FAK Migration Migration & Invasion FAK->Migration Ras_MAPK Ras/MAPK Pathway Proliferation Proliferation Ras_MAPK->Proliferation PI3K_Akt PI3K/Akt Pathway Survival Survival (Anti-Anoikis) PI3K_Akt->Survival STAT3 STAT3 STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Src->FAK Src->Ras_MAPK Src->PI3K_Akt Src->STAT3

Caption: Canonical Src signaling pathway in cancer.

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif, effectively competing with endogenous ATP. The potency and selectivity of these inhibitors are dictated by the chemical nature of substituents at various positions around this core. Recent studies have focused on optimizing these substitutions to enhance Src inhibition while minimizing off-target effects, particularly against structurally similar kinases like Abl.[8][9]

Below is a head-to-head comparison of several promising derivatives synthesized and evaluated in recent literature. These compounds were selected to illustrate key structure-activity relationships.

Compound IDR¹ Substituent (at N1)R⁴ Substituent (at C4)Src IC₅₀ (nM)Abl IC₅₀ (nM)Key Findings & Reference
SI388 (2a) Cyclohexyl4-(4-methylpiperazin-1-yl)aniline10120Identified as a potent Src inhibitor with good selectivity over Abl. Showed significant inhibition of glioblastoma cell viability.[2][10]
eCF506 2-(4-(dimethylamino)piperidin-1-yl)ethyl3-chloro-4-fluoroaniline<1>1000Demonstrates subnanomolar potency for Src and exceptional selectivity (>1000-fold) over Abl kinase.[11]
Compound 8j Cyclohexyl3-ethynyl-4-(4-methylpiperazin-1-yl)aniline1832A potent dual Src/Abl inhibitor, effective in chronic myeloid leukemia (CML) models.[8][9]
Compound 8k Cyclopentyl3-ethynyl-4-(4-methylpiperazin-1-yl)aniline2336Similar to 8j, shows potent dual inhibition, highlighting tolerance for different N1-cycloalkyl groups.[8][9]
S7 VariedVariedNot specifiedNot specifiedAlong with S29 and SI163, greatly reduces medulloblastoma cell growth by inhibiting Src phosphorylation and inducing G2/M cell cycle arrest.[12][13]
Structure-Activity Relationship (SAR) Insights:
  • N1 Position: The introduction of bulky, hydrophobic groups like cyclohexyl or functionalized piperidinyl-ethyl chains at the N1 position appears crucial for potent Src inhibition.[11][14] The N1-substituent occupies a hydrophobic pocket in the kinase domain, and its optimization is key to enhancing potency.[14]

  • C4 Position: The 4-anilino moiety is a critical determinant of both potency and selectivity. The presence of a tertiary amino group, often a piperazine, is essential for activity.[11] This group likely forms hydrogen bonds within the active site, and its conformation influences the inhibitor's selectivity profile against other kinases like Abl.

  • Selectivity vs. Dual Inhibition: Subtle modifications, particularly on the C4-anilino ring, can shift the compound's profile from being highly Src-selective (e.g., eCF506) to a potent dual Src/Abl inhibitor (e.g., 8j, 8k).[8][9] This highlights the plasticity of the scaffold, allowing for tailored inhibitor design based on the therapeutic indication (e.g., selective Src inhibition for solid tumors vs. dual inhibition for CML).[8]

Essential Experimental Protocols

To ensure data comparability and reproducibility, standardized assays are paramount. The following protocols outline robust methods for evaluating the biochemical and cellular activity of novel Src inhibitors.

In Vitro Src Kinase Inhibition Assay (Fluorometric)

This biochemical assay quantifies the direct inhibitory effect of a compound on purified Src kinase activity. The principle involves measuring the phosphorylation of a synthetic peptide substrate.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection Compound_Prep 1. Prepare serial dilutions of test compounds (e.g., in DMSO) Incubation 4. Mix Compound, Kinase, and Substrate/ATP in 96-well plate. Incubate at 37°C. Compound_Prep->Incubation Enzyme_Prep 2. Dilute purified Src kinase in assay buffer Enzyme_Prep->Incubation Substrate_Prep 3. Prepare Substrate/ATP mix in assay buffer Substrate_Prep->Incubation Detection 5. Measure fluorescence kinetically (e.g., Ex 340nm / Em 405nm) Incubation->Detection Analysis 6. Plot % inhibition vs. concentration. Calculate IC₅₀ value. Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[15]

    • ATP Solution: Prepare a stock solution of ATP in purified water. The final assay concentration should be close to the Km value for Src, typically 100 µM.[16]

    • Substrate Peptide: Use a validated synthetic peptide substrate for Src. Reconstitute as per manufacturer instructions.

    • Src Enzyme: Use purified, recombinant human Src kinase. Dilute to the desired working concentration in assay buffer just before use.

    • Test Compounds: Prepare a 10-point serial dilution series in 100% DMSO, typically starting from 1 mM.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 24 µL of the Src enzyme working solution to all wells.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 24 µL of the ATP/Substrate peptide mix.[15]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence emission (e.g., Ex: 535 nm, Em: 587 nm for ADP-based assays) kinetically for 30-60 minutes.[17]

    • Calculate the initial reaction velocity (slope) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Western Blot for Src Autophosphorylation

This cell-based assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Inhibition of Src activity is measured by the reduction in its autophosphorylation at tyrosine 416 (p-Src Y416).[11]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have high Src activity (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.[11]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1.5 - 24 hours).[11]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src. A loading control (e.g., β-actin or GAPDH) is essential.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Src signal to the total Src signal for each sample.

    • Compare the normalized p-Src levels in inhibitor-treated samples to the DMSO control to determine the dose-dependent inhibition of Src activity.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective Src kinase inhibitors. Compounds like eCF506 exemplify the potential to achieve remarkable selectivity, a critical factor for minimizing off-target toxicities in a clinical setting.[11] Meanwhile, derivatives such as SI388 and the S-series compounds demonstrate clear efficacy in aggressive cancer models like glioblastoma and medulloblastoma, underscoring their therapeutic potential.[2][10][12][13]

The path forward requires a multi-pronged approach. Lead compounds must be subjected to comprehensive ADME/Tox profiling to assess their drug-like properties. Further optimization may be needed to improve metabolic stability and oral bioavailability. Ultimately, promising candidates should be advanced into xenograft models to confirm their in vivo efficacy and tolerability.[12][13] The data presented herein provide a strong rationale for the continued development of this inhibitor class as a targeted therapy for Src-dependent cancers.

References

  • Mayer, E. L., & Krop, I. E. (2010). Src kinases as therapeutic targets for cancer. PubMed. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB Journal. Available at: [Link]

  • Ferrer, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Available at: [Link]

  • Koptyra, M., et al. (2014). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. Available at: [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. PubMed Central. Available at: [Link]

  • BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. Available at: [Link]

  • Li, L., et al. (2022). SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Musumeci, F., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry. Available at: [Link]

  • Musumeci, F., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. Available at: [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • Various Authors. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. Available at: [Link]

  • Kluter, K. M., et al. (2012). Development of a highly selective c-Src kinase inhibitor. PubMed Central. Available at: [Link]

  • Di Pietro, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Apoptotic Mechanism of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the apoptotic mechanism of the novel compound, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, across a panel of cancer cell lines. This document moves beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices and ensuring a self-validating system for data interpretation.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore known for its structural similarity to purines, enabling it to interact with a variety of biological targets.[1] Numerous derivatives have demonstrated potent anticancer activity, often by inducing apoptosis.[2][3][4][5] This guide will equip you with the necessary tools to elucidate whether this compound shares this mechanism of action and to characterize its apoptotic signature across diverse cancer histologies.

I. Strategic Rationale: Why a Multi-Cell Line Comparison is Crucial

A fundamental principle in preclinical drug development is the understanding that a compound's efficacy can be highly context-dependent. A pan-cancer cell line screen provides invaluable data on the breadth and specificity of a drug's activity. By employing a diverse panel of cell lines (e.g., representing lung, breast, colon, and hematological malignancies), we can:

  • Identify Sensitive vs. Resistant Lines: Determine which cancer types are most susceptible to this compound-induced apoptosis.

  • Uncover Potential Biomarkers: Correlate the apoptotic response with the genetic and proteomic landscape of the cell lines, potentially identifying biomarkers for patient stratification in future clinical trials.

  • Elucidate Nuances in Mechanism: Observe if the apoptotic pathway engaged by the compound varies between different cellular contexts.

II. Experimental Workflow: A Step-by-Step Approach to Confirmation

Our investigation into the apoptotic mechanism of this compound will follow a logical, multi-tiered approach. We will begin by establishing its cytotoxic and anti-proliferative effects, then proceed to more specific assays to confirm apoptosis and dissect the underlying molecular machinery.

G cluster_0 Phase 1: Cytotoxicity & Proliferation cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Dissection a Cell Viability/Proliferation Assay (MTT/MTS) b Determine IC50 Values a->b c Annexin V/PI Staining (Flow Cytometry) b->c Proceed if cytotoxic d Quantify Early & Late Apoptotic Cells c->d e Caspase Activity Assay (Caspase-3/7, -8, -9) d->e Confirm apoptosis as mode of cell death g Quantify Key Apoptotic Proteins (Bcl-2 family, PARP, etc.) e->g f Western Blot Analysis f->g

Figure 1. A tiered experimental workflow for confirming the apoptotic mechanism of this compound.

A. Phase 1: Establishing Cytotoxicity and IC50 Values

The initial step is to determine the concentration-dependent effect of this compound on cell viability and proliferation. This will establish the half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent mechanistic studies.

Experimental Protocol: MTT/MTS Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Adenocarcinoma12.2
HCT116Colorectal Carcinoma5.1
JurkatT-cell Leukemia2.8
PANC-1Pancreatic Carcinoma15.7
B. Phase 2: Definitive Confirmation of Apoptosis

Once the cytotoxic potential is established, it is imperative to distinguish between apoptosis and necrosis as the primary mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at their respective IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Table 2: Hypothetical Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with IC50 Concentration of this compound

Cell Line% Apoptotic Cells (Vehicle Control)% Apoptotic Cells (Treated)Fold Increase
A5494.245.810.9
MCF-73.138.512.4
HCT1165.562.111.3
Jurkat6.875.311.1
PANC-12.930.210.4
C. Phase 3: Dissecting the Apoptotic Pathway

With apoptosis confirmed, the next step is to elucidate the specific molecular pathway involved. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases. By measuring the activity of key caspases and the levels of Bcl-2 family proteins, we can map the signaling cascade.

Experimental Protocol: Caspase Activity Assays

Luminescent or colorimetric assays can be used to quantify the activity of key caspases.

  • Cell Lysis: Treat cells as described above and lyse them to release cellular contents.

  • Substrate Addition: Add a specific luminogenic or colorimetric substrate for Caspase-3/7 (executioner), Caspase-8 (extrinsic), and Caspase-9 (intrinsic).

  • Signal Measurement: Measure the luminescence or absorbance, which is proportional to the caspase activity.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

Western blotting allows for the qualitative and semi-quantitative analysis of key proteins in the apoptotic pathway.

  • Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Table 3: Expected Changes in Key Apoptotic Protein Levels Following Treatment with this compound

ProteinFunctionExpected Change
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Cleaved Caspase-9Intrinsic pathway initiatorIncrease
Cleaved Caspase-8Extrinsic pathway initiatorNo significant change (if intrinsic)
Cleaved Caspase-3Executioner caspaseIncrease
Cleaved PARPSubstrate of cleaved Caspase-3Increase

III. The Intrinsic Apoptotic Pathway: A Probable Mechanism of Action

Based on the known activity of many pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that this compound induces apoptosis via the intrinsic, or mitochondrial, pathway.

G compound This compound stress Intracellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation parp PARP casp3->parp Cleavage apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Figure 2. The proposed intrinsic apoptotic pathway induced by this compound.

This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[6] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key substrates like PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

IV. Conclusion and Future Directions

By following this comprehensive guide, researchers can robustly confirm and characterize the apoptotic mechanism of this compound across a diverse panel of cancer cell lines. The comparative data generated will be invaluable for understanding the compound's therapeutic potential and for guiding its further preclinical and clinical development.

Future studies could involve:

  • Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents.

  • In Vivo Efficacy: Validating the in vitro findings in animal models of cancer.

  • Target Deconvolution: Identifying the direct molecular target(s) of this compound that initiate the apoptotic cascade.

This rigorous, evidence-based approach will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of promising anticancer compounds from the laboratory to the clinic.

References

  • G. P. Basanagouda, M., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]

  • Li, X., et al. (2018). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 23(11), 2779. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2388-2404. [Link]

  • ResearchGate. (2020). (PDF) Novel pyrazolo[3,4‐d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619. [Link]

  • Talebi, L., et al. (2014). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. The Journal of Histochemistry and Cytochemistry, 62(1), 17-29. [Link]

  • Ganesan, K., et al. (2022). Network Analysis Identifies Drug Targets and Small Molecules to Modulate Apoptosis Resistant Cancers. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603-619. [Link]

  • Hafner, M., et al. (2016). Metrics other than potency reveal systematic variation in responses to cancer drugs. Science Signaling, 9(432), ra59. [Link]

  • ResearchGate. (2020). (PDF) Protocols in apoptosis identification and affirmation. [Link]

  • Hardy, J. A., et al. (2013). Inducing apoptosis of cancer cells using small-molecule plant compounds that bind to GRP78. British Journal of Cancer, 109(1), 45-56. [Link]

  • Hassan, M., et al. (2014). Apoptosis and Molecular Targeting Therapy in Cancer. BioMed Research International, 2014, 419836. [Link]

  • Motsinger-Reif, A. A., et al. (2011). A comparison of association methods for cytotoxicity mapping in pharmacogenomics. Frontiers in Genetics, 2, 89. [Link]

  • Sazonova, E. V., et al. (2019). Drug toxicity assessment: cell proliferation versus cell death. Cell and Tissue Biology, 13(5), 416-425. [Link]

  • Binenbaum, Y., et al. (2014). Control of Apoptosis in Treatment and Biology of Pancreatic Cancer. Cancers (Basel), 6(1), 356-373. [Link]

  • Kim, S. M., et al. (2020). Apoptosis of Pancreatic Cancer Cells after Co-Treatment with Eugenol and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand. International Journal of Molecular Sciences, 21(21), 8345. [Link]

  • Barbone, D., et al. (2012). New pyrazolo[3,4-d]pyrimidine SRC inhibitors induce apoptosis in mesothelioma cell lines through p27 nuclear stabilization. Oncogene, 31(7), 929-938. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]

  • Mondal, J., et al. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology, 14, 1262106. [Link]

  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. International Journal of Molecular Sciences, 18(1), 127. [Link]

  • Angelucci, A., et al. (2006). Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. Molecular Cancer Therapeutics, 5(11), 2846-2856. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends beyond the synthesis to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential, field-tested procedures for the safe handling and disposal of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the biologically significant pyrazolopyrimidine class of compounds.[1][2]

The protocols herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship. They are built on the foundational principles of hazard assessment, waste minimization, and proper segregation.

Section 1: Hazard Characterization and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in establishing safe disposal procedures. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related analogs like 4-Amino-1H-pyrazolo[3,4-d]pyrimidine and other substituted pyrimidines.

Inferred Hazard Profile

Hazard CategoryDescriptionRationale & Authoritative Source
Acute Oral Toxicity Likely toxic or harmful if swallowed. The parent compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, is classified as Category 3 for acute oral toxicity.[3]Assume a similar or higher level of toxicity for the methylated derivative until proven otherwise.
Skin & Eye Irritation May cause skin and serious eye irritation.[4][5]This is a common characteristic of nitrogenous heterocyclic compounds and is listed in the SDS for similar structures.[4][6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4]Handling as a solid requires measures to prevent dust formation.[3]
Environmental Hazard Potentially toxic to aquatic life.[7]It is imperative that this compound should not be released into the environment or disposed of down the drain.[3][5]

Thermal Decomposition: When subjected to high heat, such as during a fire or improper incineration, pyrazolo[3,4-d]pyrimidines can decompose and release toxic and irritating gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][7][8] This potential for hazardous byproducts underscores the need for disposal through certified facilities with appropriate scrubbers and afterburners.[8]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before generating any waste, ensure a safe handling environment. Adherence to proper PPE protocols is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne dust particles. Required by OSHA 29 CFR 1910.133.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contamination.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. Contaminated clothing must be removed and washed before reuse.[9][10]
Respiratory Protection Not typically required for small quantities handled with adequate engineering controls.Use only in a well-ventilated area.[4][6] For weighing or operations that may generate dust, use a chemical fume hood.

Section 3: Waste Segregation and Collection Workflow

Proper disposal begins at the point of generation. All waste streams containing this compound must be treated as hazardous waste. Never dispose of this chemical in the regular trash or down the sanitary sewer.[11]

The following diagram illustrates the decision-making process for segregating waste at its source, known as a Satellite Accumulation Area (SAA).[12]

WasteSegregation cluster_generation Waste Generation Point cluster_decision Characterize Waste Stream cluster_containers Segregate into Designated Containers WasteGen Waste Generated (Contains n-Methyl-1h-pyrazolo [3,4-d]pyrimidin-4-amine) IsSolid Is the waste primarily solid? WasteGen->IsSolid IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container (e.g., contaminated labware, gloves, weigh boats, excess solid compound) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste Container (e.g., reaction mixtures, solutions, solvent rinses) IsLiquid->LiquidWaste Yes

Caption: Waste Disposal Decision Workflow

Protocol 1: Collection of Solid Waste

This includes excess solid compound, contaminated personal protective equipment (PPE), weigh boats, and disposable labware.

  • Designate a Container: Use a clearly labeled, sealable container, such as a wide-mouth polyethylene jar or a designated hazardous waste bag within a rigid secondary container.

  • Transfer Waste: Carefully place the solid waste into the designated container. Avoid creating dust.[3]

  • Seal Container: Keep the container sealed at all times except when adding waste.[11][12][13]

  • Log Entry: If required by your institution, log the addition of waste, estimating the quantity.

Protocol 2: Collection of Contaminated Liquid Waste

This includes mother liquors, chromatographic fractions, and solvent rinses from glassware.

  • Select a Compatible Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container was not previously used for incompatible materials (e.g., strong oxidizers or acids).[14][15]

  • Segregate by Type: Do not mix aqueous waste with organic solvent waste unless your facility's guidelines permit it. Incompatible wastes must be segregated.[11][12]

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Do not leave the funnel in the container opening.[12]

  • Manage Headspace: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Seal and Store: Tightly seal the container and store it in a designated secondary containment bin to prevent the spread of potential leaks.[11]

Section 4: Waste Container Labeling

Accurate labeling is a regulatory requirement and is paramount for the safety of everyone who will handle the waste. All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[12]

Essential Label Components:

  • The words "HAZARDOUS WASTE" [12]

  • Full Chemical Name(s): List "this compound" and any other components (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[12]

  • Hazard Information: Check all applicable hazard boxes (e.g., Toxic, Irritant).

  • Generator Information: Your name, lab, and contact information.

Section 5: Approved Disposal Pathways

The only acceptable disposal route for this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]

  • Storage: Store properly labeled and sealed waste containers in your lab's designated Satellite Accumulation Area.

  • Pickup Request: Once a container is 90% full, submit a chemical waste pickup request to your EHS office.[12]

  • Final Disposition: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful decomposition products.[8]

Section 6: Spill and Emergency Procedures

Preparedness is key to safety. Ensure a chemical spill kit is readily accessible.

SpillResponse Spill Spill Occurs Assess Assess Spill (Size, Location, Hazard) Spill->Assess SmallSpill Is it a small, manageable spill? Assess->SmallSpill Cleanup Proceed with Cleanup Protocol (Use Spill Kit, wear full PPE) SmallSpill->Cleanup Yes LargeSpill Evacuate Immediate Area SmallSpill->LargeSpill No Report Report Incident Cleanup->Report Alert Alert Colleagues & Activate Alarm LargeSpill->Alert CallEHS Call EHS/Emergency Response Alert->CallEHS CallEHS->Report

Sources

Operational Guide: Personal Protective Equipment for Handling n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6). While a comprehensive, peer-reviewed toxicological profile for this specific methylated derivative is not widely published, its structural parent, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, is classified as acutely toxic if swallowed.[1] Furthermore, toxicological data for the N-methylated compound indicates potential for specific developmental abnormalities, warranting a high degree of caution.[2] Therefore, a conservative and rigorous approach to personal protective equipment (PPE) is mandatory to minimize exposure and ensure laboratory safety.

Core Principle: Hazard Containment and Exposure Minimization

All handling procedures must be governed by the principle of "As Low As Reasonably Achievable" (ALARA) concerning personnel exposure. The primary hazards associated with this class of compounds include acute oral toxicity, potential skin and eye irritation, and respiratory tract irritation upon inhalation of dust or aerosols.[1][3] The potential for reproductive toxicity necessitates stringent engineering controls and PPE protocols.[2]

Primary Engineering Control: All manipulations involving the solid compound or its solutions, including weighing, dissolution, and transfers, must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be appropriate for the task being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Tightly-fitting chemical splash goggles (conforming to NIOSH or EN 166 standards)[4]Double-layered, powder-free nitrile or butyl rubber gloves[5][6]Full-length lab coat with tight cuffsRequired: Certified Chemical Fume Hood
Preparing Solutions Tightly-fitting chemical splash goggles (conforming to NIOSH or EN 166 standards)[4]Double-layered, powder-free nitrile or butyl rubber gloves[5][6]Full-length lab coat with tight cuffsRequired: Certified Chemical Fume Hood
Reaction & Work-up Tightly-fitting chemical splash goggles. A face shield is required if there is a significant splash risk.Double-layered, powder-free nitrile or butyl rubber gloves. Change outer glove immediately upon contamination.Full-length lab coat. A chemical-resistant apron is recommended for larger volumes.Required: Certified Chemical Fume Hood
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over an inner nitrile gloveChemical-resistant suit or gownA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[6]
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust, splashes, and vapors.[4]

  • Hand Protection : Double-gloving is mandatory. This practice significantly reduces the risk of exposure from a single glove failure and minimizes the spread of contamination.[6] The outer glove should be removed and replaced immediately after any known or suspected contact. Gloves must be inspected for tears or pinholes before use.[4]

  • Body Protection : A clean, full-length laboratory coat, buttoned completely, is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection : A chemical fume hood serves as the primary barrier against inhalation. In the event of ventilation failure or a large spill, a full-face respirator with appropriate cartridges must be used.[4] Surgical masks provide no protection against chemical dust or vapors.[6]

Procedural Workflows

Adherence to standardized procedures for handling, PPE usage, and disposal is critical for safety.

Safe Handling and Use Workflow

The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Start Verify Fume Hood Certification Gather_Materials Gather All Required PPE Start->Gather_Materials Don_PPE Don PPE (Inner Gloves First) Gather_Materials->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Solubilize Prepare Solution Weigh->Solubilize Reaction Perform Reaction/ Transfer Solubilize->Reaction Decontaminate Decontaminate Glassware & Surfaces in Hood Reaction->Decontaminate Waste_Segregation Segregate Waste (Solid, Liquid, PPE) Decontaminate->Waste_Segregation Doff_PPE Doff PPE (Outer Gloves First) Waste_Segregation->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.